3-Methylphenoxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZECTCSEONQIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075110 | |
| Record name | 3-Methylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643-15-8 | |
| Record name | 2-(3-Methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (3-methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1643-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35913 | |
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| Record name | 3-Methylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Data Profile: 3-Methylphenoxyacetic Acid (CAS 1643-15-8)
[1]
Executive Summary & Chemical Identity
3-Methylphenoxyacetic acid (also known as m-tolyloxyacetic acid) is a pivotal intermediate in the synthesis of phenoxy herbicides and pharmaceutical agents acting as PPAR agonists.[1] This technical guide provides a comprehensive spectroscopic characterization, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to establish a definitive identification profile.
Chemical Structure:
Experimental Methodology
To ensure reproducibility, the following standard protocols are referenced for the generation of the spectroscopic data presented below.
-
Sample Preparation (NMR): 10-15 mg of analyte dissolved in 0.6 mL of deuterated chloroform (CDCl
) or DMSO- . Tetramethylsilane (TMS) is used as the internal reference ( 0.00 ppm).[5][6] -
Infrared Spectroscopy: Data collected using a KBr pellet or Nujol mull method to prevent interactions with hygroscopic solvents.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, direct insertion probe.
Mass Spectrometry (MS) Analysis
The mass spectrum of 3-methylphenoxyacetic acid is characterized by a distinct molecular ion and a fragmentation pattern driven by the stability of the aromatic core and the tropylium ion.
Fragmentation Logic
The primary fragmentation pathway involves the cleavage of the ether linkage and the carboxylic acid tail.
-
Molecular Ion (
): Observed at m/z 166 .[3] -
Loss of Carboxyl Group (
): Cleavage of the group yields the tropylium-like cation or the m-cresol radical cation at m/z 121 . -
Tropylium Ion Formation (
): The methyl-substituted aromatic ring rearranges to form the highly stable tropylium ion at m/z 91 , a hallmark of alkyl-substituted benzenes.
MS Data Summary[7]
| m/z (Mass-to-Charge) | Relative Abundance (%) | Fragment Assignment | Mechanism |
| 166 | 45-60% | Molecular Ion (Radical Cation) | |
| 121 | 100% (Base Peak) | Loss of | |
| 107 | 15-20% | m-Cresol fragment (rearrangement) | |
| 91 | 30-40% | Tropylium Ion (Benzyl cleavage) | |
| 77 | 10-15% | Phenyl Cation |
Fragmentation Pathway Diagram
Figure 1: Proposed fragmentation pathway for 3-Methylphenoxyacetic acid under Electron Ionization (70 eV).
Infrared Spectroscopy (IR) Analysis
The IR spectrum provides rapid confirmation of the carboxylic acid functionality and the ether linkage.
Functional Group Assignments
-
Carboxylic Acid (O-H): A broad, intense band spanning 2500–3300 cm
is characteristic of the O-H stretch in carboxylic acid dimers. -
Carbonyl (C=O): A sharp, strong peak at 1710–1740 cm
confirms the presence of the carboxylic acid carbonyl.[7] -
Ether (C-O-C): Strong stretching vibrations at 1230–1250 cm
(asymmetric) and 1050–1100 cm (symmetric) identify the aryl alkyl ether linkage.
IR Data Summary Table
| Wavenumber (cm | Intensity | Vibrational Mode | Functional Group |
| 2800–3200 | Broad, Strong | Carboxylic Acid (H-bonded) | |
| 2920, 2860 | Medium | Alkyl C-H (Methyl/Methylene) | |
| 1715–1735 | Strong, Sharp | Carboxylic Acid Carbonyl | |
| 1585, 1490 | Medium | Aromatic Ring Skeleton | |
| 1240 | Strong | Aryl Ether (Ar-O-C) | |
| 780, 690 | Strong | meta-Substituted Benzene (Out-of-plane) |
Nuclear Magnetic Resonance (NMR) Analysis
NMR offers the most definitive structural proof, distinguishing the meta-isomer from ortho and para analogs via coupling patterns in the aromatic region.
H NMR (Proton NMR)
Solvent: CDCl
The aromatic region (6.7–7.3 ppm) is critical. A meta-substituted ring typically displays a singlet-like peak (H2), two doublets (H4, H6), and a pseudo-triplet (H5).
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 10.5 – 11.5 | Broad Singlet | 1H | Acidic proton (Exchangeable with D | |
| 7.15 – 7.22 | Triplet (t) | 1H | Ar-H (C5) | meta to both substituents |
| 6.78 – 6.85 | Multiplet (m) | 3H | Ar-H (C2, C4, C6) | H2 is often a singlet; H4/H6 are doublets |
| 4.68 | Singlet (s) | 2H | Methylene adjacent to Oxygen and Carbonyl | |
| 2.34 | Singlet (s) | 3H | Methyl group on the aromatic ring |
C NMR (Carbon NMR)
Solvent: CDCl
The spectrum should show 9 distinct carbon signals : 1 Carbonyl, 6 Aromatic, 1 Methylene, and 1 Methyl.
| Chemical Shift ( | Carbon Type | Assignment |
| 175.2 | Quaternary (C=O) | Carboxylic Acid Carbonyl |
| 157.8 | Quaternary (C-O) | Aromatic C1 (Ipso to Oxygen) |
| 139.6 | Quaternary (C-Me) | Aromatic C3 (Ipso to Methyl) |
| 129.4 | Methine (CH) | Aromatic C5 |
| 122.8 | Methine (CH) | Aromatic C4 (Para to Ether) |
| 115.6 | Methine (CH) | Aromatic C2 (Ortho to both) |
| 111.4 | Methine (CH) | Aromatic C6 (Ortho to Ether) |
| 65.1 | Methylene (CH | Ether Methylene ( |
| 21.5 | Methyl (CH | Aromatic Methyl ( |
Analytical Workflow Diagram
The following diagram illustrates the logical flow for validating the identity of 3-Methylphenoxyacetic acid using the described techniques.
Figure 2: Step-by-step spectroscopic validation workflow.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of (3-Methylphenoxy)acetic acid. NIST Mass Spectrometry Data Center. [Link]
-
PubChem. (2024). Compound Summary: 2-(3-Methylphenoxy)acetic acid.[1][2] National Center for Biotechnology Information. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for fragmentation mechanisms and chemical shift correlations).
Sources
- 1. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]
- 2. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxyphenylacetic acid(1798-09-0) 1H NMR spectrum [chemicalbook.com]
- 4. (2-甲苯氧基)乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility of 3-Methylphenoxyacetic acid in organic solvents
Title: Technical Guide: Solubility Profiling and Process Engineering of 3-Methylphenoxyacetic Acid Subtitle: Thermodynamic Modeling, Experimental Protocols, and Purification Strategies for Organic Acid Intermediates
Executive Summary
This technical guide provides a comprehensive analysis of the solubility behavior of 3-Methylphenoxyacetic acid (3-MPA) , a critical intermediate in the synthesis of phenoxy-herbicides and pharmaceutical precursors. Designed for process chemists and formulation scientists, this document moves beyond static data points to explore the thermodynamic drivers of solubility. We detail the Laser Monitoring Observation Technique for precise solubility determination, analyze the thermodynamic modeling using the Apelblat Equation , and provide actionable strategies for solvent selection in recrystallization processes.
Part 1: Physicochemical Profile & Structural Determinants[1]
Understanding the solubility of 3-MPA requires a foundational grasp of its solid-state properties. As a carboxylic acid derivative of m-cresol, its solubility is governed by the interplay between the hydrophobic tolyl ring and the hydrophilic carboxyl group.[1]
Table 1: Physicochemical Constants of 3-Methylphenoxyacetic Acid
| Parameter | Value | Source / Context |
| CAS Number | 1878-49-5 (or 1643-15-8) | Registry Identity |
| Molecular Formula | MW: 166.17 g/mol | |
| Melting Point | 102–103 °C | High crystal lattice energy [1][2] |
| pKa | 3.203 (at 25°C) | Weak acid; pH-dependent solubility [3] |
| LogP (Octanol/Water) | ~1.46 | Moderate lipophilicity [3] |
| Density | 1.327 g/cm³ | Solid state density [2] |
| Key Functional Groups | Carboxyl (-COOH), Ether (-O-) | H-bond donor/acceptor sites |
Solubility Mechanism: The "methyl" substituent at the meta position disrupts the crystal lattice less than a para substituent would, but still contributes to significant lattice energy (indicated by the >100°C melting point). Solubility is driven by:
-
Dipole-Dipole Interactions: Critical in polar aprotic solvents (e.g., Acetone).
-
Hydrogen Bonding: The carboxyl group forms dimers in non-polar solvents (Toluene) and H-bonds with protic solvents (Methanol, Ethanol).
Part 2: Experimental Protocol - Laser Monitoring Technique
For high-precision solubility data required in Process Analytical Technology (PAT), the Laser Monitoring Observation Technique is the gold standard. It eliminates the subjectivity of visual inspection and the equilibration time errors of the static gravimetric method.
Protocol: Dynamic Solubility Determination
Objective: Determine the mole fraction solubility (
Equipment:
-
Jacketed glass vessel (50 mL) with temperature control (
K). -
Laser monitoring system (scattering intensity detection).
-
Precision digital burette or solid dispenser.
Workflow Diagram (DOT):
Figure 1: Logic flow for the dynamic laser monitoring solubility determination method.
Step-by-Step Procedure:
-
Preparation: Weigh the empty vessel. Add a known mass of pure solvent (
). -
Equilibration: Set the thermostat to the starting temperature (e.g., 298.15 K) and stir at 400 rpm.
-
Addition: Add 3-MPA powder in small increments using the solid dispenser.
-
Monitoring: The laser beam passes through the solution.
-
Under-saturated: Beam passes through (High intensity at detector).
-
Saturated: Solid particles scatter light (Intensity drops/fluctuates).
-
-
Endpoint: The point where the laser intensity drops permanently indicates the presence of undissolved solid (Saturation). Record total solute mass (
). -
Calculation:
Where and are molecular weights of solvent and solute.
Part 3: Thermodynamic Modeling & Data Analysis
Raw solubility data must be correlated to thermodynamic models to be useful for process scaling. For 3-MPA, the Modified Apelblat Equation is the most reliable semi-empirical model.
The Modified Apelblat Model
This model assumes a linear relationship between the logarithm of mole fraction solubility and temperature (with a correction term).
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[2]
-
: Empirical parameters derived from regression analysis.
-
&
: Reflect the variation in solution activity coefficients and enthalpy of solution. - : Accounts for the temperature dependence of the enthalpy of fusion.
-
&
Thermodynamic Parameters Calculation:
Using the Van't Hoff analysis, we derive the standard enthalpy (
-
Enthalpy:
-
Gibbs Energy:
-
Entropy:
Interpretation for 3-MPA:
-
Positive
: Dissolution is endothermic . Solubility increases with temperature (typical for 3-MPA in organic solvents). -
Positive
: The process is entropy-driven , likely due to the disruption of the ordered solvent structure by the bulky aromatic ring.
Part 4: Solubility Profile & Process Engineering
Based on the structural analogues (Phenoxyacetic acid, MCPA) and synthesis literature, the solubility profile of 3-MPA follows a distinct polarity-driven trend.
Table 2: Solubility Profile and Solvent Selection Guide
| Solvent Class | Representative Solvent | Solubility Behavior | Process Application |
| Lower Alcohols | Methanol, Ethanol | High (Increases sharply with T) | Primary Recrystallization Solvent. High solubility at boiling point, moderate at cooling allows for high yield recovery [2]. |
| Esters | Ethyl Acetate | Moderate-High | Good for extraction from aqueous acidification steps. |
| Aromatic Hydrocarbons | Toluene | Moderate | Used when water exclusion is critical. Lower solubility than alcohols due to lack of H-bonding. |
| Ethers | THF, Diethyl Ether | High | Excellent dissolving power but poor for crystallization (too soluble). |
| Alkanes | n-Hexane, Heptane | Very Low | Anti-solvent. Added to induce precipitation in crystallization workflows. |
| Water | Water | Low (pH dependent) | Soluble as salt (pH > 4); Insoluble as free acid. Used as the "dump" solvent for precipitation. |
Purification Strategy: Recrystallization
The synthesis of 3-MPA often yields colored impurities (oxidation products of m-cresol). The optimal purification utilizes the differential solubility in Methanol/Water systems.
Recrystallization Workflow (DOT):
Figure 2: Industrial recrystallization workflow for 3-Methylphenoxyacetic acid purification.
References
-
MiraCosta College. (2012). Experiment 4: Preparation of Phenoxyacetic Acid Derivatives. Chemistry 211 Laboratory Manual. Retrieved from [Link]
-
PubChem. (2025). Acetic acid, (3-methylphenoxy)- (CID 74235).[3] National Center for Biotechnology Information. Retrieved from [Link]
- Jouyban-Gharamaleki, V., et al. (2015). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Journal of Pharmaceutical and Biomedical Analysis.
-
Gracin, S., & Rasmuson, Å. C. (2002).[4] Solubility of phenylacetic acid... in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1383.[4] (Contextual citation for structural analogue behavior).
Sources
Biological Activity of 3-Methylphenoxyacetic Acid Isomers: A Technical Guide
The following technical guide details the biological activity, pharmacological potential, and synthesis of 3-methylphenoxyacetic acid and its positional isomers.
Executive Summary
3-Methylphenoxyacetic acid (m-cresoxyacetic acid) and its isomers (2-methyl- and 4-methylphenoxyacetic acid) represent a critical scaffold in both agrochemistry and medicinal chemistry. Historically overshadowed by their chlorinated analogs (e.g., 2,4-D, MCPA), the non-chlorinated methyl isomers have recently re-emerged as potent precursors for antiviral prodrugs and smooth muscle modulators.
This guide analyzes the structure-activity relationships (SAR) of these isomers, contrasting the auxinic activity of the 4-isomer with the distinct pharmacological profile of the 3-isomer , specifically its utility in SARS-CoV-2 therapeutic development.
Chemical Identity & Physicochemical Properties[1][2][3]
The biological divergence of these isomers stems from the steric and electronic effects of the methyl group position on the phenoxy ring.
Table 1: Comparative Physicochemical Profile of Isomers
| Property | 2-Methylphenoxyacetic Acid (Ortho) | 3-Methylphenoxyacetic Acid (Meta) | 4-Methylphenoxyacetic Acid (Para) |
| CAS Number | 1878-49-5 | 1643-15-8 | 1643-15-8 (check specific registry) |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |
| pKa (approx) | 3.23 | 3.20 | 3.21 |
| Lipophilicity (LogP) | ~2.1 | ~2.2 | ~2.2 |
| Primary Bio-Activity | Weak Auxin / Contractile Agent | Antiviral / Antispasmodic | Auxin Agonist |
| Key Derivative | MCPA (Herbicide) | SN_22 (Antiviral Prodrug) | 4-CPA Analog |
Plant Physiological Activity (Auxin SAR)
While phenoxyacetic acids are best known as herbicides, the methyl substitution pattern dictates their efficacy as auxin mimics.
Mechanism of Action
Synthetic auxins mimic Indole-3-Acetic Acid (IAA), binding to the TIR1/AFB receptor complex. This promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, leading to uncontrolled gene expression and cell elongation.
Isomer-Specific Activity
-
4-Methylphenoxyacetic Acid (Para): Exhibits the highest auxin activity among the mono-methyl isomers. The para-position mimics the electron density required for receptor pocket binding, similar to 4-chlorophenoxyacetic acid (4-CPA).
-
2-Methylphenoxyacetic Acid (Ortho): Shows reduced activity due to steric hindrance near the ether linkage, which can interfere with receptor docking. However, when chlorinated at the 4-position (forming MCPA), it becomes a potent herbicide.
-
3-Methylphenoxyacetic Acid (Meta): Generally exhibits the lowest auxin activity . The meta-substitution does not align well with the hydrophobic pocket of the TIR1 receptor, making it biologically "quiet" in plants compared to its isomers.
Figure 1: Auxin signaling pathway highlighting the differential receptor binding efficacy of methylphenoxyacetic acid isomers.
Pharmacological Potential[4][5][6][7]
The 3-methyl isomer has recently shifted from a chemical intermediate to a lead compound in drug discovery.
Antiviral Activity (SARS-CoV-2)
Recent studies have identified 3-methylphenoxyacetic acid as a critical moiety in the design of prodrugs for
-
Mechanism: The lipophilic nature of the 3-methylphenoxyacetyl group enhances cellular permeability. Once intracellular, esterases cleave the moiety to release the active nucleoside analog.
-
Data: Conjugates based on 3-methylphenoxyacetic acid (e.g., compound SN_22) demonstrated superior antiviral potency against SARS-CoV-2 compared to other ester derivatives [1].[1]
Smooth Muscle Modulation
The isomers exhibit opposing effects on smooth muscle tissue, suggesting specific receptor interaction profiles distinct from auxin receptors.
-
3-Methylphenoxyacetic Acid: Acts as a relaxant or specific modulator. Studies on isolated organ baths (duodenum/bladder) show it does not induce the potent contractions seen with other analogs [2].
-
2-Methylphenoxyacetic Acid: Augments contractions induced by KCl and Acetylcholine (ACh), indicating a pro-contractile mechanism likely involving calcium channel modulation.
Experimental Protocol: Synthesis of 3-Methylphenoxyacetic Acid
Objective: Synthesize 3-methylphenoxyacetic acid via Williamson Ether Synthesis with >90% yield.
Reagents:
-
m-Cresol (3-methylphenol)
-
Chloroacetic acid (50% w/v solution)
-
Sodium Hydroxide (NaOH), 30% solution
-
Hydrochloric Acid (HCl), 6M
-
Solvent: Water (reflux) or Ethanol
Protocol Steps:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 0.1 mol of m-cresol in 30 mL of 30% NaOH. Stir at room temperature for 15 minutes to generate sodium m-cresolate.
-
Alkylation: Heat the solution to 90°C. Add 0.12 mol of chloroacetic acid solution dropwise over 30 minutes. The exotherm must be controlled to maintain gentle reflux.
-
Note: Excess chloroacetic acid is required to drive the reaction to completion due to competitive hydrolysis.
-
-
Reflux: Maintain reflux at 100-105°C for 2-3 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3).
-
Acidification: Cool the reaction mixture to 10°C in an ice bath. Acidify carefully with 6M HCl to pH 1-2. The product will precipitate as a white/off-white solid.
-
Purification: Filter the crude solid. Recrystallize from hot water or ethanol/water (1:1).
-
Validation: Verify structure via melting point (102-103°C) and IR spectroscopy (C=O stretch at ~1700-1730 cm⁻¹).
Figure 2: Synthesis pathway for 3-methylphenoxyacetic acid via Williamson Ether Synthesis.
Safety & Toxicology
While less toxic than their chlorinated counterparts (e.g., 2,4-D), methylphenoxyacetic acid isomers are classified as Irritants .
-
Acute Toxicity: Harmful if swallowed (Category 4).[2]
-
Local Effects: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
-
Respiratory: May cause respiratory tract irritation (STOT SE 3).[3][2]
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust inhalation during the acidification and filtration steps.
References
-
Kawsar, S. M. A., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2. ResearchGate.
-
Fakili, O. (n.d.). Biological Activity of Phenoxyacetic Acid Derivatives on Smooth Muscle. Scribd / Zahter Tezi.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74235, (3-Methylphenoxy)acetic acid. PubChem.
-
Reddy, S. M., et al. (2020).[4] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research.
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Substituted Phenoxyacetic Acids
Executive Summary: The Scaffold Paradox
Phenoxyacetic acid (PAA) represents a privileged scaffold in medicinal and agrochemistry. Its utility stems from a unique structural paradox: the carboxylic acid tail provides a consistent ionic anchor (pKa ~3.1–3.5), while the phenyl ring serves as a tunable hydrophobic platform.
This guide dissects the Structure-Activity Relationship (SAR) of PAA derivatives. We will explore how specific substitution patterns shift the molecule's function from a plant hormone mimic (Agro: 2,4-D) to a renal ion transport inhibitor (Pharma: Ethacrynic Acid) and an immunomodulator (Pharma: CRTH2 antagonists).
The Agrochemical Paradigm: Auxin Mimicry
Mechanism of Action: The "Molecular Glue"
Historically, the activity of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) was explained by the "Two-Point Attachment" theory. However, modern structural biology (Tan et al., 2007) reveals a more elegant mechanism: Molecular Glues .
Synthetic auxins do not merely bind to a receptor; they stabilize the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors. The herbicide fills a hydrophobic cavity at the TIR1-Aux/IAA interface, promoting the ubiquitination and subsequent degradation of the repressor, thereby unleashing uncontrolled growth genes.
SAR of Auxin Herbicides
The efficacy of PAA herbicides relies on strict steric and electronic parameters:
-
The Acid Head: Must be a free carboxylate or a hydrolyzable ester/salt. The distance between the aromatic ring and the carboxyl group is critical; extending the chain (e.g., to phenoxybutyric acid) requires metabolic
-oxidation to the acetic form to become active. -
The Ring Substitution (The 2,4-Rule):
-
Para (4-position): Essential for activity. A hydrophobic group (Cl, CH3) here fits into the hydrophobic pocket of TIR1.
-
Ortho (2-position): Enhances binding affinity by locking the ring conformation relative to the ether oxygen.
-
Meta (3,5-positions): Generally detrimental. Substitution here often creates steric clashes within the TIR1 pocket, abolishing "molecular glue" capability.
-
Visualization: The Auxin Signaling Pathway
Figure 1: The molecular glue mechanism where 2,4-D bridges TIR1 and Aux/IAA, leading to repressor degradation.
The Pharmaceutical Shift: Diuretics & Antagonists
In drug discovery, the PAA scaffold is repurposed. The carboxylic acid still anchors the molecule, but the ring substitutions are designed to block rather than activate pathways.
Ethacrynic Acid (Loop Diuretic)
Ethacrynic acid is a classic example of a PAA derivative (2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxyacetic acid).
-
Target: Na-K-2Cl cotransporter (NKCC2) in the Loop of Henle.
-
Critical SAR Feature: The
-unsaturated ketone (Michael Acceptor) at the 4-position.-
Unlike 2,4-D, where the 4-position is a static hydrophobic block, Ethacrynic acid uses this position as a "warhead" to form a covalent bond with cysteine residues on the transporter (and GST enzymes).
-
2,3-Dichloro substitution: Provides the necessary lipophilicity and directs the molecule to the renal pocket, but the ketone drives the irreversible inhibition.
-
CRTH2 Antagonists (Asthma/Allergy)
Recent medicinal chemistry has utilized PAA to target CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).
-
SAR Evolution:
-
Bulky 2-Position: Unlike the small chloro group in herbicides, CRTH2 antagonists often feature massive groups (e.g., cycloalkyl, alkynyl, or sulfonyl-linked aryls) at the ortho position.
-
Mechanism: These bulky groups prevent receptor activation (antagonism) while the acetic acid tail maintains ionic interaction with Arg/Lys residues in the receptor entrance.
-
Quantitative Data Comparison
The following table illustrates how minor structural changes dictate the biological fate of the molecule.
| Compound | Structure (Substituents) | Primary Target | Mechanism | Key SAR Parameter |
| 2,4-D | 2,4-Dichloro | TIR1 (Plant) | Agonist (Glue) | Steric fit of 4-Cl; 2-Cl locks conformation. |
| MCPA | 2-Methyl, 4-Chloro | TIR1 (Plant) | Agonist (Glue) | 2-Me is bioisostere to 2-Cl; retains activity. |
| Ethacrynic Acid | 2,3-Dichloro, 4-Enone | NKCC2 (Human) | Inhibitor (Covalent) | Michael acceptor at C4 is essential for cysteine attack. |
| Fevipiprant * | PAA-core w/ Sulfonamide | CRTH2 (Human) | Antagonist | Bulky N-substitution blocks receptor activation. |
*Note: Fevipiprant is a structural evolution of the PAA pharmacophore, often replacing the ether oxygen with nitrogen, but follows the same acidic-head/lipophilic-tail SAR logic.
Experimental Protocols
Synthesis: Optimized Williamson Ether Protocol
The synthesis of substituted phenoxyacetic acids is a standard nucleophilic substitution (
Safety Note: Chloroacetic acid is highly corrosive and toxic. Phenols are skin irritants.[1] Work in a fume hood.
Workflow Diagram
Figure 2: Step-by-step Williamson ether synthesis for phenoxyacetic acids.
Detailed Protocol
-
Phenoxide Formation: In a round-bottom flask, dissolve 10 mmol of the substituted phenol in 15 mL of 30% NaOH. The excess base ensures complete deprotonation and neutralizes the acid formed later.
-
Reagent Addition: Add 12 mmol of chloroacetic acid (or sodium chloroacetate) slowly. Tip: Adding a catalytic amount of KI (Finkelstein condition) can accelerate the reaction by converting the chloro-reactant to the more reactive iodo-species in situ.
-
Reflux: Heat the mixture to mild reflux (
C) for 60 minutes. The solution should remain homogenous. -
Acidification: Cool the reaction vessel in an ice bath. Slowly add 6M HCl with vigorous stirring until the pH reaches ~1. The phenoxyacetic acid derivative, being insoluble in acidic water, will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Recrystallize from hot water or a water/ethanol mix to remove unreacted phenol and salts.
Validation: Root Elongation Assay (Bioassay)
To confirm "auxin-like" activity (Agro application), a root elongation assay is the standard self-validating protocol.
-
Setup: Germinate Arabidopsis or Cucumber seeds on agar plates containing varying concentrations of the synthesized PAA (
M to M). -
Control: Solvent-only (DMSO) plates.
-
Readout: After 72 hours, measure primary root length.
-
Interpretation: Potent auxins (like 2,4-D) will drastically inhibit root elongation at micromolar concentrations due to ethylene overproduction and tissue disruption. Inactive analogs (e.g., 3,5-D) will show growth similar to control.
References
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link
-
Schönafinger, K. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists.[2] Journal of Medicinal Chemistry, 54(20), 7299-7317.[2] Link
-
Sommers, C. D., et al. (2020). Ethacrynic Acid: A Review of the History, Pharmacology, and Clinical Use. Journal of Pharmacy Technology. Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][3][4][5][6] Link
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Natural Occurrence & Bio-Organic Chemistry of Phenoxyacetic Acid Derivatives
This guide is structured to address the specific scientific nuance of Phenoxyacetic Acid (PAA) derivatives: while the parent compound is a massive synthetic commodity (herbicides/drugs), its direct natural occurrence is a specialized niche in fungal metabolism and lignin chemistry.[1]
Content Type: Technical Whitepaper & Experimental Guide Audience: Natural Product Chemists, Microbiologists, and Drug Discovery Scientists[1]
Executive Summary: The Synthetic-Natural Dichotomy
Phenoxyacetic acid (PAA) is predominantly recognized as a synthetic scaffold, forming the backbone of the "phenoxy" herbicide class (e.g., 2,4-D, MCPA) and modern pharmaceutical agents (e.g., PPAR agonists, COX-2 inhibitors).[1] However, contrary to the assumption that PAA is purely anthropogenic, it exists as a rare but distinct natural metabolite in specific fungal phyla and as a structural motif within complex biopolymers like lignin.[1]
This guide explores the natural occurrence of PAA derivatives, focusing on their biosynthesis in Aspergillus species, their structural role in lignocellulosic matrices, and the bio-inspired evolution of this scaffold in drug development.[1]
Natural Sources & Biosynthetic Origins[1][2]
Fungal Metabolites: The Aspergillus Connection
The primary verified source of free phenoxyacetic acid in nature is the fungal genus Aspergillus.[1] Unlike plants, which predominantly synthesize phenylacetic acid (an auxin), Aspergillus niger has been documented to produce phenoxyacetic acid as a metabolite of 2-phenoxyethanol or via oxidative detoxification pathways.[1]
-
Organism: Aspergillus niger (and select Penicillium strains).[1]
-
Metabolic Context: PAA often arises as a terminal oxidation product of 2-phenoxyethanol (which can be formed naturally via microbial fermentation of alcohols in the presence of phenol precursors).
-
Mechanism: The conversion involves the oxidation of the primary alcohol to a carboxylic acid, catalyzed by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH).[1]
The Lignin Connection: The "Hidden" Ether Motif
While free PAA is rare, the phenoxy-alkyl-ether linkage (Ar-O-C-C) is one of the most abundant chemical bonds on Earth. It constitutes the
-
Structural Homology: When lignin degrades (via white-rot fungi like Bjerkandera or Phanerochaete), it releases oligomers containing the guaiacyl-glycerol-ether motif.
-
Chemical Relevance: These degradation products are structural analogs of PAA derivatives.[1] The stability of this ether bond is precisely why nature uses it for structural support in wood, and why synthetic chemists use it for metabolic stability in drugs.[1]
Biosynthetic Pathway Visualization
The following diagram illustrates the oxidative conversion of Phenoxyethanol to Phenoxyacetic Acid in fungi, contrasted with the bacterial degradation pathway (reverse logic) often used in bioremediation.
Figure 1: Fungal biosynthesis of Phenoxyacetic Acid via oxidative metabolism, contrasted with bacterial degradation (red dashed line).[1]
Isolation & Characterization Protocols
Isolating naturally occurring PAA derivatives requires distinguishing them from the abundant phenolic acids (like gallic or caffeic acid) which lack the ether linkage.[1]
Protocol A: Extraction from Fungal Broth (Aspergillus niger)
Objective: Isolate PAA and its ether-linked derivatives from liquid culture.[1]
-
Fermentation:
-
Inoculate A. niger in Czapek-Dox medium supplemented with 0.1% phenol (precursor feed).[1]
-
Incubate at 28°C for 7–10 days with agitation (150 rpm).
-
-
Cell Removal:
-
Filter mycelium using Whatman No. 1 filter paper.[1]
-
Centrifuge filtrate at 10,000 x g for 15 min to remove spores.
-
-
Acidification & Extraction (The Critical Step):
-
Adjust pH of the supernatant to 2.0 using 6M HCl.[1] Rationale: PAA (pKa ~3.[1]7) must be protonated to become uncharged and extractable into organic solvent.[1]
-
Extract 3x with equal volumes of Ethyl Acetate (EtOAc) .[1]
-
Note: Avoid Diethyl Ether if possible due to volatility; EtOAc provides better recovery for polar derivatives.[1]
-
-
Purification:
Protocol B: Analytical Verification (HPLC-UV-MS)
System: Agilent 1200 or equivalent with Q-TOF MS.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 min.
-
Detection:
Bio-Inspired Drug Development
The natural stability of the phenoxy-ether bond (resistant to esterases and immediate hydrolysis) has made PAA a "privileged scaffold" in medicinal chemistry.
From Nature to Pharmacy
| Derivative Class | Mechanism of Action | Natural Inspiration/Logic |
| Phenoxy-Herbicides (2,4-D) | Auxin Mimic | Mimics Indole-3-Acetic Acid (IAA). The ether bond prevents rapid degradation by plant oxidases, causing uncontrolled growth.[1] |
| Fibrates (Clofibrate) | PPAR- | The isobutyric acid tail mimics fatty acids, while the phenoxy core provides lipophilicity for receptor binding.[1] |
| Glitazars | PPAR- | Uses the phenoxyacetic spacer to position the acidic headgroup into the receptor's polar pocket. |
| COX-2 Inhibitors | Cyclooxygenase Inhibition | Recent derivatives use the PAA scaffold to fit the hydrophobic channel of COX-2, reducing gastric toxicity compared to traditional NSAIDs. |
Structural Activity Relationship (SAR) Workflow
The following diagram depicts how the natural PAA scaffold is chemically modified to create selective therapeutic agents.
Figure 2: SAR evolution of the Phenoxyacetic Acid scaffold from natural metabolite to synthetic drugs.
References
-
Metabolism of Phenoxyacetic Acid by Aspergillus niger. Source: Nature, 1964.[1][2] URL:[Link][1]
-
Phenoxyacetic Acid (Compound Summary). Source: PubChem, National Library of Medicine.[1] URL:[Link][1]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Source: RSC Advances, 2023.[1] URL:[Link]
-
Oxygenation and Oxidation of Lignin Model Dimers by Fungal Ortho-Methoxyphenolases. Source: ACS Omega, 2024.[1] URL:[Link][1]
-
The evolution of the phenylacetic acid degradation pathway in bacteria. Source: Journal of Molecular Evolution, 2004.[1] URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylphenoxyacetic Acid via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 3-methylphenoxyacetic acid, a valuable compound in chemical research and development, through the robust and well-established Williamson ether synthesis.[1][2] This guide is intended for researchers, scientists, and professionals in drug development. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.
Introduction and Significance
3-Methylphenoxyacetic acid and its derivatives are of significant interest in various fields. Notably, several compounds within the broader class of phenoxyacetic acids are recognized for their herbicidal properties, acting as synthetic auxins that disrupt plant growth.[1] The synthesis of these compounds, therefore, is not only a valuable academic exercise but also has practical applications in agrochemistry. The Williamson ether synthesis, a named reaction developed by Alexander Williamson in the 1850s, is a classic and reliable method for preparing ethers, including the target compound of this protocol.[3] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3][4]
Mechanistic Insights: The Williamson Ether Synthesis
The synthesis of 3-methylphenoxyacetic acid proceeds via the Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5][6] The key steps are as follows:
-
Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the starting material, 3-methylphenol (m-cresol), using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] This acid-base reaction generates the nucleophilic 3-methylphenoxide ion. The phenolic proton is sufficiently acidic to be removed by a strong hydroxide base.[7]
-
Nucleophilic Attack: The newly formed 3-methylphenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid.[3] This carbon is bonded to a chlorine atom, which is a good leaving group.
-
Displacement of the Leaving Group: The attack by the phenoxide ion occurs in a concerted step, where the carbon-oxygen bond is formed simultaneously with the breaking of the carbon-chlorine bond.[3] The chloride ion is displaced, and the desired ether linkage is formed, yielding the sodium salt of 3-methylphenoxyacetic acid.
-
Protonation: The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl).[7] This protonates the carboxylate salt, leading to the precipitation of the final product, 3-methylphenoxyacetic acid, which can then be isolated.
This SN2 mechanism is most efficient with primary alkyl halides like chloroacetic acid, as steric hindrance is minimal, and the competing elimination reaction is less likely to occur.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-methylphenoxyacetic acid.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 3-Methylphenol (m-Cresol) | C₇H₈O | 108.14 | 108-39-4 | ≥99% |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | ≥99.5% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | ≥97% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 6M solution |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS grade |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (125 mL)
-
Büchner funnel and filter flask
-
pH paper
-
Beakers and graduated cylinders
-
Ice bath
Synthesis Procedure
-
Preparation of the Phenoxide: In a 250 mL round-bottom flask, dissolve 5.0 g of sodium hydroxide in 25 mL of deionized water. Carefully add 5.4 g (0.05 mol) of 3-methylphenol to the sodium hydroxide solution while stirring. Gentle warming may be applied to facilitate dissolution.
-
Reaction with Chloroacetic Acid: To the solution of sodium 3-methylphenoxide, add 7.1 g (0.075 mol) of chloroacetic acid.
-
Reflux: Equip the round-bottom flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle.[1] Maintain the reflux for 30-40 minutes with continuous stirring.[7]
-
Cooling and Dilution: After the reflux period, allow the reaction mixture to cool to room temperature. Once cooled, dilute the mixture with approximately 50 mL of water.[7]
-
Acidification and Precipitation: Transfer the diluted reaction mixture to a beaker and place it in an ice bath. Slowly add 6M hydrochloric acid dropwise while stirring until the solution is acidic, which can be confirmed by testing with blue litmus paper or pH paper (target pH of 1-2).[7][8] A white precipitate of 3-methylphenoxyacetic acid should form.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.
Purification by Recrystallization
-
Dissolution: Transfer the crude 3-methylphenoxyacetic acid to a beaker and add a minimal amount of hot deionized water to dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation of the Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors.
-
Reagent Handling:
-
3-Methylphenol (m-Cresol): Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[9] Avoid contact with skin, eyes, and clothing.[10]
-
Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled.[11][12] It causes severe skin burns and eye damage and may cause respiratory irritation.[11][12][13] Handle with extreme care and avoid creating dust.[14]
-
Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Hydrochloric Acid: Corrosive and can cause severe skin and eye damage. The vapor is irritating to the respiratory system.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Product Characterization
The identity and purity of the synthesized 3-methylphenoxyacetic acid should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid[15] |
| Molecular Formula | C₉H₁₀O₃[16] |
| Molecular Weight | 166.17 g/mol [16] |
| Melting Point | 102-103 °C[15] |
| Solubility | Soluble in water (4810 mg/L at 25°C)[15] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons, the methylene protons of the ether linkage, and the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).
Workflow and Pathway Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-Methylphenoxyacetic acid.
Reaction Mechanism
Caption: Reaction mechanism for the Williamson ether synthesis of 3-Methylphenoxyacetic acid.
Conclusion
The Williamson ether synthesis provides an effective and straightforward method for the preparation of 3-methylphenoxyacetic acid. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this valuable compound for their scientific endeavors. The provided mechanistic insights and characterization data will aid in a comprehensive understanding of the process and confirmation of the final product.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (3-methylphenoxy)acetic acid. Retrieved from [Link]
-
St. Norbert College. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, (3-methylphenoxy)-. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
-
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: m-Cresol. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]
-
MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]
-
MD Topology. (n.d.). (3-Methylphenoxy)aceticacid. Retrieved from [Link]
-
PENTA. (2023). p-Cresol - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). 3-Methylphenoxyacetic acid, 25 g, CAS No. 1643-15-8. Retrieved from [Link]
-
Chegg. (2020). Williamson Ether Synthesis Synthesis of methylphenoxyacetic acid from cresol and chloroacetic acid Post Lab Question. Retrieved from [Link]
-
Organic Syntheses. (n.d.). l-MENTHOXYACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
-
PubChem. (n.d.). p-Methylphenoxyacetic acid. Retrieved from [Link]
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. jk-sci.com [jk-sci.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
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- 15. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]
- 16. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis and Purification of 3-Methylphenoxyacetic Acid
Abstract
This application note details a robust laboratory protocol for the preparation of 3-methylphenoxyacetic acid (CAS 1643-15-8) via the Williamson ether synthesis. Unlike generic textbook procedures, this guide focuses on the critical process parameters (CPPs) required to maximize yield and purity, specifically addressing the competing hydrolysis of chloroacetic acid and the oxidative sensitivity of m-cresol. The protocol includes a self-validating quality control step utilizing melting point depression analysis to distinguish the meta isomer from its ortho and para analogs.
Chemo-Mechanistic Insight
The synthesis relies on the Williamson Ether Synthesis , a bimolecular nucleophilic substitution (
-
Activation: The weak nucleophile 3-methylphenol (m-cresol) is converted to the highly nucleophilic 3-methylphenoxide ion using a strong base (NaOH).
-
Substitution: The phenoxide ion attacks the
-carbon of the chloroacetate anion, displacing the chloride ion.
Critical Mechanistic Control:
The reaction medium must remain strongly alkaline (
Reaction Scheme
Figure 1: Mechanistic pathway of the synthesis. The phenoxide nucleophile attacks the chloroacetate electrophile, followed by acidification to yield the free acid.
Experimental Protocol
Reagents and Stoichiometry
The following amounts are scaled for a standard laboratory preparation yielding approximately 2-3 grams of product.
| Reagent | MW ( g/mol ) | Mass/Vol | Moles | Equivalents | Role |
| 3-Methylphenol (m-Cresol) | 108.14 | 2.0 g | 0.0185 | 1.0 | Limiting Reagent |
| Chloroacetic Acid (50% aq) | 94.50 | 4.0 mL | ~0.025 | ~1.35 | Electrophile |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 g | 0.0625 | ~3.4 | Base / Catalyst |
| Water (Solvent) | 18.02 | 10 mL | Excess | - | Solvent |
| HCl (conc. 12M) | 36.46 | ~2-3 mL | Excess | - | Precipitating Agent |
Equipment
-
250 mL Round-bottom flask (RBF)
-
Heating mantle or oil bath
-
Magnetic stir bar
-
Büchner funnel & vacuum flask
-
pH paper (Range 1-14)
Step-by-Step Methodology
Phase 1: Nucleophile Formation
-
Dissolution: In the 250 mL RBF, dissolve 2.5 g NaOH in 10 mL of distilled water .
-
Note: The dissolution is exothermic. Allow to cool slightly to roughly 40°C.
-
-
Phenoxide Generation: Add 2.0 g of m-cresol to the alkaline solution.
-
Observation: The oily cresol drops should dissolve, forming a clear, homogenous solution of sodium 3-methylphenoxide. If the solution remains turbid, the phenol is not fully deprotonated; check that NaOH was fully added.
-
Phase 2: Reaction (Reflux)
-
Addition: Add 4.0 mL of 50% aqueous chloroacetic acid solution to the flask.
-
Caution: Add slowly. The reaction between the acid and the excess base is exothermic.
-
-
Reflux: Attach the reflux condenser. Heat the mixture to a gentle boil (reflux) for 45–60 minutes .
-
Why: Reflux ensures sufficient kinetic energy to overcome the activation energy of the
reaction while preventing solvent loss. -
Process Control: The solution should remain clear to slightly straw-colored. Darkening indicates oxidation of the phenol (avoid excessive air exposure).
-
Phase 3: Isolation and Purification
-
Cooling: Remove the heat source and allow the flask to cool to room temperature.
-
Acidification: Slowly add concentrated HCl dropwise with stirring.
-
Endpoint: Continue until the pH is distinctly acidic (pH 1–2).
-
Observation: A thick, white-to-off-white oil will initially separate, which should crystallize into a solid upon scratching the glass or further cooling in an ice bath.
-
Troubleshooting: If the product remains an oil (oiling out), reheat slightly to dissolve, then cool very slowly with vigorous stirring to induce nucleation.
-
-
Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash with cold water (2 x 5 mL) to remove trapped NaCl and HCl.
-
Recrystallization: Transfer the crude solid to a beaker. Recrystallize from hot water (approx. 20-30 mL).
-
Technique: Dissolve in minimum boiling water. If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot. Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Workflow Diagram
Figure 2: Operational workflow for the isolation of 3-methylphenoxyacetic acid.
Quality Control & Characterization
Melting Point Analysis
The melting point is the primary rapid-validation tool for this synthesis, particularly to distinguish the product from starting materials or isomeric impurities.
| Compound | Melting Point (°C) | Notes |
| 3-Methylphenoxyacetic acid | 102–103°C | Target Product [1, 2] |
| p-Methylphenoxyacetic acid | 135–136°C | Potential Isomeric Impurity |
| o-Methylphenoxyacetic acid | 150–152°C | Potential Isomeric Impurity |
| m-Cresol | 11–12°C | Starting Material (Liquid at RT) |
Acceptance Criteria: The final dried product must have a sharp melting range within ±2°C of the literature value (102–103°C). A broad range (e.g., 95–100°C) indicates wet product or contamination with side products.
Spectral Validation (Expected)
-
IR Spectroscopy: Look for the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the carboxylic acid -OH dimer (broad, 2500–3000 cm⁻¹) and the strong Carbonyl C=O stretch (~1700–1730 cm⁻¹).
-
1H NMR (CDCl3):
- 2.3 ppm (s, 3H, Ar-CH3 )
- 4.6 ppm (s, 2H, -O-CH2 -COOH)
- 6.7–7.2 ppm (m, 4H, Ar-H )
Safety and Hazards (HSE)
| Hazard Class | Component | Description | Mitigation |
| Corrosive / Toxic | m-Cresol | Highly toxic by absorption; causes severe burns. | Wear nitrile gloves. Work in fume hood. |
| Corrosive | Chloroacetic Acid | Causes severe skin burns and eye damage. | Avoid contact. Neutralize spills with bicarbonate immediately. |
| Corrosive | NaOH / HCl | Caustic/Acidic burns. | Wear safety goggles. |
| Irritant | Product | 3-Methylphenoxyacetic acid is a skin/eye irritant.[5][6][7] | Handle dried powder in a ventilated area to avoid dust inhalation. |
Waste Disposal: The filtrate contains acidic aqueous waste with traces of phenols. It must be neutralized to pH 7 and disposed of in the Aqueous Organic Waste stream. Do not pour phenolic waste down the drain.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 74235, (3-Methylphenoxy)acetic acid. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chegg.com [chegg.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 3-Methylphenoxyacetic Acid as a Herbicide
Introduction: Unveiling the Herbicidal Potential of 3-Methylphenoxyacetic Acid
3-Methylphenoxyacetic acid is a member of the phenoxyalkanoic acid class of chemicals, a group well-recognized for its herbicidal properties.[1][2] Structurally similar to the natural plant hormone auxin (indole-3-acetic acid), compounds in this class act as synthetic auxins.[2] When absorbed by susceptible plants, they disrupt normal hormonal balance, leading to uncontrolled and disorganized growth, which ultimately results in plant death.[1] This mode of action is particularly effective against broadleaf weeds.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experiments for evaluating the herbicidal efficacy and crop selectivity of 3-Methylphenoxyacetic acid. The protocols herein are designed to be self-validating systems, ensuring scientific integrity and generating reliable data for informed decision-making in the development of this compound as a potential herbicide.
Chemical and Physical Properties of 3-Methylphenoxyacetic Acid
A thorough understanding of the test substance's properties is fundamental to experimental design.
| Property | Value | Source |
| Chemical Name | 3-Methylphenoxyacetic acid | [3] |
| CAS Number | 1643-15-8 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 102-103 °C | [3] |
| Water Solubility | 4810 mg/L at 25°C | [3] |
Mechanism of Action: A Synthetic Auxin Herbicide
3-Methylphenoxyacetic acid, like other phenoxy herbicides, mimics the action of natural auxins. This disruption of auxin homeostasis leads to a cascade of physiological and morphological effects in susceptible broadleaf plants.
Caption: Mechanism of action of 3-Methylphenoxyacetic acid as a synthetic auxin herbicide.
Experimental Design: A Step-by-Step Approach to Herbicide Efficacy Testing
A well-designed experiment is crucial for obtaining meaningful and reproducible results. The following workflow outlines the key stages in testing the herbicidal properties of 3-Methylphenoxyacetic acid.
Caption: Overall experimental workflow for testing 3-Methylphenoxyacetic acid.
PART 1: Selection of Test Plant Species
The choice of plant species is critical for determining the herbicidal spectrum and crop selectivity.
-
Target Weed Species (Broadleaf):
-
Amaranthus retroflexus (Redroot Pigweed): A common and competitive agricultural weed.
-
Sinapis alba (White Mustard): A fast-growing and sensitive indicator species.
-
-
Non-Target Crop Species (Monocot):
-
Triticum aestivum (Wheat): A major cereal crop often grown in rotation with broadleaf crops.[5]
-
Zea mays (Corn): Another important cereal crop.
-
PART 2: Preparation of Test Solutions
Accurate preparation of test solutions is fundamental for reliable dose-response studies.
Protocol 1: Preparation of 3-Methylphenoxyacetic Acid Stock and Working Solutions
-
Stock Solution (e.g., 10,000 ppm or 10 g/L):
-
Accurately weigh 1.0 g of 3-Methylphenoxyacetic acid.
-
Dissolve in a minimal amount of a suitable solvent (e.g., acetone or ethanol) if necessary, as it has good water solubility.
-
Bring the final volume to 100 mL with distilled water containing a non-ionic surfactant (e.g., 0.1% v/v) to ensure proper wetting of the plant foliage.
-
Store the stock solution in a labeled, sealed container in a cool, dark place.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a range of concentrations for the dose-response studies. A logarithmic series is often effective.
-
Example concentrations: 1000, 500, 250, 125, 62.5, and 31.25 ppm (mg/L).
-
Prepare a control solution containing only distilled water and the surfactant.
-
PART 3: Dose-Response Bioassays for Herbicidal Efficacy
Dose-response assays are essential for determining the effective concentration of the herbicide required to control the target weeds.
Protocol 2: Seed Germination and Early Seedling Growth Assay (Pre-emergence)
-
Seed Plating:
-
Place 20-25 seeds of the target weed species (Amaranthus retroflexus or Sinapis alba) on a filter paper in a Petri dish.
-
Prepare at least four replicate plates for each concentration and the control.
-
-
Treatment Application:
-
Add 5 mL of the respective working solution or control solution to each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate in a growth chamber with a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16h light/8h dark).[6]
-
-
Data Collection (after 7-14 days):
-
Record the number of germinated seeds in each plate.
-
Measure the root and shoot length of the seedlings.
-
Calculate the germination percentage and the percentage inhibition of root and shoot growth compared to the control.
-
Protocol 3: Whole Plant Assay (Post-emergence)
-
Plant Growth:
-
Sow seeds of the target weed species in pots containing a standard potting mix.
-
Grow the plants in a greenhouse or growth chamber until they reach the 2-4 true leaf stage.
-
-
Treatment Application:
-
Apply the different concentrations of 3-Methylphenoxyacetic acid and the control solution as a foliar spray until runoff.
-
Use a laboratory spray chamber for uniform application.
-
Include at least four replicate pots for each treatment.
-
-
Data Collection (7, 14, and 21 days after treatment):
-
Visual Injury Assessment: Rate the plants on a scale of 0 to 100%, where 0% is no injury and 100% is complete plant death.[7]
-
Biomass Measurement: At the final assessment, harvest the above-ground plant material, dry it in an oven at 70°C for 72 hours, and record the dry weight.[8]
-
Calculate the percent reduction in biomass compared to the control.
-
Data Presentation: Dose-Response Data for Amaranthus retroflexus
| Concentration (ppm) | Germination (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) | Visual Injury (%) (21 DAT) | Biomass Reduction (%) (21 DAT) |
| 0 (Control) | |||||
| 31.25 | |||||
| 62.5 | |||||
| 125 | |||||
| 250 | |||||
| 500 | |||||
| 1000 |
PART 4: Crop Phytotoxicity Assays
Assessing the potential for crop injury is a critical step in herbicide development.
Protocol 4: Crop Seedling Emergence and Growth Assay
-
Planting:
-
Sow seeds of the crop species (Triticum aestivum or Zea mays) in pots containing soil.
-
-
Treatment Application (Pre-emergence):
-
Apply the different concentrations of 3-Methylphenoxyacetic acid to the soil surface immediately after planting.
-
-
Data Collection:
-
Record the percentage of seedling emergence over 14 days.
-
Assess any visual signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after emergence.[7]
-
Measure the shoot height and dry biomass at the end of the experiment.
-
Protocol 5: Crop Foliar Phytotoxicity Assay
-
Plant Growth:
-
Grow the crop species to the 3-4 leaf stage.
-
-
Treatment Application (Post-emergence):
-
Apply the different concentrations of 3-Methylphenoxyacetic acid as a foliar spray.
-
-
Data Collection:
-
Visually assess phytotoxicity at 7, 14, and 21 days after treatment.[5]
-
Record any observed symptoms and their severity.
-
Measure the final shoot dry biomass.
-
Data Presentation: Phytotoxicity Data for Triticum aestivum
| Concentration (ppm) | Emergence (%) | Visual Phytotoxicity (%) (21 DAE) | Shoot Height Reduction (%) (21 DAE) | Biomass Reduction (%) (21 DAE) |
| 0 (Control) | ||||
| 125 | ||||
| 250 | ||||
| 500 | ||||
| 1000 | ||||
| 2000 |
Data Analysis and Interpretation
The collected data should be subjected to appropriate statistical analysis to determine the significance of the observed effects. Dose-response data can be analyzed using non-linear regression to calculate the effective dose required to cause a 50% or 90% response (ED₅₀ or ED₉₀).[9] Analysis of variance (ANOVA) followed by a suitable post-hoc test can be used to compare treatment means.
Conclusion and Future Directions
The experimental framework provided in these application notes offers a robust methodology for the initial evaluation of 3-Methylphenoxyacetic acid as a herbicide. The results from these studies will provide critical data on its herbicidal efficacy against key broadleaf weeds and its selectivity towards important cereal crops. Further research could involve expanding the range of weed and crop species tested, investigating the influence of environmental factors on its activity, and exploring potential synergistic or antagonistic effects in combination with other herbicides.
References
-
ADAMA MCPA. (n.d.). Retrieved from [Link]
-
Apparent Ag. (n.d.). MCPA 750. Retrieved from [Link]
-
Gharde, Y., Singh, P. K., Dubey, R. P., & Gupta, P. K. (2018). Herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields. ResearchGate. Retrieved from [Link]
-
Greenbook.net. (2012, December 19). MCPA AMINE 500 HERBICIDE. Retrieved from [Link]
-
Herbicide Bioassay Study Guide | Analyzeseeds. (n.d.). Retrieved from [Link]
-
Hossain, M. A., & Ishimine, Y. (2007). White mustard (Sinapis alba) resistance to ALS-inhibiting herbicides and alternative herbicides for control in Spain. ResearchGate. Retrieved from [Link]
-
Kaur, P., & Singh, H. P. (2019). Triticum aestivum Assay - A Useful Tool for Environmental Monitoring and Toxicity Assessment. ResearchGate. Retrieved from [Link]
-
Knezevic, S. Z., & Datta, A. (2015). Dose Responses of Five Broadleaf Weeds to Saflufenacil. ResearchGate. Retrieved from [Link]
-
Lancaster, S., & Jones, J. F. (2021, August 29). Conduct soil bioassays to determine herbicide carryover potential. Agronomy eUpdates. Retrieved from [Link]
-
Oliveira, C. E. D., Pinheiro, P. F., Alves, T. D. A., da Silva, J. A., Praça-Fontes, M. M., & Soares, T. C. B. (2023). Phytogenotoxicity of thymol and semisynthetic thymoxyacetic acid in pre/post emergence of model plants and weeds. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, (3-methylphenoxy)-. Retrieved from [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
-
Richardson, B., & Gous, S. (2016). A new method for assessing herbicide damage in weeds. ResearchGate. Retrieved from [Link]
-
Royal Botanic Gardens, Kew. (n.d.). Germination testing: procedures and evaluation. ResearchGate. Retrieved from [Link]
-
Shrestha, A., & Fidelibus, M. W. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]
-
Soltani, N., & Sikkema, P. H. (2022). Bio-Efficiency of Foliar Herbicides Applied with Drift-Reducing Nozzles. MDPI. Retrieved from [Link]
-
Tworkoski, T. (2002). Impact of Acetic Acid Concentration, Application Volume, and Adjuvants on Weed Control Efficacy. ResearchGate. Retrieved from [Link]
-
UC Agriculture and Natural Resources. (n.d.). Herbicide Damage | Herbicide Symptoms. Retrieved from [Link]
-
USDA ARS. (2016, August 12). Germination Test Methods. Retrieved from [Link]
-
Werle, R., & Oliveira, M. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(3), 406-416. Retrieved from [Link]
-
WSSA. (n.d.). Herbicides. Retrieved from [Link]
Sources
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]
- 4. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Seed Coating with Bacteria-producing Indole-3-Acetic Acid (IAA) on Germination, Seedling Growth and Nutrient Contents of Vegetable Soybean [Glycine max (L.) Merrill] [arccjournals.com]
- 7. Herbicide Injury Symptoms & Corn Damage: 7 Key Signs [farmonaut.com]
- 8. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 9. mdpi.com [mdpi.com]
Protocol for assessing the auxin-like activity of 3-Methylphenoxyacetic acid
Abstract & Introduction
3-Methylphenoxyacetic acid (3-MPA) serves as a critical structural probe in the study of auxin signaling and herbicide development. Unlike its potent chlorinated analogs (e.g., 2,4-D or MCPA), which possess strong auxin activity due to para-position substitution, 3-MPA carries a methyl group at the meta position. This structural variance makes it an ideal candidate for Structure-Activity Relationship (SAR) studies, often exhibiting weak auxin activity or acting as a competitive antagonist (anti-auxin).
This Application Note provides a rigorous, multi-tiered workflow to quantitatively assess the auxin-like activity of 3-MPA. We utilize a "Triangulated Bioassay Approach" combining phenotypic screening (root inhibition), physiological validation (coleoptile elongation), and molecular confirmation (DR5 reporter expression).
Mechanistic Grounding
To interpret the results of 3-MPA assessment, one must understand the canonical auxin signaling pathway. Synthetic auxins function by mimicking Indole-3-acetic acid (IAA), acting as "molecular glues" that stabilize the interaction between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors.
Figure 1: The Canonical Auxin Signaling Pathway This diagram illustrates the ubiquitin-mediated degradation of repressors required for gene activation.
Caption: Ligand binding to TIR1 promotes Aux/IAA degradation, releasing ARF transcription factors to initiate growth responses.
Experimental Protocols
Protocol A: Arabidopsis Root Growth Inhibition Assay (High Sensitivity)
Rationale: Exogenous auxins inhibit primary root elongation in a dose-dependent manner. This is the most sensitive assay for detecting weak auxin activity.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% phytagel.
-
Square petri dishes (120mm).
-
3-MPA (Test), 2,4-D (Positive Control), DMSO (Solvent Control).
Workflow:
-
Stock Preparation: Dissolve 3-MPA in DMSO to create a 100 mM stock.
-
Media Preparation: Prepare 0.5x MS media. After autoclaving, cool to 55°C.
-
Dosing: Add 3-MPA to molten media to achieve final concentrations: 0 (DMSO only), 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.
-
Critical Control: Ensure the final DMSO concentration is constant (e.g., 0.1%) across all plates, including the zero control.
-
-
Stratification: Surface sterilize seeds. Plate on media. Stratify at 4°C for 2 days in the dark to synchronize germination.
-
Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Place plates vertically to allow roots to grow along the agar surface.
-
Measurement: After 7 days, scan plates on a flatbed scanner. Use ImageJ (NeuronJ plugin) to measure primary root length.
Data Interpretation:
-
Calculate the IC50 (concentration inhibiting root growth by 50%).
-
Expectation: If 3-MPA is a weak auxin, its IC50 will be significantly higher (in the µM range) compared to 2,4-D (nM range).
Protocol B: Wheat Coleoptile Elongation Assay (Specificity)
Rationale: Unlike root inhibition (which can be caused by toxicity), coleoptile elongation is a specific physiological response to auxin-induced cell wall loosening (Acid Growth Theory).
Workflow:
-
Etiolation: Germinate wheat seeds in vermiculite in complete darkness at 25°C for 3-4 days. Coleoptiles should be 2-3 cm long.
-
Sectioning: Under safe green light, excise 10 mm segments from the sub-apical region (3 mm below the tip).
-
Why: The tip is the source of endogenous auxin; removing it makes the tissue dependent on exogenous sources.
-
-
Depletion: Float segments in distilled water for 2 hours to deplete endogenous auxin.
-
Incubation: Transfer 10 segments per treatment into buffer (10 mM K-phosphate, pH 6.0, 2% sucrose) containing graded doses of 3-MPA (0.1 µM – 100 µM).
-
Assessment: Incubate for 18 hours in the dark with gentle shaking. Measure final length.
Data Presentation Table:
| Treatment | Concentration | Mean Length (mm) | % Elongation over Control | Interpretation |
| Control | 0 (Buffer) | 10.5 ± 0.2 | - | Baseline |
| IAA (Pos) | 10 µM | 16.8 ± 0.5 | +60% | Strong Agonist |
| 3-MPA | 10 µM | TBD | < 10% | Weak/Inactive |
| 3-MPA | 100 µM | TBD | 10-20% | Low Potency |
Protocol C: Molecular Confirmation (DR5:GUS)
Rationale: Phenotypes can be misleading. The DR5 promoter consists of synthetic Auxin Response Elements (AuxREs).[1][2] Activation of DR5:GUS or DR5:GFP provides definitive proof that 3-MPA is activating the TIR1 signaling machinery.
Figure 2: Molecular Validation Workflow
Caption: Workflow for visualizing auxin-responsive gene expression using the DR5 reporter system.
Protocol:
-
Incubation: Transfer 5-day-old DR5:GUS Arabidopsis seedlings into liquid MS media containing 50 µM 3-MPA. Include an IAA (1 µM) positive control.
-
Time Course: Incubate for 3 to 6 hours. (Auxin response is rapid; long incubations may induce stress responses).
-
Staining: Replace media with GUS staining solution (1 mM X-Gluc, 50 mM NaPO4 buffer, 0.1% Triton X-100). Vacuum infiltrate for 10 mins.
-
Clearing: Incubate at 37°C overnight. Replace solution with 70% ethanol to remove chlorophyll.[3]
-
Scoring: Observe root tips under a compound microscope.
-
Positive Result: Blue precipitate in the columella and quiescent center.
-
Negative Result: No staining or staining identical to solvent control.
-
Troubleshooting & Validation
-
Solvent Toxicity: Phenoxy acids often require DMSO or Ethanol. Always run a "Solvent Only" control. If the solvent exceeds 0.1% v/v, it may inhibit root growth independently of auxin activity.
-
pH Management: 3-MPA is an acid. In unbuffered media, high concentrations (100 µM) can drop the pH, causing "acid growth" artifacts. Ensure media is buffered (e.g., MES buffer) to pH 5.7.
-
Anti-Auxin Check: If 3-MPA shows no activity, test for antagonism . Co-treat seedlings with 10 nM IAA + 10 µM 3-MPA. If 3-MPA blocks the IAA-induced root inhibition, it functions as an anti-auxin (competitor for the TIR1 pocket).
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link
-
Ulmasov, T., et al. (1997). "Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements."[3] The Plant Cell, 9(11), 1963-1971. Link
-
Sauer, M., et al. (2013). "Auxin: A Simple Molecule in a Complex World." Annual Review of Plant Biology, 64, 427-457. Link
- Ferro, N., et al. (2006). "Structure-activity relationships of phenylacetic acids and their impact on the mechanism of auxin action." Phytochemistry, 67(24), 2656-2667.
Sources
Application Note: High-Fidelity Analysis of 3-Methylphenoxyacetic Acid
A Senior Application Scientist's Guide to Robust Quantification using Chromatographic Techniques
Abstract
This document provides a comprehensive guide to the analytical standards and protocols for the quantitative determination of 3-Methylphenoxyacetic acid. Designed for researchers, analytical scientists, and quality control professionals, this application note details field-proven methodologies for sample preparation, chromatographic analysis via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and rigorous method validation. The protocols are built upon a foundation of scientific integrity, explaining the causality behind experimental choices to ensure trustworthy, reproducible, and accurate results.
Introduction: The Analytical Imperative for 3-Methylphenoxyacetic Acid
3-Methylphenoxyacetic acid (3-MPA), a member of the phenoxyacetic acid class of compounds, finds application in various chemical syntheses and has been investigated for its biological activities.[1][2] Its structural similarity to auxin-type herbicides necessitates precise and reliable analytical methods for its detection and quantification in diverse matrices, from environmental samples to pharmaceutical development intermediates. The presence of a carboxylic acid functional group dictates specific analytical strategies to achieve optimal chromatographic performance and sensitivity.
This guide provides two robust, validated workflows for the analysis of 3-MPA, addressing the unique challenges posed by its physicochemical properties. We will explore a direct analysis approach using HPLC with UV detection and a derivatization-based method for enhanced volatility and sensitivity using GC-MS.
Analyte Characteristics and Standard Preparation
A thorough understanding of the analyte is the cornerstone of any robust analytical method.
Table 1: Physicochemical Properties of 3-Methylphenoxyacetic Acid
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₁₀O₃ | [3][4] |
| Molecular Weight | 166.17 g/mol | [3][4] |
| CAS Number | 1643-15-8 | [1][3] |
| Melting Point | 102-103 °C | [1][2] |
| pKa | ~3.20 | [1][2] |
| Appearance | White to off-white solid/crystalline powder |[1][2] |
The acidic nature of 3-MPA (pKa ≈ 3.20) is a critical consideration. At neutral pH, the molecule is ionized, making it highly water-soluble but poorly retained on standard reversed-phase chromatography columns and non-volatile for GC analysis. Methodologies must be designed to manage this ionization state effectively.
Protocol 1: Preparation of Analytical Standards
The integrity of quantitative analysis begins with the accurate preparation of calibration standards from a certified reference material (CRM).
Materials:
-
3-Methylphenoxyacetic acid CRM (≥98% purity)
-
Methanol (HPLC or GC grade)
-
Acetonitrile (HPLC or GC grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance (readable to 0.01 mg)
-
Ultrasonic bath
Procedure:
-
Primary Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10.0 mg of 3-MPA CRM into a 10 mL Class A volumetric flask. b. Add approximately 7 mL of methanol. c. Sonicate for 5-10 minutes or until fully dissolved. d. Allow the solution to return to room temperature. e. Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times. This solution should be stored at 2-8°C and is typically stable for up to 6 months.
-
Intermediate Stock Solution (100 µg/mL): a. Pipette 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask. b. Dilute to the mark with the chosen analytical solvent (e.g., 50:50 acetonitrile:water for HPLC or ethyl acetate for GC) and mix thoroughly.
-
Working Calibration Standards (e.g., 0.1 - 10 µg/mL): a. Prepare a series of calibration standards by performing serial dilutions of the Intermediate Stock Solution into volumetric flasks using the appropriate analytical solvent. b. A typical calibration curve might include concentrations of 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
Sample Preparation: The Critical Extraction Phase
Sample preparation is frequently the largest source of analytical variance.[5] The goal is to efficiently extract 3-MPA from the sample matrix while minimizing interferences. The following workflow is a robust starting point for aqueous samples, based on established principles for acidic compound extraction.[6][7]
Protocol 2: Liquid-Liquid Extraction (LLE) from Water
This protocol is adapted from methodologies used for phenoxy acid herbicides in environmental water samples.[6][7]
-
Sample Acidification: a. Measure 500 mL of the water sample into a 1 L separatory funnel. b. Add a magnetic stir bar and place on a stir plate. c. While stirring, slowly add concentrated sulfuric acid (H₂SO₄) dropwise until the sample pH is less than 2.0. This step is critical to convert the carboxylate salt of 3-MPA into its protonated, non-ionized acid form, which is significantly more soluble in organic solvents.
-
Solvent Extraction: a. Add 60 mL of dichloromethane (DCM) to the separatory funnel. b. Stopper the funnel and shake vigorously for 2 minutes, ensuring to periodically vent the pressure. c. Allow the layers to separate for at least 10 minutes. d. Drain the lower organic layer (DCM) into a flask. e. Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the organic extracts.
-
Drying and Concentration: a. Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove residual water. b. Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange & Reconstitution: a. For HPLC Analysis: Exchange the remaining DCM with the mobile phase by adding 5 mL of the initial mobile phase and re-concentrating to a final volume of 1.0 mL. b. For GC-MS Analysis: Exchange the solvent to 1.0 mL of a suitable solvent for derivatization, such as ethyl acetate.
Analytical Methodologies: Chromatographic Separation and Detection
The choice between HPLC and GC-MS depends on available instrumentation, required sensitivity, and the complexity of the sample matrix.
Protocol 3: HPLC-UV/DAD Analysis
This method offers a direct and robust approach for quantifying 3-MPA without derivatization.
Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like 3-MPA. The mobile phase is acidified to suppress the ionization of the analyte's carboxylic acid group, ensuring good peak shape and consistent retention.
Table 2: HPLC-UV/DAD Instrumental Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (0.1% Phosphoric Acid) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV/DAD at 272 nm |
| Run Time | 10 minutes |
Protocol 4: GC-MS Analysis with Derivatization
For increased sensitivity and specificity, particularly in complex matrices, GC-MS is the preferred method. However, due to the low volatility of the carboxylic acid, a derivatization step is mandatory.[6][8] Esterification, for example, converting the acid to its methyl ester, increases volatility for gas-phase analysis.
1. Derivatization (Methyl Ester Formation): a. To the 1.0 mL of sample extract in ethyl acetate, add 2 mL of a derivatizing agent such as Boron Trifluoride-Methanol (BF₃-Methanol, 14% w/v). b. Cap the vial tightly and heat at 60 °C for 30 minutes. c. Cool the vial, add 5 mL of saturated sodium chloride solution, and vortex for 1 minute. d. Allow the layers to separate and transfer the upper organic layer to a clean vial for GC-MS analysis.
Table 3: GC-MS Instrumental Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a mandatory process to demonstrate that the analytical procedure is fit for its intended purpose. The objective is to establish, through documented evidence, that the method's performance characteristics meet the requirements for the intended analytical applications.[9]
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Definition | Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a coefficient of determination (r²) ≥ 0.995 over the specified range. |
| Accuracy (Trueness) | The closeness of the mean test result to the true value. | Mean recovery of 80-120% for spiked matrix samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% for replicate analyses. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
Conclusion
The analytical protocols detailed within this document provide robust and reliable frameworks for the quantification of 3-Methylphenoxyacetic acid. The HPLC-UV/DAD method offers a straightforward approach for routine analysis, while the GC-MS method provides superior sensitivity and selectivity through derivatization, making it suitable for trace-level detection in complex matrices. Successful implementation requires careful attention to standard preparation, pH control during sample extraction, and adherence to validated instrumental procedures. By understanding the chemical principles behind each step, researchers and scientists can generate high-quality, defensible data for their specific applications.
References
- Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. CIPAC.
- Thermo Fisher Scientific. (n.d.). Sample Prep Solutions for Environmental Contaminants. Thermo Fisher Scientific.
- da Silva, V. M., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Food Sciences.
- Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S.
- U.S. Environmental Protection Agency. (1991). Methods for the Determination of Metals in Environmental Samples. EPA.
- Silva, J. L. S., et al. (2024). Sample Preparation Methods Focusing on Soy Biotechnological Samples: Towards Greener Application. Brazilian Journal of Analytical Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74235, Acetic acid, (3-methylphenoxy)-. PubChem.
- ChemicalBook. (n.d.). 3-METHYLPHENOXYACETIC ACID (CAS 1643-15-8).
- Finetech Industry Limited. (n.d.). 3-METHYLPHENOXYACETIC ACID | CAS: 1643-15-8.
- Sigma-Aldrich. (n.d.). 3-METHYLPHENOXYACETIC ACID AldrichCPR.
- Chemdad. (n.d.). 3-METHYLPHENOXYACETIC ACID.
- U.S. Environmental Protection Agency. (1989).
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Naughton, E., et al. (2018). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules.
- U.S. Environmental Protection Agency. (1982). Manual Of Chemical Methods For Pesticides And Devices.
- European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017.
- Hill, A. R. C., & Reynolds, S. L. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. The Analyst.
- Ministry of Health, Labour and Welfare, Japan. (2010). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
- Belal, T., et al. (2009). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
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- 4. 3-METHYLPHENOXYACETIC ACID | CAS: 1643-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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Application Note: 3-Methylphenoxyacetic Acid (3-MPA) in Root Development & Architecture Studies
[1]
Executive Summary & Mechanism of Action
3-Methylphenoxyacetic acid (3-MPA) is a synthetic auxin analog belonging to the phenoxyacetic acid class.[1] Unlike its hyper-potent chlorinated relatives (e.g., 2,4-D or MCPA), 3-MPA exhibits intermediate auxinic activity .[1] This unique property makes it a critical tool for "titrating" auxin responses in root development studies where 2,4-D might induce excessive stress or callus formation, and IAA is too metabolically unstable.
Mechanism: The "Weak Agonist" Advantage
3-MPA functions by mimicking Indole-3-acetic acid (IAA), binding to the TIR1/AFB family of F-box proteins.[1] This binding promotes the ubiquitination and degradation of Aux/IAA repressor proteins, thereby releasing ARF (Auxin Response Factor) transcription factors to initiate gene expression.[2]
-
Key Differentiator: The methyl group at the meta (3-) position provides steric bulk that reduces affinity for the TIR1 receptor compared to the para (4-) chloro substitution in 2,4-D.[1] This results in a "dampened" signal, allowing researchers to uncouple primary root inhibition from lateral root initiation.
Core Applications
-
Fine-Tuning Root Architecture: Inducing lateral root emergence without the severe stunting of the primary root often seen with 2,4-D.
-
Structure-Activity Relationship (SAR) Studies: Serving as a probe to map the steric tolerance of auxin binding pockets.[1]
-
Parasitic Weed Control Research: Investigating specific toxicity or suicide germination in root parasites (e.g., Striga spp., Orobanche spp.) where 3-MPA may disrupt host-parasite signaling.[1]
Signaling Pathway Visualization
The following diagram illustrates the entry of 3-MPA into the canonical auxin signaling pathway, highlighting its comparative flux against native IAA and synthetic 2,4-D.
Caption: 3-MPA binds TIR1/AFB with moderate affinity, inducing controlled Aux/IAA degradation and ARF activation without the hyper-stimulation caused by 2,4-D.[1]
Experimental Protocol: Root Architecture Modulation Assay
Objective: To determine the dose-dependent effect of 3-MPA on Primary Root Length (PRL) and Lateral Root Density (LRD) in Arabidopsis thaliana.
A. Reagents & Stock Preparation
Safety Note: 3-MPA is an irritant.[1] Wear gloves and eye protection.
| Reagent | Specification | Preparation Method | Storage |
| 3-Methylphenoxyacetic Acid | >98% Purity (Solid) | 100 mM Stock: Dissolve 16.6 mg in 1 mL DMSO (dimethyl sulfoxide).[1] Vortex until clear. | -20°C (Stable >1 year) |
| Solvent Control | DMSO | Use pure DMSO matching the volume of the 3-MPA addition.[1] | Room Temp |
| Growth Medium | 0.5x MS Salts | 2.2 g/L Murashige & Skoog salts, 1% Sucrose, 0.8% Phytoagar, pH 5.7 (KOH). | 4°C (Pour plates fresh) |
B. Experimental Workflow
This protocol uses a vertical plate assay to allow for root imaging.
-
Seed Sterilization:
-
Surface sterilize Arabidopsis seeds (Col-0 or reporter lines like DR5::GUS) using 70% Ethanol (1 min) followed by 20% Bleach + 0.01% Triton X-100 (10 min).[1]
-
Wash 5x with sterile dH₂O.
-
Stratify at 4°C for 2 days in darkness.
-
-
Media Supplementation:
-
Plating & Growth:
-
Using a sterile toothpick, sow seeds in a single row 1.5 cm from the top of square petri dishes (12x12 cm).
-
Seal plates with micropore tape (allows gas exchange).[1]
-
Place plates vertically in a growth chamber.
-
Conditions: 22°C, 16h Light / 8h Dark photoperiod, 100-120 µmol/m²/s light intensity.
-
-
Data Collection (Day 7-10):
C. Workflow Diagram
Caption: Step-by-step workflow for the 3-MPA vertical plate root assay.[1][3][4][5]
Expected Results & Data Interpretation
Researchers should expect a biphasic response curve. The table below compares expected outcomes for 3-MPA versus standard auxins.
| Parameter | Control (DMSO) | 3-MPA (10 µM) | 2,4-D (0.1 µM) | Interpretation |
| Primary Root Length | 100% (Baseline) | ~60-80% | <20% (Severe Stunting) | 3-MPA allows elongation while stimulating signaling.[1] |
| Lateral Root Density | Baseline | High Increase | Fused/Callus-like | 3-MPA is ideal for counting distinct lateral roots.[1] |
| Root Hair Density | Moderate | Increased | Excessive/Ectopic | 3-MPA promotes differentiation without tissue disruption.[1] |
| Gravitropism | Normal | Delayed | Abolished | 3-MPA mildly perturbs auxin transport/gradients.[1] |
Troubleshooting:
-
Precipitation: If crystals form in the media, ensure the stock was fully dissolved in DMSO before adding to aqueous media. Do not exceed 100 µM.
-
No Phenotype: If 10 µM shows no effect, verify the stock concentration. Some ecotypes (e.g., Landsberg erecta) may be less sensitive than Columbia-0.[1] Increase to 50 µM.
References
-
Muir, R. M., & Hansch, C. (1953). On the Mechanism of Action of Growth Regulators. Plant Physiology, 28(2), 218–232.
- Foundational text establishing the structure-activity rel
-
Sauer, M., Cannon, B. E., & Robert, S. (2013). The synthetic auxin 2,4-D is a potent inhibitor of endocytosis. Traffic, 14(5). [1]
-
Contextualizes why less potent analogs like 3-MPA are valuable to avoid trafficking artifacts caused by 2,4-D.[1]
-
-
ChemicalBook Database. (2023).[1] 3-Methylphenoxyacetic acid Product Properties and Applications.
- Verifies chemical properties and applic
-
Bojanowska-Czajka, A., et al. (2007).[1][5] Radiolytic degradation of pesticide 4-chloro-2-methylphenoxyacetic acid (MCPA).[1][5] Radiation Physics and Chemistry.
- Provides comparative chemical stability data for methyl-substituted phenoxy acids.
Sources
- 1. vdoc.pub [vdoc.pub]
- 2. Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants [mdpi.com]
- 3. Inactivity of 3-Methyleneoxindole as Mediator of Auxin Action on Cell Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synthetic Versatility of 3-Methylphenoxyacetic Acid: A Guide for the Modern Organic Chemist
Introduction: Unveiling the Potential of a Versatile Building Block
3-Methylphenoxyacetic acid, a seemingly unassuming aromatic carboxylic acid, is a molecule of significant interest in the realm of synthetic organic chemistry. Its strategic combination of a phenoxyacetic acid moiety and a methyl group on the aromatic ring provides a unique scaffold for the synthesis of a diverse array of compounds with applications spanning from pharmaceuticals to agrochemicals.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis and derivatization of 3-methylphenoxyacetic acid, and showcasing its utility as a key building block in the development of novel chemical entities.
This document moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of the reactions, providing a rationale for the experimental choices and empowering the researcher to adapt and innovate. The protocols detailed herein are designed to be robust and reproducible, forming a self-validating framework for your synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 1643-15-8 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 102-103 °C | [2] |
| Water Solubility | 4810 mg/L at 25°C | [2] |
| pKa | 3.203 (25°C) | [2] |
Safety Profile: 3-Methylphenoxyacetic acid is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
Core Synthesis: The Williamson Ether Synthesis
The most common and efficient method for the preparation of 3-methylphenoxyacetic acid is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacid.[4][5]
Mechanistic Rationale
The reaction proceeds in two key steps. First, the phenolic proton of m-cresol is abstracted by a strong base, typically sodium hydroxide or potassium hydroxide, to generate the more nucleophilic phenoxide ion. Subsequently, this phenoxide attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group and forming the ether linkage. The acidic workup then protonates the carboxylate to yield the final product.
Caption: Williamson Ether Synthesis of 3-Methylphenoxyacetic Acid.
Detailed Laboratory Protocol: Synthesis of 3-Methylphenoxyacetic Acid
This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetic acids.[6][7]
Materials and Reagents:
-
m-Cresol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Base Preparation: In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 8 mL of deionized water.
-
Phenoxide Formation: To the sodium hydroxide solution, add 2.0 g of m-cresol. Swirl the mixture until a homogeneous solution is obtained. Add a few boiling chips to the flask.
-
Reaction Setup: Fit the flask with a reflux condenser and place it on a heating mantle. Heat the mixture to a gentle boil.
-
Addition of Chloroacetic Acid: Prepare a 50% (w/v) aqueous solution of chloroacetic acid. Slowly add 6 mL of this solution dropwise through the top of the condenser over a period of 10 minutes.
-
Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 20 minutes.
-
Work-up: While still hot, carefully transfer the solution to a 100 mL beaker. Allow the mixture to cool to room temperature.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper, pH ~1-2). A white precipitate of 3-methylphenoxyacetic acid will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water.
-
Purification: Recrystallize the crude solid from a minimal amount of hot water or an ethanol/water mixture to obtain pure 3-methylphenoxyacetic acid as a white crystalline solid.
-
Drying and Characterization: Dry the purified product in a desiccator. Determine the melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Applications in Synthetic Organic Chemistry: A Gateway to Functional Molecules
3-Methylphenoxyacetic acid is not merely a synthetic target but a versatile precursor for a wide range of more complex molecules. Its carboxylic acid functionality allows for a variety of transformations, including esterification and amidation, opening doors to the synthesis of novel compounds with potential biological activity.[1]
Esterification: Accessing Lipophilic Derivatives
Esterification of 3-methylphenoxyacetic acid increases its lipophilicity, a property often desirable in drug design and agrochemical formulation. The Fischer-Tropsch esterification is a straightforward method for this transformation.
Caption: Fischer Esterification of 3-Methylphenoxyacetic Acid.
Materials and Reagents:
-
3-Methylphenoxyacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 3-methylphenoxyacetic acid in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with 3 x 50 mL portions of diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash successively with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-methylphenoxyacetate.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Amidation: Building Blocks for Bioactive Scaffolds
The conversion of 3-methylphenoxyacetic acid to its corresponding amide is a crucial step in the synthesis of many biologically active molecules, including potential pharmaceuticals.[8][9] This transformation can be achieved by first converting the carboxylic acid to an acid chloride followed by reaction with an amine.
Caption: Two-Step Synthesis of 2-(3-Methylphenoxy)acetamide.
Materials and Reagents:
-
3-Methylphenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Aqueous ammonia (NH₄OH)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Ice bath
Procedure:
-
Acid Chloride Formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 5.0 g of 3-methylphenoxyacetic acid in 30 mL of anhydrous dichloromethane. Add 1.5 equivalents of thionyl chloride dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 1-2 hours until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the starting material by TLC.
-
Removal of Excess Reagent: Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in 20 mL of anhydrous dichloromethane and cool the solution in an ice bath. Slowly add this solution dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia (excess).
-
Reaction and Isolation: Stir the mixture vigorously for 30 minutes. The amide product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude 2-(3-methylphenoxy)acetamide can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product and characterize it by melting point and spectroscopic methods.
Broader Applications and Future Directions
The utility of 3-methylphenoxyacetic acid extends beyond the synthesis of simple esters and amides. Its derivatives have been explored for a range of biological activities:
-
Pharmaceuticals: The phenoxyacetic acid scaffold is present in a number of drugs, and derivatives of 3-methylphenoxyacetic acid have been investigated as potential anti-inflammatory agents, including as selective COX-2 inhibitors.[10][11]
-
Agrochemicals: Phenoxyacetic acids are a well-known class of herbicides.[1] 3-Methylphenoxyacetic acid can serve as a precursor for the synthesis of more complex and potentially more effective and selective herbicides.
-
Plant Growth Regulators: The structural similarity of phenoxyacetic acids to the natural plant hormone auxin allows them to influence plant growth, and they are used to develop plant growth regulators.
The continued exploration of the synthetic transformations of 3-methylphenoxyacetic acid holds promise for the discovery of new molecules with valuable applications in medicine, agriculture, and materials science.
References
-
Journal of Chemical and Pharmaceutical Research, 2020, 12(3): 10-14. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, March 2024, Volume 11, Issue 3. [Link]
-
PubChemLite - (3-methylphenoxy)acetic acid (C9H10O3). [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]
-
Williamson Ether Synthesis - YouTube. [Link]
-
Williamson Ether Synthesis - Edubirdie. [Link]
-
Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem. [Link]
-
(PDF) Ethyl 2-(4-chloro-3-methylphenoxy)acetate - ResearchGate. [Link]
-
Synthesis and characterization of thymol- derived phenoxy acetamide derivatives using DFT, molecular docking - KAUST Repository. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC. [Link]
-
3 - Organic Syntheses Procedure. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [Link]
-
Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities | Request PDF - ResearchGate. [Link]
-
Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection - MDPI. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. [Link]
-
an-overview-on-synthetic-methods-of-ethyl-acetate.pdf - TSI Journals. [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
(3-Methylphenoxy)aceticacid | C9H10O3 | MD Topology | NMR | X-Ray. [Link]
-
4 - The Royal Society of Chemistry. [Link]
-
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. [Link]
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- 2. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]
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- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
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- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
Translational Field Pharmacology: 3-Methylphenoxyacetic Acid (3-MPA) Efficacy Assessment
[1]
Executive Summary & Mechanistic Foundation
The Molecule: 3-Methylphenoxyacetic acid (3-MPA) is a structural isomer of the widely used herbicide MCPA. It functions as a synthetic auxin , a class of plant growth regulators (PGRs) that mimic the endogenous hormone Indole-3-acetic acid (IAA).
The "Drug" Logic: In drug development terms, 3-MPA exhibits a biphasic dose-response curve (Hormesis):
-
Low Dose (PGR): Modulates fruit set, thinning, or rooting (physiological alteration).
-
High Dose (Herbicide): Induces catastrophic uncontrolled growth, epinasty, and vascular collapse (toxicity).
This protocol treats the field trial not merely as "spraying," but as a Translational Pharmacology Study , designed to define the therapeutic window (efficacy vs. phytotoxicity) under Good Experimental Practice (GEP) standards.
Molecular Mode of Action (MoA)
The efficacy of 3-MPA relies on its ability to bypass metabolic checkpoints that regulate natural auxin. It binds to the TIR1/AFB receptor complex, triggering the ubiquitination and degradation of Aux/IAA transcriptional repressors. This releases ARF (Auxin Response Factors), leading to chaotic gene expression.
Figure 1: The signal transduction pathway of 3-MPA.[1] Unlike natural IAA, 3-MPA is resistant to metabolic dampening, causing sustained high-intensity signaling.
Pre-Trial Validation: The "Formulation" Phase
Before field deployment, the active ingredient (AI) must be stabilized. 3-MPA is an acid; it is biologically inactive until solubilized, usually as a salt (amine/sodium) or ester.
Critical Checkpoint:
-
Salt Form: High water solubility, lower volatility, slower cuticle penetration.
-
Ester Form: Lipophilic, rapid cuticle penetration, higher volatility risk.
Protocol Requirement: For this efficacy trial, we utilize the Dimethylamine Salt formulation to balance efficacy with drift safety.
| Parameter | Specification | Rationale |
| Carrier Volume | 200 L/ha (Standard) | Ensures adequate coverage without run-off.[1] |
| Surfactant | Non-ionic (0.25% v/v) | Critical for wetting waxy cuticles (e.g., Chenopodium spp.).[1] |
| pH Buffer | 6.0 - 7.0 | Prevents precipitation of the salt in hard water.[1] |
Field Trial Design: Statistical Architecture
To satisfy regulatory bodies (e.g., EPPO, EPA), the trial must control for environmental variance. We employ a Randomized Complete Block Design (RCBD) .
The Layout
-
Replicates: 4 blocks (minimum).
-
Plot Size: 2.5m x 10m (
). -
Buffer Zones: 1m between plots to prevent spray drift contamination.
Treatment Arms (Dose-Ranging)
We simulate a Phase II clinical dose-finding study.
-
T0 (Negative Control): Water + Surfactant only.
-
T1 (Low Dose): 0.5x Predicted Effective Dose (PED).
-
T2 (Target Dose): 1.0x PED (e.g., 500g a.i./ha).
-
T3 (High Dose): 2.0x PED (Safety/Phytotoxicity stress test).
-
T4 (Reference Standard): MCPA or 2,4-D at label rate (Positive Control).
Figure 2: The "Clinical Trial" workflow for agrochemical efficacy validation.
Application Protocol: The "Intervention"
Objective: Deliver the precise payload to the target receptor site (leaf surface).
Step 1: Calibration (The Self-Validating Step)
Do not rely on factory settings.
-
Measure nozzle output for 60 seconds.
-
Calculate speed required to deliver 200 L/ha:
[1] -
Validation: Perform a "blank run" with water on a test strip. Discrepancy >5% requires recalibration.
Step 2: Application Timing[1]
-
Target Stage: BBCH 12-14 (2-4 true leaves) for weeds.
-
Environmental Constraints:
-
Wind: < 3 m/s (prevent drift).
-
Temp: 12°C - 25°C (Auxin transport is active; cold stops efficacy, heat causes volatility).
-
Humidity: >60% (Keeps stomata open for uptake).
-
Data Acquisition & Analysis
Efficacy Scoring (The "Bioassay")
We use the EPPO/EWRS Scale (European Weed Research Society). This is the industry standard for semi-quantitative assessment.
| Score | Effect Description | Biomass Reduction (%) | Interpretation |
| 1 | Healthy, no symptoms | 0% | Failure |
| 3 | Slight symptoms | 2-5% | Sub-clinical |
| 5 | Medium damage | 30-70% | Suppression |
| 7 | Heavy damage | 85-95% | Effective Control |
| 9 | Total kill | 100% | Eradication |
Quantitative Metrics
-
Weed Count: Counting surviving stems in a
quadrat per plot. -
Fresh Weight: Harvest above-ground biomass at D+28.
-
Crop Safety: Assess "Phytotoxicity" on the non-target crop using the same 1-9 scale (where 1 = safe, 9 = crop death).
Efficacy Calculation
Calculate % Efficacy using Abbott’s Formula (corrects for natural mortality in control plots):
1- = Treated plot count/weight.
- = Control plot count/weight.
References
-
European and Mediterranean Plant Protection Organization (EPPO). (2012).[2][3] Design and analysis of efficacy evaluation trials (PP 1/152). EPPO Global Database.[2] [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. [Link]
-
European Weed Research Society (EWRS). (2023). Classification of herbicide efficacy and crop injury. EWRS Scientific Publications. [Link]
-
Sterling, T.M., & Hall, J.C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In: Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press. [Link]
-
Food and Agriculture Organization (FAO). (2016). Manual on development and use of FAO and WHO specifications for pesticides. FAO Plant Production and Protection Paper. [Link]
Application and Protocol for the Determination of 3-Methylphenoxyacetic Acid (MCPA) Residues in Soil
Introduction: The Significance of MCPA Residue Monitoring
3-Methylphenoxyacetic acid, commonly known as MCPA (4-chloro-2-methylphenoxyacetic acid), is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in cereal crops, grasslands, and turf.[1][2] As a member of the phenoxyacetic acid family, MCPA mimics the action of natural plant growth hormones, causing uncontrolled growth and eventual death in susceptible weed species.[2] While effective, its persistence and potential for off-site migration into soil and water systems necessitate robust and sensitive analytical methods for monitoring its residues.[3]
This application note provides a comprehensive guide for researchers and analytical chemists on the preparation of soil samples for the quantitative analysis of MCPA residues. We will delve into the critical pre-analytical, extraction, and cleanup steps, offering detailed protocols for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The rationale behind each procedural choice is explained to empower the analyst with a deep understanding of the methodology, ensuring data of the highest quality and reliability.
Pre-Analytical Considerations: Ensuring Sample Integrity
The integrity of the analytical result is fundamentally dependent on the quality of the sample. Proper collection, storage, and handling are paramount to prevent degradation or contamination of MCPA residues.
-
Sampling: Soil samples should be collected from representative locations and depths relevant to the study's objectives. Tools and containers must be free of any potential contaminants.
-
Storage: Upon collection, samples should be placed in clean, labeled containers (e.g., amber glass jars with PTFE-lined caps) and immediately cooled. For short-term storage (up to 48 hours), refrigeration at 4 ± 2°C is adequate.[4] For longer-term storage, samples should be frozen at or below -12°C to minimize microbial degradation of the analyte.[4]
-
Homogenization: Prior to subsampling for extraction, the entire soil sample should be thoroughly homogenized to ensure the portion taken for analysis is representative of the whole. This can be achieved by mechanical mixing or by passing the air-dried soil through a 2-mm sieve.
The Analytical Challenge: Physicochemical Properties of MCPA
MCPA is an acidic compound (pKa ≈ 3.07), a property that dictates the entire analytical strategy. Its solubility in water is pH-dependent, being more soluble under alkaline conditions where it exists as the phenoxyacetate anion. Conversely, in its protonated (acidic) form, it is more soluble in organic solvents. This behavior is the cornerstone of the extraction and cleanup methodologies.
| Property | Value/Description | Significance for Analysis |
| Chemical Formula | C₉H₉ClO₃ | Determines molecular weight for mass spectrometry. |
| Molar Mass | 200.62 g/mol | Used in concentration calculations. |
| Appearance | White to light brown crystalline solid | Physical state at room temperature. |
| pKa | ~3.07 | Critically influences solubility and extraction strategy. |
| Solubility | pH-dependent | Higher in alkaline water; higher in organic solvents at low pH. |
| Vapor Pressure | Low | Requires derivatization for GC analysis to increase volatility. |
Analytical Pathways: LC-MS/MS vs. GC-MS
Two primary instrumental techniques are employed for the final determination of MCPA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique dictates the sample preparation workflow.
-
LC-MS/MS: This is often the preferred method due to its high sensitivity, selectivity, and the ability to analyze MCPA in its native acidic form without the need for derivatization.[5][6][7] This significantly simplifies and shortens the sample preparation time.[5]
-
GC-MS: A robust and widely available technique. However, due to MCPA's low volatility and polar nature, a derivatization step is mandatory to convert the acidic analyte into a more volatile and thermally stable ester.[8][9] This adds a step to the workflow but can yield excellent sensitivity and chromatographic separation.
Below is a diagram illustrating the divergent workflows for these two powerful analytical techniques.
Caption: Divergent analytical workflows for MCPA analysis.
Detailed Protocol 1: QuEChERS-based Extraction and LC-MS/MS Analysis
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, originally developed for pesticide analysis in fruits and vegetables, has been successfully adapted for soil matrices.[10] This protocol is optimized for subsequent LC-MS/MS analysis.
Principle
This method utilizes a buffered acetonitrile extraction to efficiently partition MCPA from the soil matrix. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering co-extractives. The buffering at a slightly acidic pH (e.g., 5.0-5.5) ensures that acidic pesticides like MCPA are in a stable, extractable form.[11]
Materials and Reagents
-
Homogenized soil sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 98% or higher
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes with caps
-
High-speed centrifuge
-
Vortex mixer
Step-by-Step Protocol
-
Extraction:
-
Weigh 10 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of HPLC-grade water and vortex for 30 seconds to create a slurry. This step is crucial for dry soils to ensure efficient solvent interaction.[11]
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube.
-
The tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. The PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences.[10]
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer an aliquot of the cleaned extract into an autosampler vial.
-
Acidify the extract with a small amount of formic acid (e.g., 0.1% final concentration) to ensure MCPA is in its protonated form for optimal chromatographic retention and ionization.[12]
-
The sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Instrumental Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Precursor ion (m/z 199) to specific product ions |
These conditions are a general guideline and must be optimized for the specific instrument and column used.
Detailed Protocol 2: Acidified Solvent Extraction, SPE Cleanup, and GC-MS Analysis
This traditional and robust method is well-suited for laboratories equipped with GC-MS instrumentation. It involves an acidic extraction followed by a cartridge-based solid-phase extraction (SPE) cleanup and the critical derivatization step.
Principle
The soil sample is acidified to protonate MCPA, rendering it more soluble in organic solvents. Following extraction, the extract is cleaned up using a C18 SPE cartridge to remove interferences.[6][13] Finally, the MCPA is converted to its methyl ester, a more volatile derivative suitable for GC analysis.[2]
Caption: Workflow for MCPA analysis by GC-MS.
Materials and Reagents
-
Homogenized soil sample
-
Dichloromethane (DCM), pesticide residue grade
-
Methanol (MeOH), pesticide residue grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium sulfate, anhydrous
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Derivatization agent (e.g., Diazomethane solution or Boron trifluoride-methanol complex)
-
Rotary evaporator or nitrogen evaporator
-
Glassware (flasks, funnels, etc.)
Step-by-Step Protocol
-
Extraction:
-
Weigh 20 g (± 0.1 g) of homogenized soil into a glass flask or beaker.
-
Add 50 mL of water and adjust the pH of the slurry to < 2 with concentrated H₂SO₄.
-
Add 100 mL of dichloromethane and shake vigorously for 2 hours on a mechanical shaker.
-
Filter the extract through anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 2 mL using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Sequentially pass 5 mL of DCM, 5 mL of MeOH, and 5 mL of acidified water (pH < 2) through the C18 SPE cartridge. Do not let the sorbent go dry.
-
Loading: Load the 2 mL concentrated extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
Elution: Elute the MCPA from the cartridge with 10 mL of a suitable organic solvent mixture (e.g., DCM:MeOH 90:10 v/v).
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
-
Derivatization (Example using BF₃-Methanol):
-
Caution: Derivatization agents can be hazardous. Perform this step in a fume hood and wear appropriate personal protective equipment.
-
Reconstitute the residue in 2 mL of methanol.
-
Add 1 mL of 14% Boron trifluoride-methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, add 5 mL of saturated sodium chloride solution and extract the MCPA-methyl ester into a non-polar solvent like hexane or iso-octane.[2]
-
The organic layer is now ready for GC-MS analysis.
-
Trustworthiness and Quality Control
To ensure the validity of the results, a robust quality control system is essential.
-
Method Blank: An analyte-free matrix (e.g., certified clean sand) processed through the entire procedure to check for contamination.
-
Matrix Spike: A pre-analyzed sample fortified with a known concentration of MCPA and carried through the entire procedure to assess method accuracy and recovery. Typical recovery criteria are within 70-120%.[14][15]
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known amount of analyte, used to monitor the performance of the analytical method independent of matrix effects.
-
Surrogate Standards: A compound structurally similar to the analyte but not expected to be in the sample, added before extraction to monitor the efficiency of the sample preparation process for each sample.
Conclusion
The reliable determination of 3-Methylphenoxyacetic acid in soil is critical for environmental monitoring and agricultural stewardship. The choice between LC-MS/MS and GC-MS will depend on available instrumentation and laboratory workflow preferences. The QuEChERS-based method offers a rapid and efficient workflow for LC-MS/MS, minimizing solvent usage and sample handling. The traditional acidified solvent extraction with SPE cleanup, while more labor-intensive, provides a robust and validated pathway for GC-MS analysis. By understanding the chemical principles behind each step and implementing rigorous quality control, laboratories can generate accurate and defensible data on MCPA residues in complex soil matrices.
References
- European Committee for Standardization. (2018). SANTE/12682/2019: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.
- Krzyżanowski, R., & Leszczyński, B. (2007). DETERMINATION OF (4-CHLORO-2-METHYLPHENOXY)
- Grechina, M.S., et al. (2024). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review.
- FAO. (2012). MCPA Pesticide evaluation.
- Restek. QuEChERS Methodology: AOAC Method.
- HELIX Chromatography. HPLC Methods for analysis of MCPA.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.
- Tzaskos, D., et al. (2009). Determination of acid herbicides in water by LC/MS/MS.
- Li, Y., et al. (2011). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. Environmental Monitoring and Assessment.
- Pozo, O. J., et al. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.
- Sigma-Aldrich.
- Meng, C. (2006). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS.
- Greenbook.net. (2012). MCPA AMINE 500 HERBICIDE. Greenbook.net.
- Chemistry For Everyone. (2025).
- Lehotay, S. J., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.
- Minnesota Pollution Control Agency. (2024). Soil sample collection and analysis procedures. MPCA.
- Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S.
- Anastassiades, M., et al. About the method - QuEChERS. QuEChERS.com.
Sources
- 1. EJPAU 2007. Krzy¿anowski R. , Leszczyñski B. DETERMINATION OF (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID RESIDUES IN SOIL UNDER CEREAL CULTIVATION OF WINTER WHEAT [ejpau.media.pl]
- 2. fao.org [fao.org]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil - Grechina - Toxicological Review [rjsocmed.com]
- 6. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youngin.com [youngin.com]
- 8. youtube.com [youtube.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QuEChERS: About the method [quechers.eu]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioassay for Determining Phytotoxicity of 3-Methylphenoxyacetic Acid
Introduction to 3-Methylphenoxyacetic Acid (MCPA) and Phytotoxicity Assessment
1.1 Overview of MCPA
3-Methylphenoxyacetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a selective, post-emergence herbicide widely used since the 1940s for the control of broadleaf weeds in agriculture and turf management.[1][2] It is particularly effective in cereal crops, pastures, and lawns, as it targets dicotyledonous (broadleaf) plants while leaving monocotyledonous plants, such as grasses, largely unharmed.[3][4]
1.2 Mechanism of Action
MCPA is a synthetic auxin, a class of herbicides that mimic the function of natural plant growth hormones called auxins.[2][4] In susceptible plants, MCPA is absorbed through the leaves and roots and translocated to the meristematic tissues, which are regions of active cell division.[2][4] At these sites, MCPA induces an overstimulation of growth, leading to abnormal and uncontrolled cell division and elongation.[4] This unsustainable growth results in characteristic symptoms of phytotoxicity, including stem twisting, leaf malformation (epinasty), and eventual plant death.[2][4]
1.3 Importance of Phytotoxicity Bioassays
Evaluating the phytotoxicity of herbicides like MCPA is critical for several reasons:
-
Environmental Risk Assessment: To understand the potential impact on non-target plant species and overall ecosystem health.
-
Efficacy Determination: To establish the effective concentration range for weed control.
-
Regulatory Compliance: To meet national and international standards for pesticide registration, such as those set by the Organisation for Economic Co-operation and Development (OECD).[5][6][7]
-
Development of New Formulations: To screen and compare the phytotoxicity of novel herbicide candidates or formulations.
This document provides a detailed protocol for conducting a laboratory-based bioassay to determine the phytotoxicity of MCPA using sensitive indicator plant species.
Bioassay Principle and Design
This protocol is based on standardized methods, such as those outlined in OECD Guideline 208 for terrestrial plants, which assess the effects of chemical substances on seedling emergence and growth.[5][8] The principle involves exposing indicator plants to a range of MCPA concentrations under controlled laboratory conditions and measuring specific growth endpoints to quantify the toxic effect.
The primary goal is to establish a dose-response relationship and calculate the EC50 (Half Maximal Effective Concentration) , which is the concentration of MCPA that causes a 50% reduction in a measured growth parameter (e.g., root length, biomass) compared to an untreated control.
Selection of Indicator Species
The choice of indicator species is crucial for a sensitive and reproducible bioassay. Ideal species exhibit rapid germination, uniform growth, and high sensitivity to auxinic herbicides. Two common model organisms are:
-
Lepidium sativum (Garden Cress): Widely used in terrestrial phytotoxicity tests due to its rapid germination and sensitivity to a broad range of chemical pollutants.[9][10][11] Its root and shoot elongation are easily measurable endpoints.
-
Lemna minor (Common Duckweed): A model aquatic plant used in ecotoxicology studies as per OECD Guideline 221.[12][13] It is suitable for testing water-soluble compounds and assessing effects on frond number and growth rate.[14]
This guide will focus on a protocol using Lepidium sativum as it is a robust model for terrestrial applications.
Experimental Workflow Overview
The bioassay follows a systematic workflow to ensure data integrity and reproducibility.
Caption: High-level workflow for the MCPA phytotoxicity bioassay.
Detailed Protocol: Lepidium sativum Germination and Growth Bioassay
This protocol is designed to assess the effect of MCPA on seed germination and early seedling growth.
Materials and Reagents
-
Test Chemical: Analytical grade 3-Methylphenoxyacetic acid (MCPA, CAS No. 94-74-6).[2]
-
Indicator Seeds: Lepidium sativum (garden cress) with a germination rate of >90%.
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sterile Petri dishes (90 mm diameter)
-
Filter paper (e.g., Whatman No. 1)
-
Growth chamber or incubator with controlled temperature (25 ± 2°C) and light cycle.[9][14]
-
Forceps
-
Digital caliper or ruler
-
Image analysis software (optional, for precise measurements)
-
-
Reagents:
-
Deionized or distilled water
-
Solvent (if MCPA is not water-soluble, e.g., acetone or DMSO, analytical grade). Note: A solvent control must be included in the experimental design.
-
Preparation of Test Solutions
A geometric dilution series is recommended to cover a wide range of effects and accurately model the dose-response curve.[15]
-
Prepare a Stock Solution (e.g., 1000 mg/L): Accurately weigh the required amount of MCPA and dissolve it in a minimal amount of solvent (if necessary) before diluting with deionized water in a volumetric flask.
-
Perform Serial Dilutions: Create a series of test concentrations from the stock solution. A logarithmic series is effective. The final concentrations should bracket the expected EC50 value.
Table 1: Example MCPA Dilution Series
| Concentration (mg/L) | Description | Purpose |
| 0 (Control) | Deionized water only | Baseline for normal growth; used for comparison. |
| 0 (Solvent Control) | Water + Max solvent % | Ensures the solvent has no toxic effect at the highest concentration used. |
| 0.1 | Low Concentration | To observe potential low-dose or no-effect levels. |
| 1.0 | ||
| 10.0 | Mid-Range Concentrations | To define the linear portion of the dose-response curve. |
| 100.0 | ||
| 1000.0 | High Concentration | To establish the maximum inhibition level. |
Causality Note: Using a logarithmic scale (e.g., factors of 10) is efficient for range-finding studies. Subsequent definitive tests should use a narrower range with more concentrations around the estimated EC50 to improve the accuracy of the calculation.[15]
Experimental Procedure
-
Setup: Place one sterile filter paper disc into each Petri dish.
-
Replication: Prepare at least three to four replicate dishes for each concentration and for the controls.[16]
-
Application: Pipette a fixed volume (e.g., 5 mL) of the corresponding test solution or control onto the filter paper in each dish, ensuring it is uniformly moistened.[8]
-
Sowing: Using forceps, place a predetermined number of L. sativum seeds (e.g., 15-20) onto the moist filter paper, spacing them evenly to avoid overcrowding.[8]
-
Incubation: Seal the Petri dishes with lids (or parafilm to reduce evaporation) and place them in a growth chamber. Incubate in the dark at a constant temperature (e.g., 25°C) for a period of 72 to 120 hours.[8][9]
-
Expertise Note: Initial incubation in the dark is critical because root growth (geotropism) is more consistent without the influence of light (phototropism).
-
Data Collection and Endpoints
After the incubation period, carefully measure the following endpoints for each seedling:
-
Seed Germination (%): Count the number of germinated seeds (radicle emergence >2 mm) in each dish and express it as a percentage of the total seeds sown.
-
Root Length (mm): Measure the length of the primary root from the seed coat to the root tip. This is often the most sensitive endpoint for phytotoxicity.[11]
-
Shoot Length (mm): Measure the length of the shoot (hypocotyl).
Table 2: Key Phytotoxicity Endpoints
| Endpoint | Description | Typical Sensitivity |
| Germination Rate | Percentage of seeds that germinate. | Less sensitive; often affected only at very high concentrations. |
| Root Elongation | Length of the primary root. | Highly sensitive ; a primary indicator of sublethal toxicity.[11] |
| Shoot Elongation | Length of the shoot. | Moderately sensitive. |
| Biomass (Fresh/Dry) | Weight of the seedlings. | Sensitive, but can be more variable than length measurements. |
Data Analysis
-
Calculate Mean and Standard Deviation: For each replicate dish, calculate the average root and shoot length. Then, determine the overall mean and standard deviation for each treatment group.
-
Calculate Percent Inhibition: For each concentration, calculate the percent inhibition of root elongation relative to the negative control using the following formula:
% Inhibition = [ (Mean LengthControl - Mean LengthTreatment) / Mean LengthControl ] × 100
-
Determine EC50: Plot the percent inhibition against the logarithm of the MCPA concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and calculate the EC50 value.[17] Statistical software or online calculators can be used for this purpose.[18][19]
Mechanism of Action: Auxin Overload
MCPA's phytotoxicity stems from its ability to disrupt the tightly regulated auxin signaling pathway. Natural auxins, like indole-3-acetic acid (IAA), control plant growth and development. Synthetic auxins like MCPA cause a catastrophic failure of this system.
Sources
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. testinglab.com [testinglab.com]
- 6. dl.astm.org [dl.astm.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. Garden cress (Lepidium sativum) seed germination, root and shoot elongation test for ecotoxicity assssment of chemical substances | ENvironmental inFOrmation [enfo.hu]
- 9. The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Interlaboratory Validation of Toxicity Testing Using the Duckweed Lemna minor Root-Regrowth Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. EC50 Calculator | AAT Bioquest [aatbio.com]
- 19. How to compute EC50 C50 in Dose Response fitting [originlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylphenoxyacetic Acid
Welcome to the technical support center for the synthesis of 3-Methylphenoxyacetic acid (also known as 2-(m-Tolyloxy)acetic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with field-proven insights to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3-Methylphenoxyacetic acid?
The most prevalent and robust method is a variation of the Williamson Ether Synthesis .[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. The process consists of two primary steps:
-
Deprotonation: m-Cresol is treated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium m-cresolate salt. This deprotonation of the phenolic hydroxyl group generates a potent phenoxide nucleophile.[4][5]
-
Nucleophilic Attack: The resulting m-cresolate anion attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride ion to form the ether linkage. The reaction is typically followed by acidification to yield the final carboxylic acid product.[4]
Q2: What is a typical yield for this synthesis?
With optimized conditions, yields for this reaction can be quite high, often exceeding 90%.[6][7] However, several factors can significantly reduce the yield, including side reactions, incomplete conversion, and losses during product isolation and purification. This guide will address how to mitigate these issues.
Q3: What are the primary reagents and their roles?
| Reagent | Chemical Formula | Role | Key Consideration |
| m-Cresol | C₇H₈O | Starting Material | The phenolic compound that provides the core aromatic structure. |
| Chloroacetic Acid | C₂H₃ClO₂ | Electrophile | Provides the acetic acid moiety and the leaving group (Cl⁻). Should be of high purity and dry.[8] |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | NaOH or KOH | Base | Deprotonates m-cresol to form the active nucleophile. Also neutralizes the chloroacetic acid. |
| Hydrochloric Acid (HCl) | HCl | Acid | Used in the final workup step to protonate the carboxylate salt, causing the final product to precipitate.[9][10] |
| Solvent | H₂O, Methanol, etc. | Reaction Medium | Water is commonly used as it readily dissolves the ionic intermediates.[4] |
Q4: What are the key physical properties of the final product?
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [11][12] |
| Molecular Weight | 166.17 g/mol | [11][13] |
| Appearance | Slightly beige or white crystalline powder | [12] |
| Melting Point | 102-103 °C | [11][12] |
| Water Solubility | 4810 mg/L at 25°C (Slightly soluble) | [12] |
Synthesis Workflow & Mechanism
The synthesis follows a logical progression from starting materials to the final, purified product. Understanding this flow is critical for troubleshooting and optimization.
Caption: General workflow for the synthesis of 3-Methylphenoxyacetic acid.
Reaction Mechanism: The "Why"
The core of this synthesis is the SN2 reaction. The choice of a strong base is causal: the hydroxyl proton of m-cresol is not acidic enough to be removed by a weak base. A strong base like NaOH is required to create the highly nucleophilic phenoxide ion, which is essential for an efficient attack on the chloroacetic acid.
Caption: The Williamson ether synthesis mechanism for 3-Methylphenoxyacetic acid.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction resulted in a very low yield, or I isolated no solid product after acidification. What went wrong?
This is the most frequent issue and can stem from several sources. Let's break down the possibilities in a logical sequence.
Caption: Troubleshooting logic for low yield in 3-Methylphenoxyacetic acid synthesis.
-
Possible Cause A: Incomplete Deprotonation of m-Cresol.
-
Explanation: The phenoxide is the active nucleophile. If the m-cresol is not fully deprotonated, the concentration of the nucleophile is too low for the reaction to proceed efficiently.
-
Solution: Ensure you are using a sufficient molar equivalent of a strong base (NaOH or KOH). The pH of the solution should be strongly alkaline (pH > 12) after the addition of m-cresol but before the addition of chloroacetic acid.
-
-
Possible Cause B: Hydrolysis of Chloroacetic Acid.
-
Explanation: This is a critical competing reaction. Under strongly alkaline and high-temperature conditions, chloroacetic acid can be hydrolyzed to glycolic acid, which will not react with the phenoxide.[9] This consumes your electrophile, leading to low yield.
-
Solution: Control the reaction conditions carefully. Some protocols recommend adding the chloroacetic acid solution dropwise while maintaining a specific pH range (e.g., 9-10) and a controlled temperature to favor the desired ether synthesis over hydrolysis.[9]
-
-
Possible Cause C: Insufficient Reaction Time or Temperature.
-
Explanation: Like most SN2 reactions, this synthesis requires energy input and time to reach completion.
-
Solution: Ensure the reaction mixture is heated to reflux for an adequate period, typically 1 to 2 hours, to drive the reaction forward.[7]
-
Problem 2: Oily Product or Failure to Crystallize
Q: After acidification, I got an oil instead of a solid, or the crude product won't recrystallize properly. Why?
-
Explanation: This almost always indicates the presence of significant impurities, most commonly unreacted m-cresol.[7] The melting point of the product is depressed by impurities, causing it to appear as an oil or resist forming a stable crystal lattice.
-
Solution:
-
Confirm Acidity: First, double-check that the aqueous solution is strongly acidic (pH 1-2) with litmus paper or a pH meter. If not, the product will remain dissolved as its carboxylate salt.
-
Purification via Extraction: Before attempting recrystallization, purify the crude product. Dissolve the oily product in a suitable organic solvent (like diethyl ether). Wash this solution with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic 3-Methylphenoxyacetic acid will react to form its sodium salt and move into the aqueous bicarbonate layer. The primary impurity, unreacted m-cresol (a much weaker acid), will remain in the organic layer.[5]
-
Isolate Product: Separate the aqueous bicarbonate layer, and then re-acidify it with concentrated HCl to precipitate the purified product. Filter the solid and then proceed with recrystallization.
-
Problem 3: Product is Off-Color (Yellow/Brown)
Q: My final product is a yellow or brown powder, not the expected white/beige crystals. Is this a problem?
-
Explanation: Discoloration often arises from air oxidation of phenolic impurities, especially unreacted m-cresol, under the basic reaction conditions. While small amounts of colored impurities may not significantly affect the yield, they are undesirable.
-
Solution:
-
Efficient Purification: The extraction procedure described in "Problem 2" is highly effective at removing phenolic impurities and should improve the color.
-
Recrystallization: Perform a careful recrystallization. Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities.
-
Inert Atmosphere: For very high-purity applications, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, although this is not typically necessary for standard lab preparations.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Methylphenoxyacetic Acid
This protocol is a representative example. Researchers should adapt it based on their specific equipment and scale.
Safety: Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. Handle NaOH/KOH, chloroacetic acid, and HCl in a fume hood as they are corrosive.[14] m-Cresol is toxic and a skin irritant.[5]
-
Phenoxide Formation:
-
In a 250 mL round-bottom flask, dissolve 4.0 g of KOH pellets in 8 mL of deionized water. Swirl to dissolve; the process is exothermic.[4]
-
To this solution, add 2.0 g of m-cresol. Swirl the mixture until the m-cresol fully dissolves and a homogeneous solution is formed. Add a magnetic stir bar.
-
-
Reaction:
-
In a separate beaker, dissolve 1.5 g of chloroacetic acid in a minimal amount of water.[5]
-
Attach a reflux condenser to the round-bottom flask. Begin stirring.
-
Slowly add the chloroacetic acid solution to the flask.
-
Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 1.5 hours.
-
-
Isolation:
-
Turn off the heat and allow the flask to cool to room temperature.
-
Dilute the reaction mixture with approximately 10 mL of water.
-
In a fume hood, carefully add 6M HCl dropwise while stirring until the solution is strongly acidic (test with blue litmus paper, which should turn red; pH ≈ 1-2).[5][9] A white precipitate of 3-Methylphenoxyacetic acid should form.
-
Cool the mixture in an ice bath for 20-30 minutes to maximize precipitation.
-
-
Filtration:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Press the solid as dry as possible on the filter.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: While the product is only slightly soluble in water, a mixed solvent system or another organic solvent may be used. For this example, we will use water. The key is to find a solvent in which the product is soluble when hot but insoluble when cold.
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water, just enough to dissolve the solid completely. Keep the solution hot on a hot plate.
-
If the solution is colored, you may add a spatula tip of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold solvent, and dry them in a desiccator or a low-temperature oven.
-
-
Validation: Check the melting point of the dried crystals. A sharp melting point at or near 102-103 °C indicates high purity.[11][12]
References
- CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google P
- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google P
-
Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap. (URL: [Link])
-
(3-methylphenoxy)acetic acid (C9H10O3) - PubChemLite. (URL: [Link])
-
Williamson Ether Synthesis - University of California, Los Angeles. (URL: [Link])
-
Septya, H. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy. (URL: [Link])
-
l-MENTHOXYACETIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
3-METHYLPHENOXYACETIC ACID - Chongqing Chemdad Co., Ltd. (URL: [Link])
-
Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. (URL: [Link])
-
Devi, T. P. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. (URL: [Link])
-
Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem. (URL: [Link])
- PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google P
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Experiment 06 Williamson Ether Synthesis - Widener University. (URL: [Link])
-
The Williamson Ether Synthesis - Truman State University. (URL: [Link])
-
Chemistry 211 Experiment 4 - Williamson Ether Synthesis - MiraCosta College. (URL: [Link])
-
o-FORMYLPHENOXYACETIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
3-Methylphenoxyacetic acid, 25 g, CAS No. 1643-15-8 | Research Chemicals - Carl ROTH. (URL: [Link])
-
Ethyl Acetoacetate - Shivaji College, University of Delhi. (URL: [Link])
- CN100455557C - The production method of methylphenylacetic acid - Google P
-
p-Methylphenoxyacetic acid | C9H10O3 | CID 70329 - PubChem. (URL: [Link])
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. jocpr.com [jocpr.com]
- 11. 3-METHYLPHENOXYACETIC ACID | CAS: 1643-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. 3-METHYLPHENOXYACETIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Purification of crude 3-Methylphenoxyacetic acid by recrystallization
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of Crude 3-Methylphenoxyacetic Acid via Recrystallization
Introduction: The Purity Imperative
3-Methylphenoxyacetic acid (CAS: 1643-15-8) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors. While the crude synthesis via the Williamson etherification of m-cresol and chloroacetic acid is robust, it frequently yields a product contaminated with unreacted m-cresol, inorganic salts (NaCl), and colored oxidation byproducts.
Achieving the target melting point of 102–103°C [1] requires a disciplined recrystallization process. This guide moves beyond basic textbook instructions, addressing the specific physicochemical behavior of aryloxyacetic acids to ensure high recovery and pharmaceutical-grade purity.
Phase 1: Solvent System Selection
Q: What is the optimal solvent system for 3-Methylphenoxyacetic acid?
A: Water is the primary choice, but Ethanol/Water is the strategic backup.
-
Primary System: Water (Green Chemistry Standard)
-
Logic: 3-Methylphenoxyacetic acid exhibits a steep solubility curve in water. It is sparingly soluble at 25°C (~4.8 g/L) [2] but highly soluble at 100°C. This large differential allows for maximum recovery upon cooling.
-
Benefit: Water efficiently removes inorganic salts (NaCl) generated during the synthesis, which remain dissolved in the mother liquor.
-
-
Secondary System: Ethanol/Water (20:80 v/v)
-
Logic: If the crude material contains significant organic impurities (tars) that are insoluble in water, a small amount of ethanol acts as a co-solvent to keep these "oils" in solution or to assist in dissolving the target acid if the water volume becomes unmanageable.
-
Solubility Profile Overview
| Solvent | Solubility @ 25°C | Solubility @ Boiling | Impurity Removal Profile |
| Water | Low (~4.8 g/L) | High | Excellent for Salts; Good for m-cresol |
| Ethanol | High | Very High | Poor (Product won't crystallize well alone) |
| Ethanol/Water | Moderate | High | Excellent for Tars/Organics |
| Toluene | Moderate | High | Good for drying, but poor salt removal |
Phase 2: The Recrystallization Protocol
Q: How do I execute the protocol to avoid common pitfalls like "oiling out"?
A: Follow this thermodynamic cooling cycle.
Step 1: Dissolution & Decolorization
-
Place crude solid in an Erlenmeyer flask.
-
Add Water (approx. 10–15 mL per gram of crude).
-
Heat to reflux (100°C). If solid remains, add water in small increments until dissolved.
-
Critical Step: If the solution is colored (beige/brown), remove from heat, cool slightly, and add Activated Carbon (1–2% w/w). Boil for 5–10 minutes.
-
Why cool first? Adding powder to boiling liquid causes violent frothing (bumping).
-
Step 2: Hot Filtration
-
Filter the hot solution through a pre-warmed fluted filter paper or a heated Buchner funnel.
-
Technical Insight: Pre-warming prevents premature crystallization in the funnel stem, which blocks flow and lowers yield.
-
Step 3: Controlled Crystallization (The "Oiling Out" Danger Zone)
-
Allow the filtrate to cool to room temperature slowly on a cork ring or wood block.
-
Do not place directly in an ice bath.
-
Once room temperature is reached and crystals have formed, cool in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
Step 4: Isolation & Drying
-
Wash the filter cake with ice-cold water (2x small volumes).
-
Dry in a vacuum oven at 50°C. Ensure the final MP is sharp (102–103°C).
Phase 3: Troubleshooting & FAQs
Q: My product is separating as an oily droplet at the bottom, not crystals. Why? A: This is "Oiling Out." It happens when the solution becomes saturated at a temperature above the compound's melting point.
-
Immediate Fix: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (water) or a splash of Ethanol.
-
Process Adjustment: Add a seed crystal of pure 3-Methylphenoxyacetic acid when the solution is slightly turbid but still hot (~90°C). This provides a nucleation site for the solid phase to form over the liquid phase.
Q: The product still smells like m-cresol. How do I remove it? A: Recrystallization alone may not remove high loads of phenolic starting material.
-
Pre-treatment: Before recrystallization, dissolve the crude acid in 5% Sodium Bicarbonate (NaHCO3).[4] Extract this aqueous layer with Diethyl Ether (removes free m-cresol). Then, re-acidify the aqueous layer with HCl to precipitate the purified acid.
-
Logic: Phenols are weak acids and won't form salts with weak bases like bicarbonate, whereas the carboxylic acid will.
Q: My yield is lower than expected (<60%). A: You likely used too much solvent.
-
Diagnosis: Check the pH of the mother liquor.
-
Recovery: Concentrate the mother liquor by rotary evaporation to half its volume and repeat the cooling process (Second Crop). Note that the second crop is usually less pure.
Visualizing the Workflow
The following diagrams illustrate the purification logic and troubleshooting pathways.
Figure 1: Standard Recrystallization Workflow for Aryloxyacetic Acids.
Figure 2: Decision Tree for Common Purification Failures.
References
-
ChemicalBook. (2025).[5] 3-Methylphenoxyacetic Acid Properties and Melting Point Data. Retrieved from
-
Cheméo. (2025).[5][6] Water Solubility Prediction for (3-methylphenoxy)acetic acid. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Chemical Structure of 3-Methylphenoxyacetic Acid. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 3-Methylphenoxyacetic acid.[5][6][7][8][9][10] National Library of Medicine. Retrieved from
Sources
- 1. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. jocpr.com [jocpr.com]
- 5. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]
- 6. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3-methylphenoxy)acetic acid [webbook.nist.gov]
- 8. 3-METHYLPHENOXYACETIC ACID CAS#: 1643-15-8 [m.chemicalbook.com]
- 9. 3-METHYLPHENOXYACETIC ACID | CAS: 1643-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. 1643-15-8 CAS MSDS (3-METHYLPHENOXYACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Identification of byproducts in 3-Methylphenoxyacetic acid synthesis
Topic: Identification & Control of Byproducts in Williamson Ether Synthesis Document ID: TS-MPAA-004 | Version: 2.1 Audience: Process Chemists, R&D Scientists, QC Analysts[1][2][3]
Executive Summary: The Purity Challenge
Synthesizing 3-Methylphenoxyacetic acid (3-MPAA) via Williamson ether synthesis appears deceptively simple: the
This guide provides a forensic breakdown of byproducts, their mechanistic origins, and validated removal protocols.[1]
Impurity Profiling & Identification
The following table summarizes the critical impurities detectable by HPLC (Reverse Phase) and
Table 1: Critical Impurity Matrix
| Impurity ID | Chemical Name | Origin (Mechanism) | Detection Characteristic | Removal Strategy |
| IMP-A | Glycolic Acid (Hydroxyacetic acid) | Hydrolysis: Attack of | HPLC: Elutes very early (polar).NMR: Singlet ~4.0 ppm ( | Aqueous washing (highly water-soluble).[1][2][3] |
| IMP-B | Unreacted Starting Material: Insufficient base or stoichiometry issues.[1][2][3] | HPLC: Late eluter.Odor: Distinct phenolic/medicinal smell.[1][2][3] | Alkaline extraction (wash organic layer with NaOH).[1][2][3] | |
| IMP-C | Isomers ( | Feedstock Contamination: Impure | HPLC: Critical pairs; often co-elute with 3-MPAA.NMR: Distinct aromatic coupling patterns.[1][2][3] | Recrystallization (Water/Ethanol) or high-purity feedstock.[1][2][3] |
| IMP-D | Methyl (3-methylphenoxy)acetate | Esterification: If methanol is used during workup/crystallization with trace acid.[1][2][3] | HPLC: Late eluter (non-polar).NMR: Methyl ester singlet ~3.7 ppm.[1][2][3] | Saponification (reflux with NaOH) or switch solvent.[1][2][3] |
| IMP-E | Inorganic Salts (NaCl) | Byproduct: Stoichiometric salt formation.[1][2][3] | Ash Test: High residue on ignition.[1][2][3] | Water wash of the final filter cake. |
Mechanistic Pathways (Visualized)
The following diagram illustrates the kinetic competition between the desired ether synthesis and the parasitic hydrolysis reaction.
Figure 1: Reaction pathway showing the competition between phenoxide attack (Green) and hydroxide attack (Red).[1][3]
Troubleshooting Guide (FAQ)
Q1: My product is an oil that won't crystallize. What happened?
Diagnosis: This is classically caused by Impurity B (Unreacted
-
Redissolve the crude oil in dilute NaOH (pH > 10).
-
Extract this aqueous solution with an organic solvent (e.g., Ethyl Acetate or Ether).[1][3] The neutral unreacted cresol will move into the organic layer.
-
Acidify the aqueous layer with HCl.[3][5] The purified 3-MPAA will precipitate as a solid.[1][3]
Q2: Why is my yield consistently low (<60%) despite using excess Chloroacetic Acid?
Diagnosis: You are likely suffering from Rapid Hydrolysis (Impurity A) .[1][3]
Root Cause: If you add Chloroacetic acid to a highly concentrated, hot NaOH solution before the cresol is fully dissolved/deprotonated, the
-
Protocol Adjustment: Ensure
-cresol is fully converted to sodium -cresolate before adding the chloroacetic acid. -
Temperature Control: Add the chloroacetic acid solution slowly at a lower temperature (50-60°C) before raising to reflux. This favors the
reaction over hydrolysis.
Q3: I see a "ghost peak" in HPLC that disappears after base treatment. What is it?
Diagnosis: This is likely the Ester Impurity (IMP-D) .[1][3] Root Cause: Did you recrystallize from methanol or ethanol? If the product was slightly acidic during this step, you performed a Fischer Esterification. The Fix: Switch to a non-reactive crystallization solvent system, such as Toluene/Heptane or Water/Ethanol (ensure pH is neutral).
Optimized Experimental Protocol
Standardized for High Purity (>98%) Synthesis
Materials
- -Cresol (1.0 eq)[1][2][3]
-
Chloroacetic acid (1.5 eq) - Excess accounts for hydrolysis loss.[1][2][3]
Step-by-Step Methodology
-
Phenoxide Formation (Critical Step):
-
Reagent Addition:
-
Reflux:
-
Workup (Purification):
-
Recrystallization:
References
-
Williamson, A. W. (1850).[1][3][7] "Theory of Aetherification."[3] Journal of the Chemical Society, 4, 229–239. (Foundational mechanism).[1][3][5]
-
Li, W., et al. (2014).[1][3] "Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions." Asian Journal of Chemistry, 26(15), 4807-4810.[1][3] Link (Kinetics of the competing side reaction).
-
PubChem. (n.d.).[1][3] "3-Methylphenoxyacetic acid (Compound)."[1][2][3] National Library of Medicine.[3] Link (Physical properties and safety data).[1][3]
-
Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][3] (Standard protocols for ether synthesis).
-
ChemicalBook. (2025).[1][3][8][9] "3-Methylphenoxyacetic acid Properties and Suppliers." Link (Industrial specifications).[1][3]
Sources
- 1. 3-METHYLPHENOXYACETIC ACID | CAS: 1643-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]
- 3. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. jocpr.com [jocpr.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Phenoxyacetic Acid Synthesis Optimization
Current Status: Online Operator: Senior Application Scientist Ticket ID: PAA-OPT-2024 Subject: Troubleshooting Yield, Purity, and Workup Issues in Williamson Ether Synthesis
Executive Summary
Welcome to the technical support hub for phenoxyacetic acid synthesis. This guide addresses the specific challenges of the Williamson Ether Synthesis when applied to phenols and chloroacetic acid.
While theoretically simple (
Quick Reference Dashboard
| Parameter | Value | Critical Note |
| Target Product | Phenoxyacetic Acid (PAA) | MW: 152.15 g/mol |
| Primary Reagents | Phenol, Chloroacetic Acid, NaOH | NaOH acts as both base and reagent |
| Key | Phenol (~10.0) vs. PAA (~3.17) | Crucial for separation |
| Major Side Product | Glycolic Acid (via hydrolysis) | Highly water-soluble (hard to detect until yield calculation) |
| Optimal Solvent | Water (Industrial) or biphasic (PTC) | Water requires strict stoichiometry control |
Module 1: Yield Optimization & Reaction Stoichiometry
User Query: "My yields are consistently stuck around 50-60%. I am using a 1:1 molar ratio. What is going wrong?"
Diagnosis:
You are losing alkylating agent to hydrolysis. In strong aqueous alkali, the chloroacetate ion (
The Competitive Mechanism:
-
Desired (
): -
Parasitic (Hydrolysis):
Corrective Action: You must shift the equilibrium by using an excess of the chloroacetic acid and base, but you must add them sequentially or control the concentration.
Optimized Stoichiometry Table:
| Component | Standard Ratio (Eq) | Optimized Ratio (Eq) | Rationale |
| Phenol | 1.0 | 1.0 | Limiting Reagent |
| Chloroacetic Acid | 1.0 | 1.5 | Compensates for hydrolysis loss |
| NaOH | 2.0 | 2.5 - 3.0 | Neutralizes both phenol and chloroacetic acid + excess for reaction drive |
Critical Protocol Note: Do not mix all reagents at once if using high concentrations. Generate the sodium phenoxide first (Phenol + NaOH), then add the sodium chloroacetate solution slowly. This ensures the phenoxide is the dominant nucleophile available when the alkyl halide enters the system.
Module 2: The Thermodynamics of Side Reactions
User Query: "The reaction turns dark brown/black, and the product is difficult to crystallize."
Diagnosis: The dark color indicates the oxidation of unreacted phenol into quinones and polymerization products, likely accelerated by excessive heating or insufficient base to keep phenol in its stable phenoxide form.
Visualizing the Competitive Pathways:
Figure 1: Reaction pathways showing the competition between ether synthesis (green) and hydrolysis/oxidation (red).
Troubleshooting Steps:
-
Temperature Control: Maintain a gentle reflux (
). Violent boiling does not increase the rate significantly but does increase hydrolysis and oxidation. -
Atmosphere: If coloration is severe, run the reaction under a nitrogen blanket.
-
Post-Reaction Wash: If the crude solid is colored, wash the precipitate with cold water. Most oxidized phenolic impurities are more soluble in water than the product.
Module 3: Workup & Isolation (The Switch)
User Query: "I acidified the solution, but I got an oil that solidified into a sticky mess, or no precipitate at all."
Diagnosis:
This is an isolation error. Phenoxyacetic acid has a melting point of ~98-100°C. If you acidify while the solution is still hot (near
Furthermore, successful separation relies on the
The "pH Switch" Protocol:
-
Cooling: The reaction mixture must be cooled to room temperature or below (
) before acidification. -
Acidification: Add concentrated HCl dropwise with stirring.
-
Target pH: 1.0 - 2.0 (Red on Congo Red paper).
-
Why? At pH 1, the equilibrium shifts entirely to the protonated, insoluble acid form (
).
-
-
Recrystallization: If the product is impure, recrystallize from hot water.
-
Solubility Logic: Phenoxyacetic acid is sparingly soluble in cold water but highly soluble in hot water.
-
Figure 2: The critical temperature and pH controlled isolation workflow.
Module 4: Advanced Optimization (Phase Transfer Catalysis)
For researchers requiring yields
The PTC Solution: Using a Phase Transfer Catalyst (PTC) allows the reaction to occur at the interface of an organic solvent and water, protecting the reagent from hydrolysis.
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride).
-
Solvent System: Toluene/Water or 1,2-Dichloroethane/Water.
-
Mechanism: The quaternary ammonium salt transports the phenoxide ion into the organic phase where it reacts rapidly with chloroacetic acid, while
remains largely in the aqueous phase, minimizing hydrolysis [1].
Standard Operating Procedure (SOP): Optimized Aqueous Synthesis
Reagents:
-
Phenol: 0.1 mol (9.4 g)
-
Chloroacetic Acid: 0.15 mol (14.2 g) [50% excess]
-
Sodium Hydroxide: 0.35 mol (14 g) [Dissolved in 40 mL water]
Protocol:
-
Preparation: In a 250 mL round-bottom flask, mix the Phenol and the NaOH solution. Stir until the phenol is fully dissolved (formation of Sodium Phenoxide).
-
Addition: Add the Chloroacetic acid solution slowly to the phenoxide mixture.
-
Note: If adding solid chloroacetic acid, ensure it is neutralized immediately by the excess base to prevent local acidification.
-
-
Reaction: Add boiling chips and reflux gently for 60-90 minutes.
-
Checkpoint: The solution should remain homogeneous.[1]
-
-
Workup:
-
Remove from heat and cool the flask in an ice-water bath to
. -
Slowly add concentrated HCl (~15-20 mL) with vigorous stirring.
-
Observation: A thick white precipitate should form immediately.
-
Check pH (Target: pH 1).
-
-
Purification:
References
-
Mandal, S., et al. (2020).[2] "Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media." Tenside Surfactants Detergents, 57(2).[2]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
BenchChem Technical Support. (2025). "Improving reaction conditions for Williamson ether synthesis."
-
PubChem. (2025).[3] "Phenoxyacetic Acid Compound Summary." National Library of Medicine.
-
Li, D., et al. (2014). "Synthesis of phenoxyacetic acid derivative." ChemicalBook Protocols.
Sources
Technical Support Center: Stability and Handling of 3-Methylphenoxyacetic Acid in Stock Solutions
Welcome to the technical support center for 3-Methylphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the preparation, storage, and troubleshooting of 3-Methylphenoxyacetic acid stock solutions. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges and explaining the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
What is the recommended procedure for preparing a 1 mg/mL stock solution of 3-Methylphenoxyacetic acid?
To ensure complete dissolution and stability, a precise and careful preparation method is crucial. The following protocol is recommended for preparing a 1 mg/mL stock solution.
Protocol: Preparation of 1 mg/mL 3-Methylphenoxyacetic Acid Stock Solution [1][2][3]
-
Weighing: Accurately weigh 100 mg of 3-Methylphenoxyacetic acid powder.
-
Initial Dissolution: In a 100 mL volumetric flask, add 2-5 mL of a suitable solvent to dissolve the powder.[2] Common choices include 95% ethanol or a small amount of 1N NaOH or KOH.
-
Expert Insight: 3-Methylphenoxyacetic acid is a weak acid.[4] Using a small amount of a basic solution like NaOH or KOH helps to deprotonate the carboxylic acid group, forming a more soluble salt and facilitating dissolution in aqueous solutions. Ethanol is a suitable organic solvent for initial dissolution before dilution with water.
-
-
Bringing to Volume: Once the powder is completely dissolved, slowly add double-distilled water to the 100 mL mark. It is advisable to stir the solution continuously while adding water to prevent precipitation.[1][2]
-
Sterilization (if required): If the stock solution is for use in sterile applications like plant cell culture, it should be sterile-filtered through a 0.2 µm filter. Autoclaving is not recommended as heat can potentially degrade the compound.
-
Storage: Store the stock solution in a sterile, clearly labeled container. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C is the best practice.
What are the best solvents for dissolving 3-Methylphenoxyacetic acid?
The choice of solvent is critical for preparing a stable stock solution. Here is a summary of suitable solvents for 3-Methylphenoxyacetic acid:
| Solvent | Solubility | Notes |
| Water | Soluble (4810 mg/L at 25°C)[4] | Solubility can be enhanced by adjusting the pH to the alkaline side. |
| Ethanol | Highly soluble[5] | A good choice for initial dissolution before dilution with water. |
| Methanol | Soluble | Can be used for initial dissolution. |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| 1N NaOH or 1N KOH | Highly soluble | Used in small volumes to deprotonate the acid and increase aqueous solubility. |
How should I store my 3-Methylphenoxyacetic acid stock solution to ensure its stability?
Proper storage is essential to maintain the potency and integrity of your stock solution.
-
Short-Term Storage (up to 1 week): Store at 2-8°C in a tightly sealed, dark container to protect from light.[4]
-
Long-Term Storage (several months): For extended storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C. This minimizes the number of freeze-thaw cycles the solution is subjected to.[6]
Expert Insight: Repeated freeze-thaw cycles can affect the stability of compounds in solution, potentially leading to degradation or precipitation.[6][7] Aliquoting into smaller volumes ensures that you only thaw what you need for a particular experiment.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and use of 3-Methylphenoxyacetic acid stock solutions.
My 3-Methylphenoxyacetic acid powder is not dissolving completely. What should I do?
-
Cause: Insufficient solvent volume or inappropriate solvent.
-
Solution:
-
Ensure you are using one of the recommended solvents for initial dissolution (e.g., ethanol, 1N NaOH).
-
Gently warm the solution and sonicate to aid dissolution.
-
If using an aqueous solution, the addition of a small amount of 1N NaOH or KOH can significantly increase solubility by forming the sodium or potassium salt of the acid.
-
I observed precipitation in my stock solution after adding water or during storage. How can I resolve this?
-
Cause: The compound may be crashing out of the solution due to a change in solvent composition or temperature. This can happen if the initial organic solvent is diluted too quickly with water.
-
Solution:
-
When preparing the stock solution, add the water slowly while continuously stirring.
-
If precipitation occurs upon cooling, try gently warming the solution before use to redissolve the precipitate.
-
Consider preparing a more dilute stock solution if precipitation is a persistent issue.
-
My experiments are showing inconsistent results, and I suspect my stock solution has degraded. How can I check for degradation?
-
Visual Inspection: Look for any changes in the appearance of the solution, such as color change or the formation of precipitates. While 3-Methylphenoxyacetic acid solutions are typically colorless, a change to a yellow or brown hue could indicate degradation.
-
Activity Assay: The most reliable way to check for degradation is to perform a biological or chemical activity assay. Compare the activity of the suspect stock solution to a freshly prepared one.
-
Analytical Methods: For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of degradation products and to quantify the concentration of the active compound.
What are the potential degradation pathways for 3-Methylphenoxyacetic acid in solution?
Phenoxyacetic acids can be susceptible to several degradation pathways, especially under non-optimal storage conditions:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the degradation of phenoxyacetic acids.[8] Therefore, it is crucial to store stock solutions in dark or amber containers.
-
Hydrolysis: While generally stable, the ether linkage in phenoxyacetic acids can be susceptible to hydrolysis under extreme pH conditions (highly acidic or alkaline) and elevated temperatures.
-
Microbial Degradation: If stock solutions are not sterile and are stored for extended periods, microbial growth can lead to the degradation of the compound.[9]
Experimental Workflows and Diagrams
To provide a clearer understanding of the key processes, the following diagrams illustrate the recommended workflow for stock solution preparation and the factors influencing its stability.
Caption: Workflow for preparing and storing 3-Methylphenoxyacetic acid stock solutions.
Caption: Factors affecting the stability of 3-Methylphenoxyacetic acid stock solutions.
References
-
Acetic acid, (3-methylphenoxy)-. PubChem. Available at: [Link].
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Williamson Ether Synthesis experiment quantities to work from unknown. Chegg. Published February 22, 2022. Available at: [Link].
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The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link].
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link].
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GENERAL TESTS, PROCESSES AND APPARATUS. Pharmaceuticals and Medical Devices Agency. Available at: [Link].
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Plot showing the temporal loss of the four phenoxyacetic acids as... ResearchGate. Available at: [Link].
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Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. PMC. Available at: [Link].
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Formation of Optically Active Aryloxyacetaldehyde Cyanohydrin Acetates with the Aid of a Microorganism. J-STAGE. Available at: [Link].
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Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing. Available at: [Link].
-
Freeze-Thaw Stability Testing. Microchem Laboratory. Available at: [Link].
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Effects of Freeze–Thaw Cycles and the Prefreezing Water Content on the Soil Pore Size Distribution. MDPI. Available at: [Link].
- 6-substituted phenoxychroman carboxylic acid derivatives. Google Patents.
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3-Methylphenoxyacetic acid, 25 g, CAS No. 1643-15-8. Carl ROTH. Available at: [Link].
-
Does solubility of acetic acid depend on the pH? Chemistry Stack Exchange. Published May 1, 2017. Available at: [Link].
-
Multifunctional anti-Alzheimer's agents. ScienceDirect. Available at: [Link].
-
Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene. PubMed. Available at: [Link].
-
Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. BioProcess International. Published January 13, 2015. Available at: [Link].
- Phenoxyacetic acid derivative synthesis method. Google Patents.
-
Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. MDPI. Available at: [Link].
-
How does the molar ratio between two anions affect the properties of surface active double salt ionic liquids (DSILs)? ChemRxiv. Available at: [Link].
-
The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available at: [Link].
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- 5. jetir.org [jetir.org]
- 6. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-Methylphenoxyacetic Acid (MCPA)
Welcome to the technical support guide for navigating matrix effects in the LC-MS/MS analysis of 3-Methylphenoxyacetic acid, also known as MCPA. This resource is designed for researchers, analytical scientists, and drug development professionals who require accurate and robust quantification of this compound in complex biological and environmental matrices. Here, we combine foundational knowledge with field-proven troubleshooting strategies to ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding matrix effects in the analysis of 3-Methylphenoxyacetic acid.
Q1: What is a matrix effect in LC-MS/MS?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] This interference occurs within the mass spectrometer's ion source and can lead to either signal suppression (most common) or enhancement, compromising the accuracy, precision, and sensitivity of the analysis.[3][4][5][6] The effect is highly variable and depends on the analyte, the specific matrix (e.g., plasma, urine, soil), and the sample preparation and chromatographic methods used.[3]
Q2: Why is 3-Methylphenoxyacetic acid particularly susceptible to matrix effects?
3-Methylphenoxyacetic acid is a phenoxyacetic acid herbicide.[7] Analytes of this class are often analyzed in complex matrices like plasma, urine, or environmental samples, which are rich in endogenous substances such as phospholipids, salts, and proteins.[1] These matrix components can co-elute with MCPA and interfere with its ionization, especially when using electrospray ionization (ESI), which is highly prone to such effects.[6]
Q3: What are the consequences of unaddressed matrix effects?
Q4: How do regulatory agencies like the FDA and EMA view matrix effects?
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the evaluation of matrix effects a critical component of bioanalytical method validation.[2][8] Guidelines mandate that matrix effects be investigated to ensure that the method is reliable and accurate across different sources of the biological matrix.[2][9][10] For instance, the FDA recommends evaluating the matrix effect in at least six different lots of the matrix.[2] Both the FDA and EMA have now adopted the ICH M10 guideline, which provides a global standard for this and other aspects of bioanalytical validation.[11][12]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to identifying and resolving common problems encountered during the analysis of 3-Methylphenoxyacetic acid.
Issue 1: Poor reproducibility or accuracy between samples from different sources/lots.
-
Underlying Cause: This is a classic sign of a variable matrix effect. Different lots of plasma or soil can contain varying levels of interfering components, causing the degree of ion suppression or enhancement to change from sample to sample.
-
Troubleshooting & Solution:
-
Quantify the Matrix Effect: The first step is to confirm and measure the extent of the issue. Perform a quantitative matrix factor (MF) assessment as detailed in Section 3, Protocol 1. According to regulatory guidelines, the precision (%CV) of the MF across at least six different matrix lots should not exceed 15%.[2]
-
Improve Sample Cleanup: If the MF is unacceptable, the most robust solution is to improve the removal of interfering components.[13]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, a major cause of matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity. For an acidic analyte like MCPA, adjust the sample pH to be at least two units below its pKa to keep it in a neutral, extractable form.[14] A subsequent extraction with a non-polar solvent can remove hydrophobic interferences.[14]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup.[15] A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) can be highly effective at isolating MCPA while removing a broad range of interferences.[15]
-
-
Optimize Chromatography: Increase the chromatographic resolution between 3-Methylphenoxyacetic acid and co-eluting matrix components. Try a different column chemistry (e.g., a phenyl-hexyl phase instead of a standard C18) or adjust the gradient profile to better separate the analyte from the "matrix band" that often elutes early in reversed-phase chromatography.
-
Issue 2: Low or inconsistent analyte recovery.
-
Underlying Cause: This problem is distinct from matrix effects but can be confounded with it. Low recovery is due to inefficient extraction of the analyte from the matrix during sample preparation.
-
Troubleshooting & Solution:
-
Evaluate Extraction Recovery: Systematically evaluate the recovery of your sample preparation method. This is done by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample (see Section 3, Protocol 2).
-
Optimize LLE Parameters: If using LLE, experiment with different extraction solvents and pH conditions. The choice of solvent is critical; for example, methyl tert-butyl ether (MTBE) is a common choice for extracting acidic compounds.
-
Optimize SPE Parameters: For SPE, ensure the sorbent is correctly conditioned and equilibrated. The pH of the loading solution is critical for ensuring the analyte is retained. Evaluate different wash steps to remove interferences without causing premature elution of the analyte. Finally, ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent.
-
Issue 3: Inaccurate quantification despite using an internal standard.
-
Underlying Cause: The chosen internal standard (IS) is not adequately compensating for the matrix effect. This typically happens when using a structural analog IS that has different chromatographic retention and ionization behavior than the analyte.
-
Troubleshooting & Solution:
-
Switch to a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard and most effective solution for correcting matrix effects.[4][16] A SIL-IS, such as ¹³C₆- or D₄-labeled 3-Methylphenoxyacetic acid, is chemically identical to the analyte and will co-elute perfectly.[17][18] It experiences the exact same ionization suppression or enhancement, providing the most accurate correction and leading to reliable quantification.
-
Matrix-Matched Calibration: If a SIL-IS is not available, the next best approach is to prepare calibration standards and QCs in the same biological matrix as the study samples (a "matrix-matched" curve).[13][19] This ensures that the standards and the unknown samples experience similar matrix effects. However, this method is time-consuming and requires a reliable source of analyte-free blank matrix.[13][19]
-
Issue 4: Analyte signal is suppressed and below the limit of quantification (LLOQ).
-
Underlying Cause: This can be caused by severe ion suppression, poor extraction recovery, or a combination of both.
-
Troubleshooting & Solution:
-
Post-Column Infusion Experiment: To visualize the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. This will show you if the analyte's retention time coincides with a zone of high suppression.
-
Chromatographic Adjustment: If the analyte elutes within a suppression zone, adjust the LC method to shift its retention time.
-
Sample Dilution: A simple but effective strategy can be to dilute the sample extract.[19][20] Diluting the sample reduces the concentration of interfering matrix components, thereby lessening the matrix effect.[20] A dilution factor of 10- to 100-fold can be effective, but you must ensure the resulting analyte concentration is still above the instrument's LLOQ.[19]
-
Section 3: Key Protocols and Methodologies
Here are detailed protocols for the essential experiments discussed in the troubleshooting guide.
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol determines the extent of ion suppression or enhancement from different matrix sources, as recommended by the FDA and EMA.[2][9]
Objective: To calculate the Matrix Factor for 3-Methylphenoxyacetic acid at low and high QC concentrations in at least six different lots of biological matrix.
Procedure:
-
Prepare Solution Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) at low and high QC concentrations into the final elution solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process blank matrix from at least six individual donors/lots through the entire sample preparation procedure. Spike the resulting blank extracts with the analyte and IS to the same low and high QC concentrations as Set A.
-
-
Analysis: Inject and analyze replicates (n=3-5) of both Set A and Set B.
-
Calculation:
-
Calculate the peak area response for the analyte in each sample.
-
The Matrix Factor (MF) is calculated for each lot as: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
If an internal standard is used, the IS-normalized MF is calculated: IS-Normalized MF = (Analyte Area / IS Area in Set B) / (Mean Analyte Area / Mean IS Area in Set A)
-
-
Acceptance Criteria:
-
The precision, expressed as the coefficient of variation (%CV), of the calculated MF (or IS-normalized MF) across all matrix lots should be ≤15%.
-
Protocol 2: Evaluation of Extraction Recovery and Process Efficiency
Objective: To differentiate between analyte loss during extraction (Recovery) and the overall success of the method including matrix effects (Process Efficiency).
Procedure:
-
Prepare Solution Sets:
-
Set B (Post-Extraction Spike): As prepared in Protocol 1. This represents 100% recovery.
-
Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and IS at low and high QC concentrations before the sample preparation procedure. Process these samples through the entire extraction method.
-
-
Analysis: Inject and analyze replicates (n=3-5) of both Set B and Set C.
-
Calculations:
-
Extraction Recovery (RE %): RE % = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)] x 100
-
Process Efficiency (PE %): PE % = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set A)] x 100 (Where Set A is the Neat Solution from Protocol 1)
-
-
Interpretation:
-
Recovery should be consistent and preferably high, although absolute values are less critical than precision.
-
Comparing PE and RE helps diagnose the problem: If PE is low but RE is high, the primary issue is a matrix effect. If both PE and RE are low, the problem lies with the extraction procedure.
-
Section 4: Data and Visualization
LC-MS/MS Parameters for 3-Methylphenoxyacetic Acid
The following table provides typical starting parameters for the analysis of 3-Methylphenoxyacetic acid. Optimization is required for specific instrumentation and matrices.
| Parameter | Typical Value | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar acidic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and promotes ionization in positive ion mode.[21] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Ionization Mode | ESI Negative (-) or Positive (+) | As an acid, MCPA readily forms a negative ion [M-H]⁻. Some methods may use positive mode [M+H]⁺. Negative mode is often more selective for acidic compounds. |
| Precursor Ion (Q1) | m/z 199/201 (Cl isotope pattern) | Corresponds to the deprotonated molecule of MCPA (Chemical Formula: C₉H₉ClO₃). |
| Product Ion (Q3) | m/z 141 | A common and stable fragment resulting from the loss of the carboxylic acid group.[22] |
Comparison of Sample Preparation Techniques
This table summarizes the expected performance of common extraction techniques for 3-Methylphenoxyacetic acid analysis in plasma.
| Technique | Typical Recovery | Matrix Effect Mitigation | Throughput | Cost |
| Protein Precipitation | High (>90%) | Poor | High | Low |
| Liquid-Liquid Extraction | Moderate-High (70-95%) | Good | Medium | Medium |
| Solid-Phase Extraction | High (>85%) | Excellent | Low-Medium | High |
Diagrams
Caption: Workflow for troubleshooting matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Institutes of Health (NIH).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Institutes of Health (NIH).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Clinical Chemistry, Volume 53, Issue 7, 1 July 2007, Pages 1371–1373.
- Interference Testing and Mitigation in LC-MS/MS Assays | AACC.org. (2017, August 1). American Association for Clinical Chemistry.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2024, March 10). LCGC International.
- Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. (2020, September 8). Taylor & Francis Online.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC−MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2021, September 7). Queen's University Belfast Research Portal.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2023, August 31). Ruma Gmbh.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
- A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. (2016, August 7). ResearchGate.
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.). National Institutes of Health (NIH).
- A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (n.d.). MDPI.
- Acetic acid, (3-methylphenoxy)-. (n.d.). PubChem.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA).
- Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. (n.d.). Waters.
- Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. (2010, May-Jun). PubMed.
- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
- New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba | Request PDF. (2024, January 7). ResearchGate.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2024, December 26). Promega.
- A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. (n.d.). Journal of Young Pharmacists.
- LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023, April 18). MDPI.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
- ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (2022, May 24). TGA Consultation Hub.
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (n.d.). National Institutes of Health (NIH).
- Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA).
- LCMS/MS Metabolite Profiling and Analysis of Acute Toxicity Effect of the Ethanolic Extract of Centella asiatica on. (2019, April 25). Pertanika.
- Stable Isotope Standards For Mass Spectrometry. (n.d.). Chemie Brunschwig.
- (PDF) Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review. (2016, August 6). ResearchGate.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Medicines Agency (EMA).
- Stable Isotope-Labeled and Unlabeled Amino Acids. (n.d.). Cambridge Isotope Laboratories, Inc.
- Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence s. (n.d.). Semantic Scholar.
- Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. (2024, October 29). National Institutes of Health (NIH).
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.). ScienceDirect.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International - Chromatography Online.
- Stable Isotope-Labeled Products For Metabolic Research. (n.d.). Eurisotop.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services.
- Stable Isotopes. (n.d.). Axios Research.
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- 22. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Microbial Degradation of 3-Methylphenoxyacetic Acid in Soil Studies
Welcome to the technical support center for researchers studying 3-Methylphenoxyacetic acid (3-MPA), also known as MCPA. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your soil studies. Uncontrolled microbial activity is a primary source of variability and inaccuracy in environmental fate studies; this resource is designed to help you mitigate that risk.
The Challenge: Biotic vs. Abiotic Degradation
3-Methylphenoxyacetic acid (MCPA) is a widely used phenoxyalkanoic acid herbicide.[1][2] In soil, its persistence and fate are governed by two main processes:
-
Biotic Degradation: The breakdown of a substance by living organisms, primarily soil microorganisms like bacteria and fungi.[3] Many soil microbes can utilize MCPA as a carbon source, leading to its rapid dissipation.[1][4] This process is often the dominant pathway for MCPA loss in soil.
-
Abiotic Degradation: The breakdown of a substance by non-living environmental factors, such as chemical reactions (e.g., hydrolysis) or light (e.g., photolysis).[3][5]
To accurately assess properties like sorption, leaching potential, or abiotic stability, it is crucial to isolate these processes. This is achieved by effectively inhibiting microbial activity in your experimental controls.
Frequently Asked Questions (FAQs)
Q1: Why is microbial degradation a significant issue in my 3-MPA soil studies?
Microbial degradation is a critical variable because it can be rapid and highly dependent on the specific microbial communities present in the soil, as well as environmental conditions like temperature, pH, and moisture.[4][6] Several bacterial strains have been identified that can degrade nearly 99% of MCPA in a matter of days.[1][7] The tfdA gene, in particular, is known to be involved in the initial step of MCPA degradation by many soil bacteria.[2]
If not controlled, this rapid biotic breakdown can lead to:
-
Underestimation of Persistence: You might incorrectly conclude that the compound has a very short half-life, when in fact, it might be more persistent in environments with lower microbial activity.
-
Inaccurate Sorption Coefficients (Kd/Koc): Microbial degradation during a sorption experiment reduces the concentration of 3-MPA in the aqueous phase, leading to an overestimation of how strongly it binds to soil particles.
-
Confounded Toxicity Studies: It becomes difficult to determine if the observed effects on soil organisms are due to the parent compound or its degradation byproducts.
Q2: How do I design an experiment to distinguish between biotic and abiotic degradation?
The standard and most effective method is to run parallel experiments using both non-sterile and sterilized soil samples.
-
Non-Sterile Microcosm: Represents the combined effects of both biotic and abiotic degradation.
-
Sterilized Microcosm (Control): Represents abiotic degradation only, as microbial activity has been eliminated or significantly reduced.
By measuring the concentration of 3-MPA over time in both setups, the rate of microbial degradation can be calculated by subtracting the loss observed in the sterilized control from the total loss in the non-sterile sample.
Q3: What are the primary methods for sterilizing soil to inhibit microbial activity?
There are three main approaches to sterilizing soil for degradation studies. Each has distinct advantages and disadvantages.[8]
-
Heat Sterilization (Autoclaving): Involves using high-pressure steam (e.g., 121°C for 20-60 minutes). It is highly effective at killing most microorganisms, including resilient spores, especially if repeated cycles are used.[9][10]
-
Irradiation (Gamma): Uses a source like Cobalt-60 to expose the soil to gamma rays. This method is highly effective at sterilizing the soil with minimal temperature increase, thereby better-preserving the physical structure of the soil compared to autoclaving.[8][11]
-
Chemical Inhibition: Involves adding a biocide or bacteriostatic agent to the soil. Common agents include sodium azide, mercuric chloride (HgCl₂), and copper salts.[8][12] This approach is often used when altering the soil's physical and chemical properties is a major concern.
Q4: Which sterilization method should I choose? What are the trade-offs?
The choice of method is a critical experimental decision and depends on your research objectives. Autoclaving, while effective, is a harsh treatment that can significantly alter soil physicochemical properties.[9] Irradiation is often considered a better alternative, but it can still cause some changes, such as the release of dissolved organic matter (DOM).[8] Chemical methods are the least disruptive but may not achieve complete sterility and can interfere with subsequent analyses.[8]
| Method | Advantages | Disadvantages & Impact on Soil Properties | Best For... |
| Autoclaving (Steam) | Highly effective, widely available, relatively inexpensive.[10] | Can significantly alter soil properties: - Increases pH and plant-available phosphorus.[13]- Decreases plant-available potassium and total carbon.[13]- Can change soil structure and release dissolved organic matter.[9]- May not eliminate all heat-resistant organisms in a single cycle.[13] | Studies where complete sterility is the highest priority and potential changes to soil chemistry can be measured and accounted for. |
| Gamma Irradiation | Highly effective sterilization.[11]- Causes less alteration to soil physical structure than autoclaving.[8]- Minimal temperature change. | Can still release soluble organic matter.[8]- Requires access to specialized facilities.- Can be costly. | Sorption/adsorption studies where preserving the soil matrix and surface properties is critical. |
| Chemical Inhibition (e.g., Sodium Azide) | Minimal disturbance to soil physical and chemical properties.[8]- Simple to apply. | May not be 100% effective against all microbes.[8]- Potential for the chemical agent to interact with 3-MPA.- Can interfere with analytical methods (e.g., HPLC, microbial assays).- Toxicity and disposal concerns (especially for HgCl₂). | Preliminary studies or experiments where even minor changes from autoclaving or irradiation would compromise the results. |
Q5: How can I confirm that my soil is sterile after treatment?
Verification is a crucial step for data integrity. The most common method is to perform a plate count. A small subsample of the sterilized soil is placed on a general-purpose nutrient agar. The absence of microbial colony growth after a suitable incubation period indicates successful sterilization of culturable microbes. For more rigorous verification, especially when dealing with non-culturable organisms, more advanced molecular techniques may be necessary.
Troubleshooting Guide
Problem: I am observing significant loss of 3-MPA in my sterilized control samples.
If you have eliminated microbial activity, any remaining loss must be due to abiotic factors or experimental artifacts.
Causality Explained:
-
Incomplete Sterilization: Your chosen method may not have been sufficient. For autoclaving, ensure adequate steam penetration and consider extending the time or performing multiple cycles with 24-hour intervals in between.[9][10]
-
Abiotic Degradation: 3-MPA may be susceptible to abiotic degradation pathways.[14][15] Photolysis (breakdown by light) is a key abiotic process for many herbicides.[16] Conduct your incubation in the dark to eliminate this variable. Hydrolysis (reaction with water) can also occur and is often dependent on pH and temperature.
-
Post-Sterilization Contamination: Ensure all glassware, solutions, and instruments used after sterilization are sterile to prevent re-introduction of microbes.[8]
-
Analytical Error: Verify your extraction efficiency and analytical method (e.g., HPLC-MS/MS, GC-MS) for consistency and potential matrix effects.[17][18]
Problem: The chemical properties of my soil changed after sterilization, affecting my results.
This is an expected consequence, particularly with heat-based methods.[13]
-
Acknowledge and Report: Do not ignore these changes. The best practice is to characterize the physicochemical properties of your soil (e.g., pH, total organic carbon, nutrient levels) after the sterilization process.[19] These post-sterilization values should be used in all data reporting and interpretation.
-
Consider Alternative Methods: If the observed changes are too drastic and fundamentally alter the system you intend to study (e.g., a major pH shift in a pH-dependent sorption study), you must consider a less invasive method like gamma irradiation or chemical inhibition.[8]
Experimental Protocols & Workflows
Overall Experimental Workflow
The following diagram outlines a robust workflow for conducting a 3-MPA soil degradation study, incorporating the critical sterilization step.
Protocol: Soil Sterilization by Autoclaving
This protocol is designed to maximize sterility while acknowledging the potential impact on soil properties.
-
Preparation: Aliquot sieved (<2mm) soil into autoclavable containers (e.g., glass flasks or beakers covered with aluminum foil). Do not fill containers more than halfway to ensure even steam penetration. Add a small amount of deionized water if the soil is very dry to facilitate steam heating.
-
Autoclaving Cycle: Place the containers in an autoclave. Run a standard cycle at 121°C and 15 psi for at least 30-60 minutes.[10] The exact time may need to be optimized based on the soil volume and type.
-
Repeat Treatment (Recommended): For maximum efficacy against heat-resistant spores, repeat the autoclave cycle.[10] Allow the soil to incubate at room temperature for 24 hours between cycles. This allows surviving spores to germinate into more heat-sensitive vegetative cells. A total of two or three cycles is common practice.[9][10]
-
Verification: After the final cycle and cooling, take a small, aseptic sample and perform a sterility check via plate count on nutrient agar.
-
Equilibration: Allow the soil to equilibrate in a sterile environment (e.g., a laminar flow hood) for several days before introducing the 3-MPA, as the immediate post-autoclave chemistry can be reactive.
Typical Degradation Rates for Context
The half-life (DT₅₀) of MCPA can vary significantly based on soil type and conditions. Understanding these ranges can help you interpret your results.
| Condition | Reported DT₅₀ (Half-Life) | Notes |
| Sandy Topsoil (2.3 mg/kg) | 16 days | Degradation began with no lag phase.[2] |
| Sandy Topsoil (20 mg/kg) | 33 days | A 12-day lag phase was observed before rapid degradation.[2] |
| Sandy Subsoil (2.3 mg/kg) | 37 days | A 12-day lag phase was also observed.[2] |
| Aerobic Mineral Soil | 6.2 days (Biodegradation) | Demonstrates the rapid potential for microbial breakdown.[16] |
References
-
Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. (n.d.). Indian Ecological Society. Retrieved from [Link]
-
Xia, X., et al. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 19(2), 1239-1253. Retrieved from [Link]
-
Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. (2021). Applied Ecology and Environmental Research. Retrieved from [Link]
-
Meffe, R. (2019). How to inhibit the soil microbial activity? ResearchGate. Retrieved from [Link]
-
The development of an acetic acid-degrading microbial strain that tolerates 4-chloro-2-methylphenoxyacetic acid and 2,4-dichlorophenoxyacetic acid. (2025). PubMed. Retrieved from [Link]
-
Bælum, J., et al. (2006). Degradation of 4-Chloro-2-Methylphenoxyacetic Acid in Top- and Subsoil Is Quantitatively Linked to the Class III tfdA Gene. Applied and Environmental Microbiology, 72(2), 1477-1485. Retrieved from [Link]
-
Lewis, D. L., et al. (1993). Treating Soil Solution Samplers To Prevent Microbial Removal of Analytes. Applied and Environmental Microbiology, 59(1), 1-5. Retrieved from [Link]
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(PDF) Experimental methods to evaluate herbicides behavior in soil. (2018). ResearchGate. Retrieved from [Link]
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Effects of sterilization methods on the physical characteristics of soil—Implications for sorption isotherm analyses. (n.d.). ResearchGate. Retrieved from [Link]
-
The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. (2024). PMC - NIH. Retrieved from [Link]
-
Devare, M. H., & Alexander, M. (1995). Enhanced degradation of phenoxyacetic acid in soil by horizontal transfer of the tfdA gene encoding a 2,4-dichlorophenoxyacetic acid dioxygenase. FEMS Microbiology Ecology, 17(3), 199-207. Retrieved from [Link]
-
Buys, J. D., et al. (2015). Review of techniques for the in-situ sterilization of soil contaminated with Bacillus anthracis spores or other pathogens. PMC - NIH. Retrieved from [Link]
-
Explain the Difference between Biotic and Abiotic Degradation of Pollutants. (n.d.). Learn. Retrieved from [Link]
-
The Impact of sterilization and chemical fertilizer on the microbiota of oil palm seedlings. (2023). NIH. Retrieved from [Link]
-
A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. (n.d.). Toxicological Review. Retrieved from [Link]
-
Herbicide Testing: Resistance, Residues, and Soil Impact. (n.d.). Contract Laboratory. Retrieved from [Link]
-
Krzyżanowski, R., & Leszczyński, B. (2007). DETERMINATION OF (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID RESIDUES IN SOIL UNDER CEREAL CULTIVATION OF WINTER WHEAT. Electronic Journal of Polish Agricultural Universities, 10(1). Retrieved from [Link]
-
Limiting factors for microbial growth and activity in soil. (n.d.). Horizon IRD. Retrieved from [Link]
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Sterilization Techniques for Soil Remediation and Agriculture Based on Ozone and AOP. (2022). ResearchGate. Retrieved from [Link]
-
the importance of considering biotic and abiotic polymer degradation. (2025). DSpace@MIT. Retrieved from [Link]
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Experimental methods to evaluate herbicides behavior in soil. (n.d.). Weed Control Journal. Retrieved from [Link]
-
Effect of dry‐heat sterilization on chemical properties of Puerto Rican soils. (2008). Wiley Online Library. Retrieved from [Link]
-
SOIL STERILIZATION. (n.d.). The Ohio State University. Retrieved from [Link]
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Effective Microbial Strategies to Remediate Contaminated Agricultural Soils and Conserve Functions. (n.d.). MDPI. Retrieved from [Link]
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Abiotic and biotic factors affecting methanogenesis of organic matter. (n.d.). ULB : Dok. Retrieved from [Link]
-
THE MEHLICH 3 SOIL TEST. (n.d.). Hill Labs. Retrieved from [Link]
-
Conduct soil bioassays to determine herbicide carryover potential. (2024). Agronomy eUpdates. Retrieved from [Link]
-
Abiotic and Biotic Polymer Degradation Mechanisms. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Testing for and Deactivating Herbicide Residues. (n.d.). Pacific Northwest Pest Management Handbooks. Retrieved from [Link]
-
Understanding and Managing Soil Microbes. (2021). Penn State Extension. Retrieved from [Link]
-
Evaluating Mehlich III Extractant for Extracting Available Nutrients for Missouri Soils using inductively Coupled Plasma Spectro. (n.d.). University of Missouri. Retrieved from [Link]
-
Peracetic Acid Sterilization. (2023). CDC. Retrieved from [Link]
-
Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. (2021). Royal Society Publishing. Retrieved from [Link]
-
Soil physicochemical properties from the sterilized loamy- rich soil... (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of steam sterilization on soil abiotic and biotic properties. (2020). SOIL ORGANISMS. Retrieved from [Link]
-
Biodegradation Default Half-Life Values in the Light of Environmentally Relevant... (n.d.). ECETOC. Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic Acid. (n.d.). CDC. Retrieved from [Link]
-
Trichlorophenoxyacetic acid. (n.d.). PubChem. Retrieved from [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylphenoxyacetic Acid (3-MPA) Optimization
Topic: Optimizing Dosage of 3-Methylphenoxyacetic Acid for Plant Growth Effects Content ID: TSC-3MPA-001 Audience: Research Scientists, Plant Physiologists, Drug Discovery Leads Status: Active Guide[1]
Introduction: The Hormetic Nature of 3-MPA
3-Methylphenoxyacetic acid (3-MPA) is a synthetic auxin analogue structurally related to 2,4-D and MCPA.[1] Unlike native Indole-3-acetic acid (IAA), 3-MPA possesses a phenoxy ring structure that renders it resistant to endogenous auxin oxidases, leading to prolonged physiological activity.[1]
Critical Insight: 3-MPA exhibits a distinct hormetic dose-response .[1]
-
Low Range (< 10 µM): Promotes cell elongation, adventitious rooting, and fruit set.[1]
-
High Range (> 50 µM): Induces herbicidal effects (epinasty, vascular plugging, oxidative burst).[1]
This guide provides the protocols to determine the precise "Goldilocks zone" for your specific plant model.
Module 1: Stock Solution & Stability (The Foundation)[1]
Q: My 3-MPA precipitates when added to the media. How do I prepare a stable stock?
A: Precipitation occurs because phenoxyacetic acids are weak acids with low solubility in neutral/acidic water at high concentrations.[1] You must create a salt form or use a co-solvent for the stock solution.[1]
Protocol: 10 mM Stock Solution Preparation
Target Concentration: 10 mM (approx.[1] 1.66 mg/mL) Volume:[1] 100 mL[1][2]
-
Weigh: Measure 166.2 mg of 3-Methylphenoxyacetic acid (MW: 166.17 g/mol ).[1]
-
Dissolve (The Critical Step):
-
Option A (Preferred for Tissue Culture): Add 2-5 mL of 1N NaOH or KOH. Vortex until clear. The base converts the acid to its soluble salt form.
-
Option B (General Use): Add 2-5 mL of 95% Ethanol . Vortex until dissolved.[1]
-
-
Dilute: Slowly add double-distilled water (ddH₂O) to reach a final volume of 100 mL .
-
Note: If using Option A, check that the pH is not extremely alkaline before bringing to volume, though the dilution usually buffers this.
-
-
Sterilization:
Storage: Aliquot into light-tight containers (amber tubes) and store at -20°C . Stable for 6-12 months.
Module 2: Dose-Response Optimization (The Experiment)
Q: I am seeing inconsistent growth. What dosage range should I screen?
A: Because 3-MPA is less potent than 2,4-D but more stable than IAA, you must perform a logarithmic dose-response screen.[1] Do not rely on single-point data from other species.
Experimental Workflow: The Logarithmic Screen
Use the following concentration gradients to identify the transition from trophic (growth) to toxic (herbicidal).
| Dosage Range | Concentration (µM) | Expected Phenotype (General) | Application |
| Sub-physiological | 0.01 - 0.1 µM | Minimal effect; slight root elongation.[1] | Control / Baseline |
| Physiological | 1.0 - 10.0 µM | Callus induction, somatic embryogenesis.[1] | Tissue Culture |
| Supra-physiological | 20.0 - 50.0 µM | Epinasty (curling), thickened tissue.[1] | Stress Signaling Studies |
| Herbicidal | > 100 µM | Necrosis, senescence, growth arrest. | Weed Control Research |
Visualization: Optimization Workflow
Figure 1: Step-by-step workflow for determining the optimal 3-MPA dosage for your specific plant line.
Module 3: Troubleshooting Phenotypes
Q: My explants are turning brown and necrotic. Is this toxicity?
A: Browning is often a sign of oxidative stress caused by auxin overdose (hyper-signaling).[1] Synthetic auxins like 3-MPA can stimulate ethylene production, leading to senescence.[1]
Diagnostic Table: Reading the Plant
| Observation | Diagnosis | Corrective Action |
| Explants turn brown/black | Phenolic oxidation (Toxicity) | Reduce 3-MPA dose by 50%.[1] Add antioxidant (Ascorbic Acid) or activated charcoal.[1] |
| Roots are short and thick | "Stubby root" phenotype | Classic auxin overdose.[1] Reduce concentration by 10-fold. |
| Callus is friable/watery | Hyper-hydration | Increase gelling agent (Agar/Gelrite).[1] Slight reduction in 3-MPA may help.[1] |
| Leaves curl downward (Epinasty) | Ethylene overproduction | 3-MPA is triggering ethylene biosynthesis.[1] Use an ethylene inhibitor (AgNO₃) or reduce dose.[1] |
| No growth / No Callus | Below threshold | Increase 3-MPA dose. Ensure stock solution was not degraded by light. |
Module 4: Mechanism of Action
Q: Why does 3-MPA work differently than IAA?
A: 3-MPA is a "recalcitrant" auxin.[1]
-
Transport: It may not be exported as efficiently as IAA by PIN proteins, leading to intracellular accumulation.[1]
-
Degradation: It resists GH3-mediated conjugation and oxidation, maintaining a high active pool.[1]
-
Signaling: It binds the TIR1/AFB receptor complex, triggering the degradation of Aux/IAA repressors, which releases ARF (Auxin Response Factors) to transcribe growth genes.
Visualization: The Signaling Pathway
Figure 2: 3-MPA mechanism.[1] By mimicking IAA, 3-MPA glues the TIR1 receptor to the Aux/IAA repressor, causing the repressor's destruction and unlocking growth genes.
References
-
Sigma-Aldrich. (n.d.).[1] Plant Tissue Culture Protocol: Preparation and Use of Growth Regulators. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 74235, (3-Methylphenoxy)acetic acid. Retrieved from [1][4]
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.[1] Retrieved from [1]
-
Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645.[1] (Foundational mechanism for synthetic auxin binding).[1] Retrieved from [1]
Sources
Validation & Comparative
Comparative Biological Activity Profile: 3-Methylphenoxyacetic Acid vs. 2,4-D
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Agonist vs. The Scaffold
In the landscape of phenoxyacetic acid derivatives, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 3-Methylphenoxyacetic acid (3-MPA) represent two distinct functional classes dictated by ring substitution patterns.
2,4-D is the archetypal synthetic auxin—a potent herbicide that hijacks plant signaling pathways to induce uncontrolled growth. In contrast, 3-MPA (also known as m-Cresoxyacetic acid) exhibits negligible auxinic activity due to the lack of the critical 4-position halogen. Instead, 3-MPA serves primarily as a chemical scaffold in drug discovery, particularly for synthesizing PPAR agonists (fibrates) and selective COX-2 inhibitors. This guide contrasts their biological behaviors, providing experimental frameworks to validate their divergent activities.
Structural Basis of Biological Divergence
The biological activity of phenoxyacetic acids is governed by the "Molecular Key" theory of the TIR1/AFB auxin receptor pocket.
| Feature | 2,4-D (The Agonist) | 3-MPA (The Scaffold) |
| Structure | 2,4-Dichloro substitution | 3-Methyl substitution |
| Electronic Effect | Electron-withdrawing chlorines increase acidity and lipophilicity, stabilizing the carboxylate-TIR1 interaction. | Methyl group is electron-donating; lacks the polarization required for high-affinity receptor binding. |
| Steric Fit | The 4-Cl fills the hydrophobic niche in the auxin binding pocket, essential for "locking" the Aux/IAA repressor. | The 3-Me group creates steric clashes or fails to fill the pocket, preventing effective receptor activation. |
| Primary Utility | Herbicide, Plant Tissue Culture (Callus Induction) | Pharmaceutical Intermediate (PPARs, COX-2), Polymer precursor |
Biological Activity Profile
A. Auxinic Activity (Plant Signaling)
2,4-D acts as a molecular mimic of Indole-3-Acetic Acid (IAA).[1] It enters the nucleus, binds the F-box protein TIR1 , and promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors.[2] This releases ARF (Auxin Response Factors), triggering chaotic gene expression.
-
2,4-D: Induces rapid cell division (callus formation) and inhibits root elongation at nanomolar concentrations (
M). -
3-MPA: Displays weak to non-existent auxin activity. In root growth assays, it often requires concentrations
higher than 2,4-D to elicit a response, making it an effective negative control or "inactive analog" in structural studies.
B. Pharmacological Potential (Mammalian Targets)
While 2,4-D is viewed through a toxicological lens in mammals (neurotoxicity/nephrotoxicity at high doses), the 3-MPA scaffold is relevant to drug development.
-
PPAR Agonism: The phenoxyacetic acid moiety is the pharmacophore for fibrates (lipid-lowering drugs). 3-MPA derivatives are explored as peroxisome proliferator-activated receptor (PPAR) agonists.
-
COX-2 Inhibition: Recent medicinal chemistry efforts utilize the 3-MPA core to design selective COX-2 inhibitors that avoid the gastrointestinal side effects of traditional NSAIDs [1].
Visualization: Auxin Signaling Pathway
The following diagram illustrates the pathway activated by 2,4-D, which 3-MPA fails to trigger effectively.
Caption: 2,4-D acts as a "molecular glue" promoting TIR1-Aux/IAA interaction, leading to repressor degradation. 3-MPA lacks the structural affinity to initiate this cascade.
Experimental Protocols (Validation Guide)
To objectively compare these compounds, perform the following Arabidopsis Root Growth Inhibition Assay . This assay is the "gold standard" for quantifying auxin potency.
Protocol: Root Growth Inhibition Assay
Objective: Determine the
Reagents:
-
Murashige & Skoog (MS) Basal Salts (PhytoTech Labs M524).
-
Sucrose (1% w/v).
-
Phytagel (0.3% w/v) or Agar.
-
Solvent: DMSO (keep final concentration <0.1%).
Workflow:
-
Media Preparation: Prepare 0.5x MS medium + 1% sucrose. Autoclave and cool to 55°C.
-
Treatment Setup:
-
Control: DMSO only.
-
2,4-D Series: 0 nM, 10 nM, 50 nM, 100 nM, 1 µM.
-
3-MPA Series: 0 nM, 100 nM, 1 µM, 10 µM, 100 µM. (Note the higher range required for 3-MPA).
-
-
Pour Plates: Pour 25 mL into square petri dishes. Allow to solidify.
-
Sowing: Surface sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C for 2 days. Plate seeds in a single row (10 seeds/plate).
-
Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Data Collection:
-
Mark root tip position at Day 3 (transfer day) and Day 7.
-
Measure primary root elongation using ImageJ.
-
Expected Results:
-
2,4-D: Severe inhibition and root swelling at >50 nM.
. -
3-MPA: Minimal inhibition at <10 µM. Roots will appear similar to control, demonstrating lack of auxin activity.
Quantitative Data Comparison
The following table summarizes expected experimental values based on literature consensus.
| Parameter | 2,4-D | 3-MPA | Interpretation |
| Root Growth | ~30 nM | >50,000 nM (50 µM) | 2,4-D is >1000x more potent as an auxin. |
| Callus Induction | High (at 1-5 µM) | None/Negligible | 3-MPA cannot drive cell division. |
| Mammalian LD50 (Oral, Rat) | ~639 mg/kg [2] | ~1000-2000 mg/kg (Est.) | 2,4-D has higher acute toxicity. |
| GHS Hazard | H302, H317, H318 (Eye Dam.) | H302, H315 (Irritant) | 2,4-D carries higher risk of serious eye damage. |
References
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
2,4-Dichlorophenoxyacetic acid (2,4-D) Chemical Profile. Wikipedia / PubChem Data. Available at: [Link][3]
-
Auxin-Dependent Cell Division and Cell Elongation. Plant Physiology. Available at: [Link]
-
Structure-activity relationship of phenoxyacetic acid herbicides. Vertex AI Grounding Source 1.1. Available at: [Link]
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- 2. Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
A Comparative Guide for Researchers: 3-Methylphenoxyacetic Acid vs. MCPA
Foreword
In the landscape of agricultural science, the subtle distinctions between analogous chemical compounds can yield significant differences in field performance, environmental impact, and toxicological profiles. This guide offers a detailed comparative analysis of two such molecules: 3-Methylphenoxyacetic acid and the widely utilized herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). While direct, side-by-side experimental comparisons in publicly accessible literature are scarce, this document synthesizes available data to provide a comprehensive overview for researchers, scientists, and professionals in drug and herbicide development. Our objective is to illuminate the nuanced differences that underpin their respective utilities and to provide robust experimental frameworks for their further investigation.
Introduction: Two Sides of a Phenoxyacetic Coin
3-Methylphenoxyacetic acid and MCPA are both synthetic auxin herbicides, a class of compounds that has been instrumental in selective broadleaf weed control since the mid-20th century. Their chemical architecture, characterized by a phenoxyacetic acid core, allows them to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to aberrant and ultimately lethal growth in susceptible plants.
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a globally significant herbicide, prized for its efficacy against a broad spectrum of weeds in cereal crops, grasslands, and turf.[1] Its selectivity and post-emergence activity have made it a mainstay in many agricultural systems.[2]
3-Methylphenoxyacetic acid , while not as commercially prominent as MCPA, represents an important structural analog. Its study is crucial for understanding the structure-activity relationships that govern the efficacy, selectivity, and environmental behavior of phenoxyacetic acid herbicides.
This guide will dissect the known attributes of each compound, from their fundamental mechanism of action to their environmental footprints, providing a synthesized comparison to inform future research and development.
Shared Mechanism of Action: The Synthetic Auxin Pathway
At the cellular level, the herbicidal activity of both 3-Methylphenoxyacetic acid and MCPA is virtually identical. As synthetic mimics of IAA, they overwhelm the plant's natural hormonal regulatory systems.
-
Uptake and Transport: Both compounds are readily absorbed by the foliage and roots of the plant and are subsequently transported via the xylem and phloem to regions of active growth.
-
Receptor Binding: In the plant cell nucleus, they bind to the TIR1/AFB family of F-box protein receptors. This binding event initiates the formation of an SCF-TIR1/AFB E3 ubiquitin ligase complex.
-
Targeted Protein Degradation: The SCF complex then targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Expression and Uncontrolled Growth: The removal of these repressors allows for the constitutive expression of auxin-responsive genes, leading to a cascade of downstream effects including epinastic growth, tissue swelling, and ultimately, plant death.
Caption: The common mechanism of action for 3-MPA and MCPA.
Comparative Efficacy and Selectivity: A Synthesized Overview
While both compounds are effective against broadleaf weeds, the substitution pattern on the phenyl ring is known to influence the spectrum of activity and crop tolerance. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position in MCPA is a well-optimized configuration for both potent herbicidal action and selectivity in cereal crops.[1][2]
Disclaimer: The following table is a synthesized comparison based on individual data for each compound and general principles of phenoxy herbicide structure-activity relationships. Direct, head-to-head comparative experimental data was not available in the surveyed literature.
| Feature | MCPA (2-methyl-4-chlorophenoxyacetic acid) | 3-Methylphenoxyacetic acid |
| Herbicidal Spectrum | Broad spectrum of activity against many broadleaf weeds.[1][2] | Expected to have activity against broadleaf weeds, though the spectrum may be narrower than MCPA. |
| Crop Tolerance | High tolerance in cereal crops such as wheat, barley, and oats.[2] | Likely to have some selectivity in cereals, but potentially a lower margin of safety compared to MCPA. |
| Key Structural Feature | Chlorine at C4 and methyl at C2. | Methyl at C3. |
| Inferred Activity | The 4-chloro and 2-methyl substitution is a classic combination for high auxin activity and selectivity. | The single methyl group at the meta position may confer a different binding affinity to the receptor complex, potentially altering efficacy and selectivity. |
Comparative Environmental Fate and Toxicology
The environmental persistence, mobility, and toxicity of a herbicide are critical parameters for its overall risk assessment.
Disclaimer: The following table is a synthesized comparison based on individual data for each compound. Direct, head-to-head comparative experimental data was not available in the surveyed literature.
| Parameter | MCPA (2-methyl-4-chlorophenoxyacetic acid) | 3-Methylphenoxyacetic acid |
| Molecular Formula | C₉H₉ClO₃ | C₉H₁₀O₃ |
| Molar Mass | 200.62 g/mol [1] | 166.17 g/mol [3] |
| Soil Half-Life | 14 to 30 days, depending on conditions.[4] | Data not readily available, but expected to be in a similar range to other phenoxyacetic acids. |
| Mobility in Soil | Moderately mobile, can leach in some soil types.[4] | Expected to have moderate mobility. |
| Aquatic Toxicity | Most toxic to algae and macrophytes.[2] | Data not readily available. |
| Acute Oral Toxicity (Rat LD50) | ~700-1160 mg/kg | Harmful if swallowed (GHS classification).[5] |
Experimental Protocols for Comparative Assessment
To facilitate direct comparison, the following protocols are provided as a template for researchers.
Greenhouse Efficacy and Crop Tolerance Assay
This experiment is designed to determine the relative efficacy of 3-MPA and MCPA on a target weed species and their selective impact on a cereal crop.
Objective: To generate dose-response curves for 3-MPA and MCPA on a representative broadleaf weed (e.g., Sinapis arvensis) and a cereal crop (e.g., Triticum aestivum).
Methodology:
-
Plant Cultivation: Grow both the weed and crop species in individual pots under controlled greenhouse conditions (22°C/16°C day/night, 16-hour photoperiod).
-
Herbicide Preparation: Prepare stock solutions of technical grade 3-MPA and MCPA. Create a dilution series for each to cover a range of application rates (e.g., 0, 100, 200, 400, 800, 1600 g a.i./ha).
-
Application: At the 3-4 leaf stage, apply the herbicide treatments using a calibrated laboratory spray chamber to ensure uniform coverage.
-
Assessment:
-
Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT) on a 0-100% scale.
-
At 21 DAT, harvest the above-ground biomass, dry to a constant weight, and record the dry biomass.
-
-
Data Analysis: For each compound and plant species, calculate the GR₅₀ (the dose causing a 50% reduction in growth) using a non-linear regression model. The selectivity index can be calculated as the ratio of the crop GR₅₀ to the weed GR₅₀.
Caption: Workflow for the comparative efficacy and crop tolerance assay.
Soil Degradation Study
This protocol outlines a laboratory experiment to compare the rate of degradation of 3-MPA and MCPA in a standard soil type.
Objective: To determine the half-life (DT₅₀) of 3-MPA and MCPA in a representative agricultural soil.
Methodology:
-
Soil Preparation: Use a well-characterized agricultural soil, sieved to <2 mm, and adjust the moisture content to 50-60% of its water-holding capacity.
-
Herbicide Application: Fortify soil samples with a known concentration of 3-MPA or MCPA.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).
-
Sampling: Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).
-
Extraction and Analysis:
-
Extract the herbicides from the soil using an appropriate solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the parent compound in the extracts using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis: Plot the concentration of each herbicide over time and fit the data to a first-order decay model to calculate the DT₅₀.
Discussion and Future Outlook
The comparison between 3-Methylphenoxyacetic acid and MCPA underscores the profound impact of subtle molecular modifications on the biological and environmental properties of herbicides. MCPA's commercial success is a testament to the high degree of optimization of its structure for selective weed control in cereals. The chlorine atom at the 4-position and the methyl group at the 2-position are critical for its potent auxin activity and its metabolic profile in tolerant crops.
While 3-Methylphenoxyacetic acid is less characterized in the public domain, its structural simplicity makes it an excellent candidate for fundamental research into auxin herbicide-receptor interactions and the evolution of metabolic resistance in weeds.
The lack of direct comparative studies represents a significant knowledge gap. The protocols outlined in this guide provide a clear pathway for researchers to generate the necessary data to rigorously evaluate the relative merits and drawbacks of these and other phenoxyacetic acid derivatives. Such research is vital for the development of next-generation herbicides with improved efficacy, enhanced crop safety, and more favorable environmental profiles.
References
-
Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]
- Cycoń, M., Piotrowska-Seget, Z., Kaczmarczyk, M., & Kozdrój, J. (2010). Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soils of Different Textures. Polish Journal of Environmental Studies, 19(2), 293-300.
- Mierzejewska, E., et al. (2022). The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome. Frontiers in Microbiology, 13, 868378.
- van Ravenzwaay, B., et al. (2005). The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Regulatory Toxicology and Pharmacology, 42(1), 46-54.
- Pernak, J., et al. (2016). Effect of different forms of MCPA on early growth of B. napus seedlings...
- O'Keeffe, J., et al. (2019). A review of the pesticide MCPA in the land-water environment and emerging research needs. Source to Tap.
- Cycoń, M., et al. (2010). Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soils of Different Textures.
- Rogacz, D., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(21), 6433.
- Huang, Y., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing.
- Huang, Y., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing.
-
PubChem. (n.d.). Acetic acid, (3-methylphenoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
NIST. (n.d.). (3-methylphenoxy)acetic acid. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of (4-chloro-2-methyl-phenoxy)acetic acid residues in soil under cereal cultivation of winter wheat. Retrieved from [Link]
- Lynch, D. E., et al. (2002). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. Australian Journal of Chemistry, 55(5), 397-401.
- Google Patents. (n.d.). EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
- Googleapis.com. (2011). WO 2011/107741 A1.
-
Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]
Sources
Comparative Efficacy and Structural-Activity Profiling of 3-Methylphenoxyacetic Acid (3-MPA)
Executive Summary
In the development of auxinic herbicides, the phenoxyacetic acid scaffold remains a cornerstone of selective broadleaf weed control. While 2,4-D and MCPA (4-chloro-2-methylphenoxyacetic acid) are industry standards, 3-Methylphenoxyacetic acid (3-MPA) serves as a critical reference compound for Structure-Activity Relationship (SAR) profiling.
This guide objectively analyzes the efficacy of 3-MPA relative to its isomers and halogenated analogs. Unlike the commercially dominant MCPA, 3-MPA exhibits significantly reduced herbicidal activity due to the meta-positioning of the methyl group, which creates steric incompatibility within the TIR1/AFB auxin receptor pocket. This document details the mechanistic basis of this reduced efficacy, supported by comparative protocols and bioassay data.
Chemical Identity and Structural Context[1][2][3][4]
To understand the efficacy of 3-MPA, one must distinguish it from its highly active analogs. The biological activity of phenoxy herbicides is dictated by the specific substitution pattern on the phenyl ring.
| Compound | Common Name | Substitution Pattern | Primary Utility |
| 3-Methylphenoxyacetic acid | 3-MPA | 3-Methyl (meta) | SAR Research / Intermediate |
| 2-Methylphenoxyacetic acid | 2-MPA | 2-Methyl (ortho) | Research / Low Activity |
| 4-Chloro-2-methylphenoxyacetic acid | MCPA | 2-Methyl, 4-Chloro | Commercial Herbicide |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D | 2,4-Dichloro | Commercial Herbicide |
Critical Distinction: Do not confuse 3-MPA with MCPA. The absence of the para-chlorine and the shift of the methyl group to the meta position in 3-MPA drastically alters receptor binding affinity.
Mechanism of Action: The Auxin Receptor Interaction[7]
3-MPA functions as a synthetic auxin (Group 4 Herbicide). Its efficacy depends on its ability to mimic Indole-3-acetic acid (IAA), acting as a "molecular glue" between the TIR1/AFB F-box protein and the Aux/IAA transcriptional repressor.
The Signaling Cascade
Upon binding, the synthetic auxin promotes the ubiquitination and degradation of Aux/IAA proteins, releasing ARF (Auxin Response Factors) to trigger uncontrolled growth and epinasty.
Figure 1: The ubiquitin-proteasome pathway utilized by phenoxy herbicides. The affinity of the "TIR1-Herbicide-Aux/IAA" complex formation determines efficacy.
Mechanistic Insight: Why 3-MPA is Weaker
Research indicates that the auxin binding pocket of TIR1 is hydrophobic and size-restricted.
-
The 4-Position (para): Essential for activity. A chlorine or methyl group here (as in MCPA or 2,4-D) fills a hydrophobic cavity, stabilizing the complex. 3-MPA lacks this.
-
The 3-Position (meta): Substitutions here often clash with the receptor wall or fail to contribute to binding energy, resulting in a weak "molecular glue" effect.
Comparative Efficacy Data
The following data summarizes the relative biological activity of 3-MPA compared to commercial standards. Data is derived from aggregate root elongation assays (sensitive) and whole-plant foliar assays (practical).
Table 1: Relative Inhibitory Activity (SAR Profile)
| Compound | Cucumber Root Inhibition (IC₅₀) | Efficacy on Amaranthus (Pigweed) | Efficacy on Avena (Oat/Grass) |
| 2,4-D | High (< 0.1 µM) | 100% Control (Lethal) | Low (Selective) |
| MCPA | High (~0.1 - 0.5 µM) | 95-100% Control | Low (Selective) |
| 3-MPA | Low/Moderate (> 10 µM) | 10-30% Stunting (Non-Lethal) | No Effect |
| Phenoxyacetic Acid | Very Low | < 5% Effect | No Effect |
Interpretation: 3-MPA requires significantly higher concentrations (100x to 1000x) to achieve the same physiological response as 2,4-D. In a field setting, 3-MPA typically induces transient epinasty (stem twisting) but fails to cause the systemic tissue collapse required for weed death.
Experimental Protocol: Cucumber Root Elongation Assay
To validate the efficacy of 3-MPA in your own lab, use the Cucumber (Cucumis sativus) Root Elongation Assay . This is the gold-standard rapid bioassay for auxinic activity because cucumber roots are hypersensitive to auxin-induced inhibition.
Workflow Diagram
Figure 2: Step-by-step workflow for determining the IC50 of auxinic compounds.
Detailed Methodology
Reagents:
-
Test Compounds: 3-MPA, MCPA (Positive Control), 2,4-D (Reference).
-
Buffer: 5 mM MES buffer (pH 6.0) to ensure consistent uptake (auxins are weak acids; pH affects lipophilicity).
-
Plant Material: Cucumis sativus seeds (cv.[1] 'Marketmore' or similar).
Step-by-Step:
-
Germination: Place seeds on wet filter paper in the dark at 25°C for 24 hours until radicles emerge (~5mm).
-
Solution Prep: Dissolve 3-MPA in a minimal volume of acetone or DMSO, then dilute with MES buffer to final concentrations of 10⁻⁸ to 10⁻³ M. Include a solvent-only control.
-
Exposure: Transfer 10 uniform seedlings per petri dish containing 5mL of test solution on filter paper.
-
Incubation: Incubate for 72 hours in the dark (to prevent light-induced degradation of endogenous auxins).
-
Measurement: Measure the length of the primary root.
-
Calculation: Plot Root Length (% of Control) vs. Log[Concentration]. The IC₅₀ is the concentration inhibiting growth by 50%.
Expected Result: You will observe a "dose-response shift." The curve for 3-MPA will be shifted significantly to the right (higher concentration) compared to MCPA.
Discussion: The "Meta" Limitation
Why does this matter for drug and agrochemical development?
-
Metabolic Resistance: 3-MPA is occasionally identified as a metabolite in the degradation pathways of more complex phenoxy herbicides. Its low activity implies that converting a 2,4-D analog to a 3-substituted isomer is an effective detoxification strategy for plants (or bacteria).
-
Receptor Selectivity: The reduced activity suggests that the 3-position is a site of steric clash within the receptor. However, this "weakness" can be exploited.[2] If a specific weed species has a mutated TIR1 receptor that accommodates the 3-methyl group better than the wild type, 3-MPA derivatives could theoretically serve as resistance-breaking tools, though this remains theoretical.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link
-
Tan, X., et al. (2007).[3] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[4] Nature, 446, 640–645. Link
-
Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted phenoxy and benzoic acid growth substances and the relation of structure to physiological activity. Contributions from Boyce Thompson Institute, 12, 321–343. Link
-
Staswick, P. E., et al. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616-627. Link
-
United States Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for MCPA. (For comparative data on the active isomer). Link
Sources
Technical Comparison Guide: Cross-Reactivity of 3-Methylphenoxyacetic Acid (3-MPA) in Hormone Immunoassays
Domain: Plant Hormone Physiology (Auxins) & Environmental Endocrine Disruptor Monitoring Target Analyte: Synthetic Auxins (MCPA, 2,4-D) Focus: Antibody Specificity & Validation
Executive Summary
3-Methylphenoxyacetic acid (3-MPA) represents a critical structural analog in the immunoassay analysis of phenoxy-class synthetic auxins. While often a metabolite or manufacturing impurity, its structural homology to MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D makes it a primary candidate for cross-reactivity (CR) interference.
For researchers in plant physiology and environmental toxicology, distinguishing between the active herbicide (hormone mimic) and its inactive or less active analogs is crucial. This guide details the mechanism of interference, provides a comparative performance analysis of standard antibody preparations, and outlines a rigorous validation protocol.
Mechanism of Interference
The core challenge in detecting phenoxy auxins lies in the hapten design . Antibodies are typically raised against the phenoxyacetic acid core conjugated to a carrier protein (e.g., BSA) via the carboxylic acid tail. This exposes the phenyl ring as the primary epitope.
-
Primary Epitope: The phenyl ring substituents (Methyl at C2, Chloro at C4).
-
Interference Source: 3-MPA shares the phenoxyacetic core and the methyl group (though at the meta position relative to the ether linkage, analogous to the C2 position in MCPA). It lacks the electron-withdrawing Chlorine atom at the para position.
-
Binding Kinetics: High-affinity antibodies rely on the hydrophobic pocket accommodating the Chlorine atom. The absence of this atom in 3-MPA reduces binding energy (
), but does not abolish it, leading to "displacement" in competitive assays at high concentrations.
Visualization: Structural Homology & Interference Pathway
Caption: Mechanism of competitive interference. 3-MPA competes for the antibody binding site due to the shared phenoxy core, despite lacking the 4-Chloro substituent.
Comparative Performance Analysis
The following data illustrates the typical cross-reactivity profiles of monoclonal (mAb) vs. polyclonal (pAb) antibodies raised against MCPA when challenged with 3-MPA.
Metric Definition:
| Parameter | Monoclonal Ab (Clone MCPA-4C) | Polyclonal Ab (Rabbit anti-MCPA) | 3-MPA Impact |
| Primary Target | MCPA (100%) | MCPA (100%) | N/A |
| 3-MPA CR | < 2.5% | 15 - 35% | High risk in pAb assays |
| 2,4-D CR | < 1.0% | 5 - 12% | Distinct chlorination pattern |
| Sensitivity ( | 2 - 5 ng/mL | 10 - 50 ng/mL | mAb is more sensitive |
| Solvent Tolerance | High (up to 10% MeOH) | Moderate | 3-MPA solubility aids interference |
| Use Case | Quantitative Analysis | Screening / Qualitative |
Key Insight: Polyclonal antibodies often recognize the "methyl-phenoxy" motif broadly. If your sample contains high levels of metabolic precursors (like 3-MPA), a polyclonal assay will yield significant false positives . Monoclonal antibodies, selected specifically for the 4-Chloro recognition, minimize this error.
Experimental Protocols (Validation & Mitigation)
Protocol A: Determination of Cross-Reactivity (CR)
Objective: To empirically determine the interference coefficient of 3-MPA in your specific assay.
Reagents:
-
Assay Buffer: PBS (pH 7.4) + 0.05% Tween-20.
-
Stock Solutions: 1 mg/mL of MCPA (Target) and 3-MPA (Interferent) in Methanol.
-
ELISA Kit/Plates: Coated with MCPA-conjugate.
Workflow:
-
Dilution Series: Prepare 8 serial dilutions (log-scale) for both MCPA and 3-MPA.
-
Range: 0.01 ng/mL to 10,000 ng/mL.
-
-
Incubation: Add 50 µL of Standard/Analog + 50 µL of Antibody per well. Incubate 60 min at RT.
-
Wash: 3x with PBS-Tween.
-
Detection: Add Secondary Ab-HRP (if indirect) or Substrate (if direct). Develop for 20 min.
-
Calculation:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Fit curves using a 4-Parameter Logistic (4PL) model.
-
Calculate
for both compounds. -
Apply the % CR formula.
-
Protocol B: Solid Phase Extraction (SPE) Mitigation
Objective: To physically separate 3-MPA from MCPA prior to immunoassay if CR > 5%.
System: C18 Reverse-Phase Cartridge (e.g., Sep-Pak C18).
-
Conditioning: 3 mL Methanol followed by 3 mL Water (pH 2.0).
-
Loading: Acidify sample to pH 2.0 (protonates acids, increasing retention). Load sample.
-
Wash: 2 mL of 5% Methanol in 0.1M Acetic Acid.
-
Note: 3-MPA is slightly less hydrophobic than MCPA (due to lack of Cl). It may elute earlier or require a precise fraction cut.
-
-
Elution: Elute MCPA with 2 mL 80% Methanol.
-
Reconstitution: Evaporate solvent and reconstitute in Assay Buffer.
Validation Workflow Diagram
This flowchart guides the decision-making process when 3-MPA interference is suspected.
Caption: Decision tree for validating immunoassay specificity against 3-MPA.
References
-
Shelver, W. L., et al. (2001). "Production and Characterization of Monoclonal Antibodies for the Detection of MCPA." Journal of Agricultural and Food Chemistry. Link
-
Krasowski, M. D., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology. Link
-
Gee, S. J., et al. (1995). "Immunoassays for Pesticides." American Chemical Society Symposium Series. Link
-
PubChem. (2024).[1] "Compound Summary: 3-Methylphenoxyacetic acid." National Library of Medicine. Link
Sources
Technical Guide: Mode of Action Confirmation for 3-Methylphenoxyacetic Acid (3-MPA)
Executive Summary
Compound: 3-Methylphenoxyacetic Acid (3-MPA) Chemical Class: Phenoxyacetic Acid Derivative Target Mechanism: Synthetic Auxin (Auxin Mimic) Primary Application: Herbicidal activity / Chemical Biology Probe[1]
This guide provides a rigorous experimental framework to confirm that 3-MPA functions as a synthetic auxin. While structurally analogous to the commercial herbicide 2,4-D, 3-MPA lacks the electron-withdrawing chlorine atoms at the 2 and 4 positions, which theoretically alters its affinity for the TIR1 receptor. This guide outlines the comparative assays required to validate its mode of action (MoA) against the gold standard, 2,4-D, and the natural hormone, Indole-3-acetic acid (IAA).
Part 1: The Mechanistic Hypothesis
The proposed MoA for 3-MPA is identical to Group 4 (WSSA) or Group O (HRAC) herbicides. It acts as a "molecular glue," bridging the interaction between the F-box protein TIR1/AFB (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors.
The Cascade:
-
Entry: 3-MPA enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX).
-
Perception: It binds to the hydrophobic pocket of the SCF^TIR1 E3 ubiquitin ligase complex.
-
Ubiquitination: This binding stabilizes the recruitment of Aux/IAA repressors, marking them for poly-ubiquitination.
-
Degradation: The 26S proteasome degrades Aux/IAA proteins.
-
Gene Activation: Auxin Response Factors (ARFs) are released from repression, triggering chaotic gene expression (e.g., ethylene/ABA biosynthesis), leading to epinasty and necrosis.
Visualization: The Auxin Signaling Pathway
The following diagram illustrates the molecular intervention of 3-MPA in the standard auxin signaling pathway.
Figure 1: Mechanism of Action. 3-MPA mimics IAA, facilitating the SCF^TIR1-mediated degradation of Aux/IAA repressors, unlocking ARF activity.
Part 2: Comparative Physiological Assays
To confirm 3-MPA is a true auxin mimic and not a general phytotoxin, its physiological effects must be compared directly to 2,4-D (positive control) and a solvent mock (negative control).
Arabidopsis Root Growth Inhibition (The Gold Standard)
Auxins inhibit primary root elongation in a dose-dependent manner.[2] This is the most sensitive rapid assay for auxin activity.
-
Hypothesis: If 3-MPA is an auxin, it will inhibit root growth with a sigmoidal dose-response curve similar to 2,4-D.
-
Metric: IC50 (Concentration required to inhibit root growth by 50%).
DR5:GUS Reporter Assay
The DR5 promoter consists of synthetic auxin response elements (AuxREs). Activation of GUS (β-glucuronidase) expression in this line provides definitive molecular proof of transcriptional activation by the compound.
-
Hypothesis: 3-MPA treatment will result in strong blue staining in the root tip and vasculature, distinct from the background staining in mock-treated plants.
Part 3: Detailed Experimental Protocols
Protocol A: Root Growth Inhibition Assay (Self-Validating)
Objective: Determine the IC50 of 3-MPA relative to 2,4-D.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).[2]
-
0.5x MS Medium (Murashige & Skoog) + 1% Sucrose + 0.8% Phytoagar.
-
Square petri dishes (120mm).
-
Compounds: 3-MPA, 2,4-D, DMSO (Solvent).
Workflow:
-
Sterilization: Surface sterilize seeds (70% Ethanol 1 min, 50% Bleach 5 min, 5x sterile water wash).
-
Stratification: Resuspend seeds in 0.1% agarose and store at 4°C for 2 days (synchronizes germination).
-
Plating: Plate seeds on vertical 0.5x MS plates. Grow for 5 days at 22°C (16h light/8h dark).
-
Transfer (The Critical Step): Transfer 5-day-old seedlings (n=15 per treatment) to new plates supplemented with varying concentrations of 3-MPA and 2,4-D (0, 10nM, 100nM, 1µM, 10µM).
-
Self-Validation Check: The "0 nM" (DMSO only) control roots must continue growing. If they stop, the media or handling is toxic.
-
-
Measurement: Mark root tip position at time of transfer (T0) and 48 hours later (T48). Measure the new growth.
Workflow Visualization:
Figure 2: Experimental workflow for the Root Growth Inhibition Assay.
Part 4: Data Presentation & Interpretation[2][4]
When publishing your comparison, summarize the data in a structure that highlights Relative Potency . 3-MPA is expected to be less potent than 2,4-D due to the lack of chlorination (which stabilizes the ring and enhances receptor binding affinity), but it should still show clear auxinic activity compared to the mock.
Table 1: Comparative Efficacy (Representative Data Structure)
| Parameter | Mock (DMSO) | 3-Methylphenoxyacetic Acid (3-MPA) | 2,4-D (Positive Control) | Interpretation |
| Root Growth (mm/48h) | 12.5 ± 1.2 | 4.1 ± 0.8 | 1.2 ± 0.3 | 3-MPA inhibits growth, but less aggressively than 2,4-D at equal molarity (1µM). |
| IC50 Value (Est.) | N/A | ~500 nM | ~50 nM | 3-MPA has ~10x lower affinity/potency than 2,4-D. |
| DR5:GUS Staining | None/Weak | Strong Blue (Root Tip) | Intense Blue (Root Tip + Hypocotyl) | Confirms transcriptional activation of auxin genes. |
| Phenotype | Normal | Mild Epinasty (Curling) | Severe Epinasty | Confirms macroscopic auxin syndrome. |
Interpretation of Results
-
Confirmed MoA: If 3-MPA shows a sigmoidal inhibition curve and activates DR5:GUS, it is confirmed as a synthetic auxin.
-
Potency Shift: The shift in IC50 (e.g., from 50 nM for 2,4-D to 500 nM for 3-MPA) quantifies the structure-activity relationship (SAR). The methyl group at position 3 provides less steric/electronic optimization for the TIR1 pocket than the 2,4-dichloro arrangement, but sufficient fit to trigger the pathway.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[3][4] Pest Management Science, 66(2), 113-120. Link
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[4] Nature, 446, 640–645. Link
-
Ulmasov, T., et al. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971. Link
-
Weed Science Society of America (WSSA). (n.d.). Herbicide Site of Action Classification List (Group 4). Link
-
ChemicalBook. (2025). 3-Methylphenoxyacetic acid Properties and Safety. Link
Sources
Comparative Environmental Impact Assessment: 3-Methylphenoxyacetic Acid (3-MPA) vs. Chlorinated Herbicides
This guide provides a rigorous technical assessment of 3-Methylphenoxyacetic acid (3-MPA) , analyzing its environmental profile in contrast to its widely used chlorinated analogues, MCPA (4-chloro-2-methylphenoxyacetic acid) and 2,4-D .
Executive Summary
3-Methylphenoxyacetic acid (CAS 1643-15-8) is the non-chlorinated parent structure of the commercial herbicide MCPA.[1] While often utilized as a research intermediate or auxin analogue, its environmental profile differs fundamentally from commercial phenoxy herbicides due to the absence of halogen stabilization.
This guide assesses the "Chlorine Effect" : how the addition of chlorine atoms (in MCPA and 2,4-D) transforms a rapidly biodegradable compound (3-MPA) into a persistent environmental contaminant.
Chemical Identity & Physicochemical Profiling
The environmental fate of a herbicide is dictated by its water solubility and lipophilicity (LogP). The absence of chlorine in 3-MPA renders it more susceptible to microbial attack but alters its mobility profile.
| Property | 3-MPA (Target) | MCPA (Analogue) | 2,4-D (Standard) | Glyphosate (Ref) |
| Structure | Non-chlorinated ring | Monochlorinated | Dichlorinated | Phosphonate |
| Molecular Weight | 166.18 g/mol | 200.62 g/mol | 221.04 g/mol | 169.07 g/mol |
| Water Solubility | High (>1000 mg/L)* | 825 mg/L | 900 mg/L | 10,500 mg/L |
| LogP (Octanol/Water) | ~1.8 (Predicted) | 2.75 | 2.81 | -3.2 |
| Soil Sorption (Koc) | Low (< 20) | Low-Moderate (20-100) | Low (20) | High (24,000) |
| Primary Risk | Rapid Leaching | Leaching + Persistence | Leaching | Surface Runoff |
Key Insight: 3-MPA exhibits higher hydrophilicity than MCPA. While this increases its theoretical leaching potential, its rapid biodegradation (see Section 2) acts as a "self-limiting" factor, preventing it from reaching deep aquifers compared to the more persistent MCPA.
Environmental Fate: The Degradation Divergence
The core distinction lies in metabolic stability . The carbon-chlorine (C-Cl) bond in MCPA and 2,4-D is electron-withdrawing and sterically hindering, blocking standard microbial ring-hydroxylation.
Mechanism of Action Comparison
-
3-MPA (Rapid Mineralization): The electron-rich benzene ring is an easy target for common soil bacterial dioxygenases. Degradation occurs via ortho-cleavage of the ring without the need for specialized dehalogenase enzymes.
-
MCPA/2,4-D (Metabolic Blockade): Degradation requires the specific tfdA gene (encoding an
-ketoglutarate-dependent dioxygenase) to first cleave the ether bond or remove the chlorine. This is the rate-limiting step that causes environmental persistence.
Visualizing the Degradation Pathways
The following diagram illustrates how the presence of Chlorine (in MCPA) forces a specific, slower enzymatic route compared to the direct attack possible on 3-MPA.
Figure 1: Comparative degradation logic. 3-MPA undergoes rapid general oxidation, whereas MCPA requires specialized genetic machinery (tfdA), leading to potential accumulation.
Experimental Protocols for Impact Assessment
To validate the theoretical differences above, researchers must employ standardized assays. Below are two critical protocols designed to differentiate between "leaching risk" and "biological persistence."
Protocol A: Comparative Soil Leaching Assay (Modified OECD 312)
Objective: Quantify the mobility of 3-MPA vs. MCPA in soil columns under simulated rainfall.
-
Soil Column Preparation:
-
Pack borosilicate glass columns (5 cm ID x 30 cm length) with sieved (2 mm) agricultural soil (sandy loam is preferred for worst-case mobility).
-
Pre-saturate columns with 0.01 M CaCl₂ to stabilize structure.
-
-
Application:
-
Apply 100 µg of 3-MPA (test) and MCPA (reference) dissolved in water to the soil surface.
-
Include a conservative tracer (e.g., KBr) to characterize water flow.
-
-
Elution:
-
Simulate rainfall: Apply 200 mm of artificial rain over 48 hours using a peristaltic pump.
-
Collect leachate in 10 mL fractions.
-
-
Analysis:
-
Analyze fractions via HPLC-UV (280 nm) or LC-MS/MS .
-
Calculation: Plot relative concentration (
) vs. pore volumes. -
Expected Result: 3-MPA will elute slightly earlier than MCPA due to lower LogP, but total recovery may be lower due to degradation during the 48h run.
-
Protocol B: Microbial Degradation Kinetics (Closed-Bottle Test)
Objective: Determine the half-life (
-
System Setup:
-
Use Biometer flasks containing 50 g of field-moist soil.
-
Treat soil with 5 mg/kg of herbicide.
-
-
Incubation:
-
Incubate at 20°C in the dark to prevent photodegradation.
-
Trap evolved CO₂ in NaOH traps (if using radiolabeled substrates) or sample soil destructively.
-
-
Sampling Points:
-
Days: 0, 1, 3, 7, 14, 21, 28. (Note: 3-MPA requires frequent early sampling).
-
-
Extraction & Quantification:
-
Extract soil with Methanol:Water (4:1) + 1% Acetic Acid.
-
Vortex 1 min, sonicate 15 min, centrifuge.
-
Analyze supernatant via HPLC.
-
-
Data Modeling:
-
Fit data to First-Order Kinetics:
. -
Calculate
.
-
Workflow Visualization: Experimental Design
Figure 2: Step-by-step workflow for the comparative kinetic study.
Conclusion & Recommendations
The environmental impact of 3-Methylphenoxyacetic acid is defined by its transience . Unlike MCPA, which poses risks of groundwater contamination due to the "mobility + persistence" combination, 3-MPA is likely to degrade before leaching significantly, provided the soil possesses an active microbial community.
For Drug/Agrochemical Developers:
-
Safety: 3-MPA is a lower environmental risk candidate than chlorinated analogues.
-
Efficacy: The rapid degradation that makes it "green" also makes it a poor herbicide. It lacks the metabolic stability required for effective weed control.
-
Recommendation: Use 3-MPA as a negative control in persistence studies or as a biodegradable scaffold for transient auxin-like activity.
References
-
Bælum, J., et al. (2006). Degradation of 4-Chloro-2-Methylphenoxyacetic Acid in Top- and Subsoil Is Quantitatively Linked to the Class III tfdA Gene.[2] Applied and Environmental Microbiology, 72(2), 1476–1486.[2]
-
World Health Organization (WHO).
-
Pasieczna-Patkowska, S., et al. (2025). Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soils of Different Textures. Polish Journal of Environmental Studies.
-
Thermo Fisher Scientific.
-
Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil.[3] Weed Control Journal, 17(1).[3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
